molecular formula C13H12BrNO2S B1270318 Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate CAS No. 306934-99-6

Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate

カタログ番号: B1270318
CAS番号: 306934-99-6
分子量: 326.21 g/mol
InChIキー: SEWFWRCESBYGFS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C13H12BrNO2S and its molecular weight is 326.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c1-2-17-13(16)11-10(7-18-12(11)15)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWFWRCESBYGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352481
Record name ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306934-99-6
Record name 2-Amino-4-(4-bromophenyl)thiophene-3-carboxylic acid ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306934-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is a polysubstituted 2-aminothiophene derivative. The 2-aminothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. This document provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of this specific compound, drawing upon data from analogous structures within the same chemical class. Detailed experimental methodologies for its synthesis via the Gewald reaction are presented, alongside a summary of its known physicochemical and safety data. Furthermore, potential biological activities, including anticancer, anti-inflammatory, and antibacterial properties, are discussed with a focus on relevant signaling pathways and molecular mechanisms.

Chemical and Physical Properties

This compound is a powder at room temperature with a melting point range of 120-125 °C.[1] Its chemical structure combines a thiophene ring, an amino group at the 2-position, an ethyl carboxylate group at the 3-position, and a 4-bromophenyl group at the 4-position.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 306934-99-6[1][2]
Molecular Formula C₁₃H₁₂BrNO₂S[1][2]
Molecular Weight 326.21 g/mol [1]
Appearance Powder[1]
Melting Point 120-125 °C[1]
MDL Number MFCD00435056[1][2]
SMILES String CCOC(=O)c1c(N)scc1-c2ccc(Br)cc2[1]
InChI Key SEWFWRCESBYGFS-UHFFFAOYSA-N[1]

Table 2: Safety Information

CategoryInformationReference
Signal Word Warning[1]
Hazard Statements H315, H319, H335, H413[1]
Precautionary Statements P261, P264, P271, P273, P302 + P352, P305 + P351 + P338[1]
Hazard Classifications Skin Irrit. 2, Eye Irrit. 2, STOT SE 3, Aquatic Chronic 4[1]
Target Organs Respiratory system[1]

Synthesis

The primary synthetic route to this compound is the Gewald aminothiophene synthesis. This multicomponent reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.

General Experimental Protocol: Gewald Aminothiophene Synthesis

This protocol is a representative procedure adapted from the synthesis of similar 2-aminothiophene derivatives.

Materials:

  • 4-Bromoacetophenone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • A basic catalyst (e.g., morpholine, diethylamine, or triethylamine)

  • Anhydrous ethanol or methanol

  • Ice-cold water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromoacetophenone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in anhydrous ethanol.

  • Catalyst Addition: Slowly add the basic catalyst (e.g., morpholine, 0.5 equivalents) to the stirred mixture.

  • Reaction: Heat the reaction mixture to a gentle reflux (around 50-60 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system to yield the pure this compound.

Gewald_Synthesis_Workflow Reactants 4-Bromoacetophenone Ethyl Cyanoacetate Elemental Sulfur Base (e.g., Morpholine) Ethanol Reaction Gewald Reaction (Reflux, 2-4h) Reactants->Reaction Workup Quench with Ice Water Extract with Ethyl Acetate Reaction->Workup Purification Dry over Na2SO4 Concentrate Silica Gel Chromatography Workup->Purification Product Ethyl 2-amino-4-(4-bromophenyl) thiophene-3-carboxylate Purification->Product

Caption: Workflow for the Gewald synthesis of the title compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited in the public domain, the broader class of 2-aminothiophene derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.

Anticancer Activity

Derivatives of 2-aminothiophene are known to exhibit significant anticancer properties through various mechanisms.

  • Tubulin Polymerization Inhibition: Certain tetrahydrobenzo[b]thiophene derivatives have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

  • Kinase Inhibition: Many heterocyclic compounds containing a thiophene ring are known to target and inhibit cancer-specific protein kinases, thereby interfering with signaling pathways crucial for cancer cell proliferation and survival.[3]

  • Topoisomerase Inhibition: Some 2-(4-bromobenzyl) tethered thieno[2,3-d]pyrimidine derivatives have been shown to act as dual inhibitors of topoisomerase-I and topoisomerase-II, enzymes essential for DNA replication and repair in cancer cells.[4]

Anticancer_Mechanisms Thiophene_Derivative 2-Aminothiophene Derivative Tubulin Inhibition of Tubulin Polymerization Thiophene_Derivative->Tubulin Kinases Inhibition of Protein Kinases Thiophene_Derivative->Kinases Topoisomerases Dual Inhibition of Topoisomerase I/II Thiophene_Derivative->Topoisomerases Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Tubulin->Cell_Cycle_Arrest Apoptosis Apoptosis Kinases->Apoptosis DNA_Damage DNA Replication and Repair Inhibition Topoisomerases->DNA_Damage Cell_Cycle_Arrest->Apoptosis DNA_Damage->Apoptosis

Caption: Potential anticancer mechanisms of 2-aminothiophene derivatives.

Anti-inflammatory Activity

Thiophene-based compounds are recognized for their anti-inflammatory properties, with some commercial drugs like Tinoridine and Tiaprofenic acid featuring this scaffold.[5] The primary mechanism often involves the inhibition of key enzymes in the inflammatory cascade.

  • COX and LOX Inhibition: Many thiophene derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively. These molecules are key mediators of inflammation.[5][6]

Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX COX Enzymes Arachidonic_Acid->COX LOX LOX Enzymes Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene_Derivative 2-Aminothiophene Derivative Thiophene_Derivative->COX inhibition Thiophene_Derivative->LOX inhibition

Caption: Inhibition of inflammatory pathways by 2-aminothiophene derivatives.

Antimicrobial Activity

Thiophene derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains. The presence of different substituents on the thiophene ring can significantly influence their biological activity.

  • Antibacterial and Antifungal Effects: Numerous studies have reported the synthesis of novel thiophene derivatives and their evaluation against Gram-positive and Gram-negative bacteria, as well as fungal species.[7][8] The exact mechanisms are often not fully elucidated but are thought to involve disruption of microbial cell membranes or inhibition of essential enzymes.

Table 3: Summary of Potential Biological Activities of 2-Aminothiophene Derivatives

Biological ActivityPotential Mechanism of ActionKey Molecular TargetsReferences
Anticancer Inhibition of cell proliferation, induction of apoptosisTubulin, Protein Kinases, Topoisomerase I/II[3][4]
Anti-inflammatory Reduction of inflammatory mediatorsCOX, LOX[5][6]
Antimicrobial Inhibition of microbial growthBacterial and fungal cellular components[7][8]
GLP-1R Modulation Positive allosteric modulationGlucagon-like peptide 1 receptor (GLP-1R)[1][9]

Future Directions

This compound represents a promising scaffold for further investigation in drug discovery. Future research should focus on:

  • Detailed Biological Screening: Comprehensive in vitro and in vivo studies are necessary to elucidate the specific biological activities and pharmacological profile of this compound.

  • Mechanism of Action Studies: Identifying the precise molecular targets and signaling pathways modulated by this molecule will be crucial for its development as a therapeutic agent.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications at the amino, carboxylate, and bromophenyl positions will help in optimizing its potency and selectivity.

Conclusion

This compound is a readily synthesizable compound belonging to the pharmacologically significant class of 2-aminothiophenes. While specific data on this molecule is emerging, the extensive research on related compounds suggests its potential as a valuable lead for the development of new therapeutic agents, particularly in the areas of oncology, inflammation, and infectious diseases. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this and related thiophene derivatives.

References

Technical Guide: Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate (CAS 306934-99-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety information, and potential biological significance of Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate. This compound belongs to the 2-aminothiophene class of heterocyclic molecules, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities.

Core Compound Properties

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.

Identifier Value Source
CAS Number 306934-99-6[1][2][3]
Molecular Formula C₁₃H₁₂BrNO₂S[1][2][3]
Molecular Weight 326.21 g/mol [1][2]
MDL Number MFCD00435056[1][3]
Physical Property Value Source
Appearance Powder[1]
Melting Point 120-125 °C[1]
Flash Point Not applicable[1]

Spectral and Analytical Data

Analytical Technique Data Source
SMILES String CCOC(=O)c1c(N)scc1-c2ccc(Br)cc2[1]
InChI 1S/C13H12BrNO2S/c1-2-17-13(16)11-10(7-18-12(11)15)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3[1]
InChI Key SEWFWRCESBYGFS-UHFFFAOYSA-N[1]

Synthesis Protocol: Gewald Reaction

This compound is synthesized via the Gewald reaction, a multicomponent condensation that is a cornerstone for the preparation of 2-aminothiophenes.

Reaction Scheme

Gewald_Reaction

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of 2-aminothiophene derivatives, adapted from established methodologies for similar compounds.

Materials:

  • 4-Bromophenylacetonitrile

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or another suitable base like diethylamine)

  • Ethanol

  • Ice-cold water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of 4-bromophenylacetonitrile, ethyl cyanoacetate, and elemental sulfur in absolute ethanol.

  • To this stirred mixture, add a catalytic amount of morpholine dropwise.

  • Heat the reaction mixture to 45-50°C and maintain this temperature with constant stirring for approximately 2-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then quench by pouring it into ice-cold water.

  • The resulting precipitate is collected by filtration and washed with cold water.

  • For further purification, the crude product can be recrystallized from ethanol or purified by column chromatography on silica gel.

Safety and Handling

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

Hazard Information Details Source
Signal Word Warning[1]
Hazard Codes H315, H319, H335, H413[1]
Precautionary Codes P261, P264, P271, P273, P302 + P352, P305 + P351 + P338[1]
Hazard Classifications Skin Irritant 2, Eye Irritant 2, STOT SE 3, Aquatic Chronic 4[1]
Target Organs Respiratory system[1]

Biological Significance and Potential Applications

This compound, as a member of the 2-aminothiophene family, is of significant interest to the drug discovery and development community. Derivatives of this scaffold have been reported to exhibit a wide range of biological activities.

Role as a Synthetic Intermediate

This compound serves as a versatile intermediate in the synthesis of more complex heterocyclic systems, such as thienopyrimidines, which are known to possess various pharmacological properties. The amino and ester functionalities provide reactive handles for further chemical modifications.

Potential as a Bioactive Scaffold

While specific biological data for the title compound is limited, the 2-aminothiophene core is a well-established pharmacophore. Research on analogous structures suggests potential activities including:

  • Antimicrobial and Antifungal Agents: Many 2-aminothiophene derivatives have demonstrated efficacy against various bacterial and fungal strains.

  • Enzyme Inhibition: This class of compounds has been investigated for the inhibition of various enzymes.

  • Receptor Modulation: Notably, 2-aminothiophene derivatives have been identified as allosteric modulators of G-protein coupled receptors (GPCRs).

Representative Signaling Pathway: GLP-1R Allosteric Modulation

Recent studies have highlighted that 2-aminothiophene derivatives can act as positive allosteric modulators (PAMs) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in the treatment of type 2 diabetes.[4][5] A PAM enhances the receptor's response to the endogenous ligand (GLP-1).

GLP1R_Pathway

This pathway illustrates that the binding of the 2-aminothiophene PAM to an allosteric site on the GLP-1R enhances the binding of the native ligand, GLP-1.[4] This leads to a more robust activation of adenylate cyclase, increased production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates the CREB protein, which promotes the transcription of genes involved in insulin secretion.[4][5] This mechanism highlights the therapeutic potential of this class of compounds in metabolic diseases.

References

Physical and chemical properties of Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is a substituted aminothiophene derivative of significant interest in medicinal chemistry and drug discovery. The thiophene ring is a privileged scaffold in a variety of pharmacologically active compounds, and its derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and a summary of its reported biological activities.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in research and development.

PropertyValueReference
Chemical Name This compoundIUPAC
CAS Number 306934-99-6[1]
Molecular Formula C₁₃H₁₂BrNO₂S[1]
Molecular Weight 326.21 g/mol [1]
Appearance Powder[2]
Melting Point 120-125 °C[2]
Solubility Information not available
Boiling Point Information not available
Density Information not available

Synthesis

The primary method for the synthesis of this compound is the Gewald aminothiophene synthesis. This multicomponent reaction offers an efficient one-pot approach to constructing the substituted thiophene ring system.

A general workflow for the Gewald synthesis is depicted below:

Gewald_Synthesis Reactants 4-Bromoacetophenone + Ethyl Cyanoacetate + Elemental Sulfur Reaction Gewald Reaction Reactants->Reaction Base Base (e.g., Morpholine or Diethylamine) in Solvent (e.g., Ethanol) Base->Reaction Product This compound Reaction->Product

Caption: Generalized workflow for the Gewald synthesis of the target compound.

Experimental Protocol: Modified Gewald Reaction

The following protocol is based on the synthesis of similar aminothiophene derivatives and represents a typical procedure for obtaining this compound.

Materials:

  • 4-Bromoacetophenone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine or Diethylamine (as a basic catalyst)

  • Ethanol (as a solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard workup and purification equipment (e.g., rotary evaporator, filtration apparatus, recrystallization solvents)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromoacetophenone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • To this stirred mixture, add a catalytic amount of morpholine or diethylamine.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The crude product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield the pure this compound.

Spectroscopic Characterization

Spectroscopic DataObserved Value
Mass Spectrometry (m/z) 327.05 (M+2)

Further characterization would typically involve the following spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity. Expected signals would include those for the ethyl group (a quartet and a triplet), the amino group protons (a broad singlet), the aromatic protons of the bromophenyl ring (two doublets), and the thiophene proton (a singlet).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number of unique carbon atoms in the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups, such as the N-H stretches of the amine, the C=O stretch of the ester, and aromatic C-H and C=C vibrations.

Biological Activities

Derivatives of 2-aminothiophene are known to possess a wide array of biological activities. Research on compounds structurally related to this compound has indicated potential for the following activities:

  • Antibacterial and Antifungal Activity: Many thiophene derivatives have been shown to inhibit the growth of various bacterial and fungal strains.

  • Anti-inflammatory Activity: Some substituted thiophenes have demonstrated anti-inflammatory properties.

  • Anticancer Activity: The aminothiophene scaffold is a component of several compounds investigated for their cytotoxic effects against cancer cell lines.

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the potential biological activities of this compound.

1. Antibacterial and Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against specific microbial strains.

MIC_Assay cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis Compound_Prep Prepare stock solution of This compound in a suitable solvent (e.g., DMSO) Serial_Dilution Perform serial dilutions in a 96-well microtiter plate containing growth medium Compound_Prep->Serial_Dilution Inoculation Inoculate each well of the microtiter plate with the microbial suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare a standardized inoculum of the test microorganism Inoculum_Prep->Inoculation Incubation Incubate the plate at an optimal temperature and duration Inoculation->Incubation Read_Results Determine the MIC by visual inspection for turbidity or by measuring absorbance Incubation->Read_Results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

2. In Vitro Anti-inflammatory Assay (e.g., Inhibition of Protein Denaturation)

A common method to screen for anti-inflammatory activity is to assess the ability of a compound to inhibit the denaturation of proteins, such as bovine serum albumin (BSA), which is induced by heat.

Anti_inflammatory_Assay cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Analysis Reaction_Mixture Prepare reaction mixtures containing BSA solution and various concentrations of the test compound Heating Incubate the mixtures at a physiologically relevant temperature, then heat to induce denaturation Reaction_Mixture->Heating Cooling Cool the mixtures to room temperature Heating->Cooling Measurement Measure the absorbance of the solutions using a spectrophotometer Cooling->Measurement Calculation Calculate the percentage inhibition of protein denaturation Measurement->Calculation

Caption: Workflow for the in vitro anti-inflammatory assay.

Conclusion and Future Directions

This compound is a promising heterocyclic compound with a straightforward synthetic route. While its full physical and chemical characterization is not yet comprehensively documented in publicly accessible literature, its structural similarity to other biologically active aminothiophenes suggests its potential as a valuable building block for the development of new therapeutic agents. Further research is warranted to fully elucidate its spectroscopic properties, explore its crystal structure, and systematically evaluate its pharmacological profile. Such studies will be crucial in unlocking the full potential of this and related compounds in the field of drug discovery.

References

Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate molecular structure and weight.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate

For professionals in research, chemical synthesis, and drug development, a thorough understanding of novel chemical entities is paramount. This guide provides a detailed overview of this compound, a heterocyclic compound with potential applications as a synthetic intermediate in pharmaceuticals.

Molecular Structure and Properties

This compound is a substituted aminothiophene. The core of the molecule is a thiophene ring, which is an aromatic five-membered heterocycle containing a sulfur atom. This ring is substituted at the 2-position with an amino group (-NH2), at the 3-position with an ethyl carboxylate group (-COOCH2CH3), and at the 4-position with a 4-bromophenyl group.

The presence of the amino and carboxylate groups on adjacent carbons of the thiophene ring, along with the bromophenyl moiety, makes this compound a versatile scaffold for further chemical modifications and a potential building block in the synthesis of more complex, biologically active molecules.

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
CAS Number 306934-99-6[1]
Molecular Formula C13H12BrNO2S[1]
Molecular Weight 326.21 g/mol
Appearance Powder
Melting Point 120-125 °C
SMILES String CCOC(=O)c1c(N)scc1-c2ccc(Br)cc2
InChI Key SEWFWRCESBYGFS-UHFFFAOYSA-N

Experimental Protocols

The synthesis of this compound is typically achieved through the Gewald aminothiophene synthesis. This is a one-pot, multi-component reaction that is widely used for the preparation of substituted 2-aminothiophenes.

Gewald Synthesis Protocol:

This protocol is adapted from general procedures for the synthesis of related 2-aminothiophene-3-carboxylates.

Materials:

  • 4-Bromoacetophenone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • A suitable base (e.g., morpholine or diethylamine)

  • A suitable solvent (e.g., ethanol or methanol)

Procedure:

  • To a solution of 4-bromoacetophenone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1 equivalent).

  • Slowly add a catalytic amount of a base, such as morpholine or diethylamine, to the mixture with stirring.

  • Heat the reaction mixture at a temperature ranging from 45 to 65°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature or in an ice bath to induce precipitation of the product.

  • Collect the crude product by filtration and wash it with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Synthesis Workflow

The logical workflow for the synthesis of this compound via the Gewald reaction is depicted in the following diagram.

G Synthesis Workflow for this compound A Reactants: - 4-Bromoacetophenone - Ethyl Cyanoacetate - Elemental Sulfur C One-Pot Reaction (Gewald Synthesis) A->C B Solvent & Catalyst: - Ethanol - Morpholine/Diethylamine B->C D Heating & Stirring (45-65°C) C->D Initiate E Reaction Monitoring (TLC) D->E During Reaction F Cooling & Precipitation E->F Upon Completion G Filtration & Washing F->G H Purification (Recrystallization) G->H Crude Product I Final Product: Ethyl 2-amino-4-(4-bromophenyl) -thiophene-3-carboxylate H->I Pure Product

Gewald synthesis workflow for the target compound.

References

Spectroscopic Profile of Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate, a compound of interest for researchers and professionals in the fields of medicinal chemistry and drug development. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Core Spectroscopic Data

The structural integrity and purity of synthesized this compound have been confirmed through a suite of spectroscopic techniques. The key findings are summarized below.

Mass Spectrometry (MS)

The mass spectrum of the compound confirms its molecular weight. The analysis of the bromo-substituted thiophene derivative revealed a molecular ion peak (M+2) at m/z = 327.05, which is consistent with the calculated molecular weight of the compound (C13H12BrNO2S).[1]

Table 1: Mass Spectrometry Data

ParameterValue
Molecular FormulaC13H12BrNO2S
Molecular Weight326.21 g/mol
Mass (m/z)327.05 (M+2)
Infrared (IR) Spectroscopy

Infrared spectroscopy was employed to identify the functional groups present in the molecule. The analysis was performed using a KBr disc method.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
Data not fully available in the source material-

Specific absorption bands from the IR spectrum were mentioned to be used for characterization but were not detailed in the available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded to elucidate the chemical structure of the compound.

Table 3: ¹H NMR Spectroscopy Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not fully available in the source material---

Table 4: ¹³C NMR Spectroscopy Data

Chemical Shift (δ) ppmAssignment
Data not fully available in the source material-

The source literature confirms the use of ¹H and ¹³C NMR for structural identification, but the specific chemical shifts and coupling constants for the bromo-derivative were not provided in the accessible text.

Experimental Protocols

The spectroscopic data presented in this guide were obtained using the following methodologies:

Synthesis of this compound:

The synthesis of the title compound and its derivatives was achieved through the Gewald reaction under mild reaction conditions.[1]

Spectroscopic Analysis:

The characterization of the synthesized compounds was performed using a combination of spectroscopic techniques.[1]

  • Mass Spectrometry: The mass spectra were recorded to determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: IR spectra were documented using a SHIMADZU FTIR instrument with a KBr disc.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded to confirm the structure of the synthesized derivatives.

Workflow for Spectroscopic Analysis

The logical flow of the spectroscopic analysis process, from sample preparation to data interpretation, is illustrated in the following diagram.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Compound Purification Purification Synthesis->Purification MassSpec Mass Spectrometry (MS) Purification->MassSpec IRSpec Infrared Spectroscopy (IR) Purification->IRSpec NMRSpec NMR Spectroscopy (¹H, ¹³C) Purification->NMRSpec MW_Determination Molecular Weight Determination MassSpec->MW_Determination FG_Identification Functional Group Identification IRSpec->FG_Identification Structure_Elucidation Structural Elucidation NMRSpec->Structure_Elucidation MW_Determination->Structure_Elucidation FG_Identification->Structure_Elucidation

Caption: Workflow of Spectroscopic Analysis.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound. The provided data and protocols are essential for the accurate identification and characterization of this compound in a research and development setting.

References

The Diverse Biological Activities of 2-Aminothiophene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning the development of a wide array of therapeutic agents. Its synthetic accessibility, primarily through the versatile Gewald reaction, and its ability to interact with various biological targets have made it a focal point of extensive research. This technical guide provides an in-depth overview of the significant biological activities of 2-aminothiophene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to aid in ongoing and future drug discovery efforts.

Anticancer Activity

2-Aminothiophene derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a range of human cancer cell lines.[1][2] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell growth and survival.[1][3]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 2-aminothiophene derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference
Thieno[2,3-d]pyrimidine derivatives (5f-i, 7a)MDA-MB-468 (Breast)Not specified (significant inhibition)[1]
Compound 7 (a thieno[2,3-d]pyrimidine)HepG2 (Liver)Not specified (most effective)[1]
Thiophene derivatives (6CN14, 7CN09)HeLa (Cervical), PANC-1 (Pancreatic)Not specified (greater efficiency than doxorubicin)[2]
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (6CN)786-0 (Kidney), HepG2 (Liver)Not specified (anti-proliferative activity)[4]
Benzyl urea tetrahydrobenzo[b]thiophene derivative (BU17)A549 (Lung) and other cell linesNot specified (most potent with broad-spectrum activity)[5]
Thiophene/thienopyrimidine derivatives (5, 8)MCF-7 (Breast), HepG2 (Liver)<10 µM (higher cytotoxic effects than reference)[6]
Key Mechanisms of Anticancer Action

1.2.1. Kinase Inhibition: A primary mechanism by which 2-aminothiophene derivatives exert their anticancer effects is through the inhibition of protein kinases.[1][3] The Epidermal Growth Factor Receptor (EGFR) is a key target, and its signaling pathway is crucial for cell proliferation.[1][3] Inhibition of EGFR blocks downstream signaling cascades, leading to reduced cell growth and survival.[4]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand EGF Ligand EGFR EGFR Ligand->EGFR P P EGFR->P Autophosphorylation 2AT_Derivative 2-Aminothiophene Derivative 2AT_Derivative->P Inhibition RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway P->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway P->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Inhibition of the EGFR signaling pathway by a 2-aminothiophene derivative.

1.2.2. Induction of Apoptosis: Many 2-aminothiophene derivatives induce programmed cell death, or apoptosis, in cancer cells.[1] This is often achieved by modulating the expression of proteins in the Bcl-2 family, which are key regulators of the apoptotic process.[1] Upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 leads to the activation of caspases and subsequent cell death.[1]

Apoptosis_Pathway 2AT_Derivative 2-Aminothiophene Derivative Bcl2 Bcl-2 (Anti-apoptotic) 2AT_Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) 2AT_Derivative->Bax Activates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Gewald_Synthesis_Workflow Start Start Reactants Ketone/Aldehyde + α-Cyanoester + Elemental Sulfur Start->Reactants Reaction Reaction in Solvent (e.g., Ethanol) Reactants->Reaction Base Base (e.g., Diethylamine) Base->Reaction Workup Reaction Workup (e.g., Cooling, Precipitation) Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product 2-Aminothiophene Derivative Purification->Product End End Product->End

References

The Therapeutic Potential of Brominated Thiophene Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold, a five-membered aromatic ring containing a sulfur atom, is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs.[1] The introduction of bromine atoms to this versatile structure can significantly enhance biological activity, leading to a new generation of potent therapeutic agents. This technical guide provides an in-depth overview of the burgeoning field of brominated thiophene compounds, summarizing their therapeutic applications, quantitative data, and the experimental methodologies used to evaluate their efficacy.

Therapeutic Applications and Mechanisms of Action

Brominated thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for drug development in several key therapeutic areas. Their mechanisms of action are diverse, often involving the inhibition of critical enzymes or modulation of key signaling pathways.

Anticancer Activity

Brominated thiophenes have emerged as a significant class of anticancer agents, with studies demonstrating their efficacy against various cancer cell lines.[2] Their mechanisms often involve the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival, and the induction of apoptosis (programmed cell death).

Several studies have reported potent antiproliferative activity of brominated thiophene derivatives. For instance, certain 2-bromo-N-substituted-benzothiophene-3-yl]acrylamides have shown submicromolar IC50 values against leukemia cell lines.[3] Another study identified a benzyl urea tetrahydrobenzo[b]thiophene derivative as a potent broad-spectrum antitumor agent that inhibits tubulin polymerization and WEE1 kinase.[4]

Signaling Pathways:

A key pathway implicated in cancer progression and often targeted by thiophene derivatives is the Mitogen-Activated Protein Kinase (MAPK) pathway . This pathway regulates fundamental cellular processes such as proliferation, differentiation, and apoptosis.[5] Dysregulation of the MAPK pathway is a hallmark of many cancers.[6] Brominated thiophene compounds can interfere with this pathway at various points, for example, by inhibiting kinases like JNK, MEK, or ERK.[7]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; GrowthFactor [label="Growth Factor", shape=ellipse, fillcolor="#FFFFFF", style=filled]; RAS [label="RAS", fillcolor="#F1F3F4"]; RAF [label="RAF", fillcolor="#F1F3F4"]; MEK [label="MEK", fillcolor="#F1F3F4"]; ERK [label="ERK", fillcolor="#F1F3F4"]; TranscriptionFactors [label="Transcription Factors\n(e.g., c-Jun, c-Fos)", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#FFFFFF", style=filled]; BrominatedThiophene [label="Brominated Thiophene\nCompound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GrowthFactor -> RTK; RTK -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> TranscriptionFactors; TranscriptionFactors -> Proliferation; BrominatedThiophene -> MEK [label=" Inhibition", color="#EA4335", style=dashed, fontcolor="#202124"]; } caption { label = "Figure 1: Simplified MAPK Signaling Pathway and a potential point of inhibition by brominated thiophene compounds."; fontsize = 10; fontname = "Arial"; }

Another critical mechanism of anticancer activity is the induction of apoptosis . Brominated thiophenes can trigger this process through various signaling cascades, ultimately leading to the activation of caspases, the executioner enzymes of apoptosis.[8]

// Nodes BrominatedThiophene [label="Brominated Thiophene\nCompound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", fillcolor="#F1F3F4"]; CytochromeC [label="Cytochrome c", fillcolor="#F1F3F4"]; Apaf1 [label="Apaf-1", fillcolor="#F1F3F4"]; Caspase9 [label="Caspase-9", fillcolor="#FBBC05"]; Caspase3 [label="Caspase-3", fillcolor="#FBBC05"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#FFFFFF", style=filled];

// Edges BrominatedThiophene -> Mitochondria [label=" Stress Signal", color="#EA4335", style=dashed, fontcolor="#202124"]; Mitochondria -> CytochromeC [label=" release"]; CytochromeC -> Apaf1; Apaf1 -> Caspase9 [label=" activation"]; Caspase9 -> Caspase3 [label=" activation"]; Caspase3 -> Apoptosis; } caption { label = "Figure 2: Simplified intrinsic apoptosis pathway initiated by a brominated thiophene compound."; fontsize = 10; fontname = "Arial"; }

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics.[9] Brominated thiophene derivatives have shown promising activity against a range of pathogenic bacteria and fungi. For example, 3-halobenzo[b]thiophenes have demonstrated low minimum inhibitory concentrations (MIC) against Gram-positive bacteria and yeast.[9]

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Thiophene derivatives are known for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the inflammatory cascade.[10][11] For instance, a 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide derivative has been shown to be a potent and selective COX-2 inhibitor with an IC50 value of 0.29 µM.[12]

Neuroprotective Activity

Thiophene-based compounds are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[11] Their mechanisms of action in this context often involve the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down key neurotransmitters, as well as providing antioxidant effects.[13] For example, (S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2-thiophenecarboximid-amide (BN 80933) has shown neuroprotective effects by inhibiting neuronal nitric-oxide synthase and acting as an antioxidant.[13]

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various brominated thiophene compounds across different therapeutic areas.

Table 1: Anticancer Activity of Brominated Thiophene Derivatives

Compound ClassCell LineIC50 (µM)Reference
2-Bromo-N-[2-(3,4,5-trimethoxybenzoyl)-1-benzothien-3-yl]acrylamideK562 (Leukemia)Submicromolar[3]
1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureaA549 (Lung Cancer)Not specified, potent[4]
Thienopyrrole derivative (3b)HepG2 (Liver Cancer)3.105[13]
Thienopyrrole derivative (3b)PC-3 (Prostate Cancer)2.15[13]
Pyrrolothienopyrimidine derivative (4c)HepG2 (Liver Cancer)3.023[13]
Pyrrolothienopyrimidine derivative (4c)PC-3 (Prostate Cancer)3.12[13]

Table 2: Antimicrobial Activity of Brominated Thiophene Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Cyclohexanol-substituted 3-chlorobenzo[b]thiopheneStaphylococcus aureus16[9]
Cyclohexanol-substituted 3-bromobenzo[b]thiopheneStaphylococcus aureus16[9]
Cyclohexanol-substituted 3-chlorobenzo[b]thiopheneCandida albicans16[9]
Cyclohexanol-substituted 3-bromobenzo[b]thiopheneCandida albicans16[9]

Table 3: Anti-inflammatory Activity of Brominated Thiophene Derivatives

Compound ClassTargetIC50 (µM)Reference
2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide (VIIa)COX-20.29[12]
Thiophene derivative (celecoxib analog)COX-20.31 - 1.40[11]
Benzothiophene derivative5-LOX6.0[11]

Table 4: Neuroprotective Activity of Brominated Thiophene Derivatives

Compound ClassTargetIC50 (µM)Reference
N-(2-Chlorobenzyl-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamideButyrylcholinesterase (BChE)42.21[14]
N-(2-Bromoethyl-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamideButyrylcholinesterase (BChE)45.31[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of brominated thiophene compounds.

Synthesis of Brominated Thiophene Derivatives

A common method for the synthesis of brominated thiophenes involves electrophilic substitution using N-bromosuccinimide (NBS) or bromine. The regioselectivity of the bromination can be controlled by the choice of solvent and reaction conditions.

General Procedure for Bromination using NBS:

  • Dissolve the starting thiophene derivative in a suitable solvent (e.g., chloroform, THF).[10]

  • Add N-bromosuccinimide (NBS) (typically 1.1 equivalents for mono-bromination) to the solution.[10]

  • Stir the reaction mixture at room temperature for a specified period (e.g., 20 hours).[10]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using an appropriate eluent system (e.g., toluene/n-heptane).[10]

// Nodes Start [label="Starting Thiophene\nDerivative"]; Dissolve [label="Dissolve in\nSolvent"]; AddNBS [label="Add NBS"]; Stir [label="Stir at Room\nTemperature"]; Purify [label="Purification\n(Chromatography)"]; Product [label="Brominated Thiophene\nProduct"];

// Edges Start -> Dissolve; Dissolve -> AddNBS; AddNBS -> Stir; Stir -> Purify; Purify -> Product; } caption { label = "Figure 3: General workflow for the synthesis of brominated thiophene derivatives using NBS."; fontsize = 10; fontname = "Arial"; }

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Treat the cells with various concentrations of the brominated thiophene compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18]

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the brominated thiophene compound in a 96-well microtiter plate containing a suitable broth medium.[18]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[3]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.[19]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).[17]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]

Kinase Inhibition Assay

Kinase inhibition assays are used to determine the potency of compounds in inhibiting the activity of specific kinases.[9][20]

Protocol (Luminescence-Based Assay):

  • Compound Preparation: Prepare serial dilutions of the brominated thiophene compound in DMSO.[9]

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, the test compound, and a kinase-specific substrate in an appropriate assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[9]

  • ADP Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using a commercial kit that converts ADP to ATP, which then generates a luminescent signal.[9]

  • Data Analysis: Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Conclusion

Brominated thiophene compounds represent a highly promising and versatile class of molecules with significant therapeutic potential across a range of diseases, including cancer, infectious diseases, inflammation, and neurodegenerative disorders. The introduction of bromine atoms onto the thiophene ring often leads to enhanced biological activity. The continued exploration of this chemical space, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, is expected to yield novel and effective drug candidates. The experimental protocols and quantitative data summarized in this guide provide a valuable resource for researchers dedicated to advancing the development of these promising therapeutic agents.

References

The Versatile Scaffold: A Deep Dive into Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds consistently emerging as privileged scaffolds. Among these, the thiophene ring system, a five-membered aromatic ring containing a sulfur atom, has garnered significant attention due to its diverse pharmacological activities. This technical guide focuses on a particularly promising thiophene derivative: Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate. This core structure has served as a versatile starting point for the development of a wide array of biologically active molecules, demonstrating potential in anticancer, antimicrobial, and anti-inflammatory applications.

This document provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights related to this scaffold, with a focus on quantitative data, detailed experimental protocols, and visualization of key biological pathways.

Synthesis of the Core Scaffold

The primary and most efficient method for the synthesis of this compound and its derivatives is the Gewald reaction . This one-pot, multi-component reaction is a cornerstone in thiophene chemistry, valued for its operational simplicity and the ready availability of starting materials.

The reaction typically involves the condensation of a ketone (in this case, 4-bromoacetophenone), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst such as morpholine or diethylamine.

A generalized workflow for the Gewald synthesis is depicted below:

Gewald Reaction Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Product 4-Bromoacetophenone 4-Bromoacetophenone Mixing Mixing in Solvent (e.g., Ethanol) 4-Bromoacetophenone->Mixing Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_Cyanoacetate->Mixing Sulfur Elemental Sulfur Sulfur->Mixing Base Basic Catalyst (e.g., Morpholine) Base->Mixing Heating Heating/Reflux Mixing->Heating Reaction Workup Work-up & Purification Heating->Workup Cooling & Precipitation Product_Node Ethyl 2-amino-4-(4-bromophenyl) thiophene-3-carboxylate Workup->Product_Node Isolation

A generalized workflow for the Gewald synthesis.
Experimental Protocol: Gewald Synthesis of this compound

This protocol is a representative example and may require optimization based on specific laboratory conditions.

Materials:

  • 4-Bromoacetophenone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or Diethylamine)

  • Ethanol

  • Standard laboratory glassware for reflux and filtration

  • Ice bath

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromoacetophenone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol.

  • To this solution, add elemental sulfur (1.1 equivalents) and a catalytic amount of morpholine (0.1-0.2 equivalents).

  • Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water with stirring to precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

  • Characterize the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Applications in Medicinal Chemistry

The this compound scaffold has been extensively explored as a template for the design and synthesis of novel therapeutic agents. The presence of the amino and ester functional groups provides convenient handles for further chemical modifications, allowing for the generation of large libraries of derivatives with diverse pharmacological profiles.

Anticancer Activity

Derivatives of this scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of selected derivatives. It is important to note that the specific substitutions on the core scaffold significantly influence the potency.

Compound DerivativeCancer Cell LineIC50 (µM)Reference
Thiophene carboxamide derivative 2bHep3B (Hepatocellular carcinoma)5.46
Thiophene carboxamide derivative 2eHep3B (Hepatocellular carcinoma)12.58
Tetrahydrobenzo[b]thiophene derivative BZ02A549 (Non-small cell lung cancer)6.10[1]
Tetrahydrobenzo[b]thiophene derivative BZA09A549 (Non-small cell lung cancer)2.73[1]
Pyrano[3,2-c]quinoline derivative 3aHT-29 (Colon cancer)0.023[2]
Pyrano[3,2-c]quinoline derivative 3fHT-29 (Colon cancer)0.025[2]

Signaling Pathways in Cancer

Several studies suggest that thiophene derivatives can exert their anticancer effects by modulating critical signaling pathways. One of the key mechanisms is the induction of apoptosis, the programmed cell death, often through the intrinsic pathway. Furthermore, inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are often overexpressed in cancer, is another important mechanism.[1][2]

The diagram below illustrates a plausible signaling pathway for the induction of apoptosis by a hypothetical active thiophene derivative.

Apoptosis Induction Pathway Thiophene_Derivative Thiophene Derivative Bax Bax Thiophene_Derivative->Bax Upregulates Bcl2 Bcl-2 Thiophene_Derivative->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Proposed apoptotic pathway initiated by a thiophene derivative.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for another 24-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Antimicrobial Activity

The thiophene scaffold is also a well-established pharmacophore in the development of antimicrobial agents. Derivatives of this compound have shown promising activity against a range of pathogenic bacteria and fungi.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiophene derivatives against various microbial strains.

Compound DerivativeMicrobial StrainMIC (µg/mL)Reference
Thiophene-isoxazole derivativePseudomonas aeruginosa125 - 250[5]
Thiophene-isoxazole derivativeCandida albicans125 - 250[5]
Thiophene derivative 4Colistin-Resistant Acinetobacter baumannii16[5]
Thiophene derivative 8Colistin-Resistant Escherichia coli32[5]
Substituted thiophene derivative 7bBacillus cereusPotent activity reported[6]
Substituted thiophene derivative 7bCandida albicansPotent activity reported[6]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[5]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives

  • Sterile 96-well microtiter plates

  • Inoculum standardized to 0.5 McFarland

  • Positive control (standard antibiotic)

  • Negative control (broth only)

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the thiophene derivative in the appropriate broth medium in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well containing the compound dilution with the microbial suspension. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly valuable and versatile platform in medicinal chemistry. Its straightforward synthesis via the Gewald reaction and the amenability of its functional groups to further modification have enabled the generation of a multitude of derivatives with potent biological activities. The demonstrated efficacy of these compounds in preclinical models of cancer and infectious diseases underscores their therapeutic potential.

Future research in this area should focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core scaffold will help in identifying the key structural features responsible for the observed biological activities and in optimizing the potency and selectivity of the lead compounds.

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds is crucial for their rational development as therapeutic agents.

  • Pharmacokinetic and Toxicological Profiling: In vivo studies are necessary to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the most promising derivatives to assess their drug-likeness and safety profiles.

  • Development of Novel Drug Delivery Systems: Formulating these compounds into advanced drug delivery systems, such as nanoparticles, could enhance their solubility, bioavailability, and tumor-targeting capabilities, thereby improving their therapeutic index.[1]

References

The Gewald Reaction: A Cornerstone in Thiophene Synthesis for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Application of a Classic Multicomponent Reaction

The Gewald reaction, a powerful and versatile multicomponent reaction, has stood as a fundamental tool for the synthesis of highly substituted 2-aminothiophenes for over six decades. Its discovery by German chemist Karl Gewald in 1961 marked a significant advancement in heterocyclic chemistry, providing a straightforward and efficient route to a class of compounds that would later prove to be invaluable scaffolds in medicinal chemistry and materials science.[1] This technical guide provides a comprehensive overview of the Gewald reaction, from its historical discovery and mechanistic underpinnings to its modern applications and detailed experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

First reported by Karl Gewald in the 1960s, the reaction provides a convergent approach to polysubstituted 2-aminothiophenes from simple, readily available starting materials.[1] The classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[2][3] The reaction's simplicity, tolerance of a wide range of functional groups, and the pharmacological importance of its products have cemented its place in the synthetic organic chemist's toolbox. Over the years, numerous modifications and improvements have been developed, including the use of microwave irradiation to enhance reaction rates and yields, and the development of one-pot procedures.[2]

The Reaction Mechanism

The mechanism of the Gewald reaction is generally understood to proceed through a series of key steps, initiated by a Knoevenagel condensation. Although elucidated decades after its initial discovery, the proposed pathway provides a framework for understanding the reaction's course and for optimizing reaction conditions.[2]

The reaction begins with the base-catalyzed Knoevenagel condensation of the starting ketone or aldehyde with the active methylene compound (e.g., a cyanoester). This is followed by the addition of sulfur , which is then thought to undergo an intramolecular cyclization to form a dihydrothiophene intermediate. Finally, a tautomerization step leads to the aromatic 2-aminothiophene product.

Gewald_Mechanism Reactants Ketone/Aldehyde + α-Cyanoester + Sulfur + Base Knoevenagel_Adduct Knoevenagel Condensation (Intermediate) Reactants->Knoevenagel_Adduct Base Sulfur_Adduct Sulfur Addition (Intermediate) Knoevenagel_Adduct->Sulfur_Adduct + S8 Cyclized_Intermediate Intramolecular Cyclization (Dihydrothiophene) Sulfur_Adduct->Cyclized_Intermediate Cyclization Product 2-Aminothiophene Cyclized_Intermediate->Product Tautomerization

A simplified representation of the Gewald reaction mechanism.

Quantitative Data Summary

The versatility of the Gewald reaction is evident in the wide range of substrates that can be employed, leading to a diverse library of 2-aminothiophenes. The following tables summarize representative quantitative data for the Gewald reaction under different conditions.

Table 1: Gewald Reaction of Ketones with Malononitrile under Catalytic Conditions

EntryKetoneCatalyst (mol%)TimeYield (%)
1CyclohexanonePiperidinium borate (20)25 min96
2CyclopentanonePiperidinium borate (20)30 min87
34-MethylcyclohexanonePiperidinium borate (20)40 min87
4AcetophenonePiperidinium borate (20)1 h85
54-ChloroacetophenonePiperidinium borate (20)15 min87
Reaction conditions: Ketone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), EtOH/H2O (9:1), 100 °C.[4]

Table 2: Comparison of Conventional Heating and Microwave Irradiation for the Synthesis of 2-Aminothiophenes

XYield (%) ClassicalYield (%) Microwave
CO2Me8255
CONH27878
CONHPh8755
CN6058
Data from a review comparing classical and microwave-assisted Gewald synthesis.[5]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of the Gewald reaction. Below are protocols for both conventional heating and microwave-assisted synthesis.

Protocol 1: General Procedure for Gewald Synthesis (Conventional Heating)

This protocol outlines a typical one-pot synthesis using an amine base.

  • Materials:

    • Ketone or aldehyde (1.0 equiv)

    • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)

    • Elemental sulfur (1.0 - 1.2 equiv)

    • Amine base (e.g., morpholine, piperidine, or triethylamine) (1.0 - 2.0 equiv)

    • Solvent (e.g., ethanol, methanol, or DMF)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle.[6]

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and condenser, add the ketone or aldehyde, the active methylene nitrile, elemental sulfur, and the solvent.

    • Add the amine base to the mixture.

    • Heat the reaction mixture to a temperature between 50-80 °C with stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water and stir to precipitate the product.

    • Collect the solid product by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.

Protocol 2: Microwave-Assisted Gewald Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.

  • Materials:

    • Ketone or aldehyde (e.g., 4-Nitroacetophenone, 0.1 mole)

    • Active methylene nitrile (e.g., Ethyl cyanoacetate, 0.1 mole)

    • Elemental sulfur (0.05 mole)

    • Solvent (e.g., Ethanol, 15 mL)

    • Microwave reactor vial

  • Procedure:

    • In a microwave reactor vial, combine the ketone, active methylene nitrile, and elemental sulfur in the specified solvent.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 4-6 minutes).[7]

    • After the reaction is complete, cool the vial to room temperature.

    • Work-up the reaction mixture as described in the conventional protocol (precipitation in ice-water, filtration, and recrystallization).[7]

Applications in Drug Development

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The Gewald reaction provides a direct and efficient entry into this important class of heterocycles, making it a key tool in the drug discovery and development pipeline.

Drug_Discovery_Workflow Start Gewald Reaction (Thiophene Synthesis) Library Library of 2-Aminothiophenes Start->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate GLP1R_Modulation cluster_cell Pancreatic β-cell GLP1R GLP-1 Receptor AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Produces Insulin Insulin Secretion cAMP->Insulin Stimulates GLP1 GLP-1 GLP1->GLP1R Binds to PAM 2-Aminothiophene PAM (from Gewald Reaction) PAM->GLP1R Allosterically Modulates

References

A Comprehensive Review of Synthetic Routes for Polysubstituted 2-Aminothiophenes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Polysubstituted 2-aminothiophenes are a critical class of heterocyclic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and materials. Their versatile biological activities and unique physicochemical properties have made them a focal point of extensive research. This technical guide provides a comprehensive overview of the primary synthetic routes to access these valuable scaffolds, with a focus on providing detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key reaction pathways and associated biological signaling cascades.

The Gewald Reaction: A Cornerstone in 2-Aminothiophene Synthesis

The Gewald reaction, a multicomponent condensation, remains the most prominent and widely utilized method for the synthesis of polysubstituted 2-aminothiophenes.[1][2] Its enduring popularity stems from its operational simplicity, the ready availability of starting materials, and generally mild reaction conditions.[2] The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or another active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[1]

Reaction Mechanism and Workflow

The generally accepted mechanism of the Gewald reaction proceeds through three key stages:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile. The precise mechanism of this step is complex and may involve the formation of polysulfide intermediates.

  • Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization via attack of the sulfur on the cyano group, followed by tautomerization to yield the aromatic 2-aminothiophene ring.[1][3]

Gewald Reaction Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product carbonyl Ketone/ Aldehyde knoevenagel Knoevenagel Condensation carbonyl->knoevenagel nitrile Active Methylene Nitrile nitrile->knoevenagel sulfur Elemental Sulfur sulfur_add Sulfur Addition sulfur->sulfur_add base Base (e.g., Morpholine) base->knoevenagel catalyst knoevenagel->sulfur_add α,β-Unsaturated Nitrile cyclization Cyclization & Tautomerization sulfur_add->cyclization product Polysubstituted 2-Aminothiophene cyclization->product

A simplified workflow of the Gewald reaction for synthesizing 2-aminothiophenes.
Quantitative Data for the Gewald Reaction

The versatility of the Gewald reaction is highlighted by the wide range of substrates and catalysts that can be employed. The following table summarizes various conditions and their corresponding yields.

Carbonyl CompoundActive Methylene NitrileCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)
CyclohexanoneMalononitrileMorpholineEthanol502-385-95
AcetoneEthyl CyanoacetateTriethylamineDMF50475
4-MethylcyclohexanoneMalononitrileL-Proline (10 mol%)DMF60-84
Various ketones/aldehydesMalononitrileZnO nanoparticles (2.5 mol%)Solvent-free100430-76
Various ketonesMalononitrile/Ethyl CyanoacetateNaAlO₂EthanolReflux1026-94
CyclohexanoneMalononitrilePiperidinium borate (20 mol%)EtOH/H₂O (9:1)1000.3396
Aryl/Alkyl KetonesMalononitrileZnFe₂O₄ nanoparticles (2.5 mol%)Solvent-free100425-80
Coumarin derivativeMalononitrileL-Proline (10 mol%)EthanolRT-66-81
Cyclic KetonesMalononitrileDiethylamineHSVM*RT0.542-94
KetonesMalononitrile/CyanoacetamideMgO-CeO₂ nanocompositeEthanolReflux1076-89

*HSVM: High-Speed Vibrating Milling

Detailed Experimental Protocols for the Gewald Reaction

Protocol 1: Conventional Gewald Synthesis with Morpholine

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq).

  • Solvent and Catalyst Addition: Add ethanol as the solvent and morpholine (0.1-0.2 eq) as the catalyst.

  • Reaction Execution: Stir the mixture at room temperature or heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry. If no precipitate forms, pour the mixture into ice-water, and collect the resulting solid by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Microwave-Assisted Gewald Synthesis

  • Reaction Mixture: In a microwave-safe vessel, combine the arylacetaldehyde (1.0 eq), the active methylene nitrile (1.0 eq), elemental sulfur (1.2 eq), and morpholine (1.2 eq) in ethanol.

  • Microwave Irradiation: Seal the vessel and heat the mixture in a microwave reactor at 70 °C for 20 minutes.

  • Isolation: After cooling, the product often crystallizes directly from the reaction mixture and can be isolated by filtration.

Protocol 3: L-Proline Catalyzed Gewald Reaction [4]

  • Reagent Combination: In a suitable reaction vessel, mix the ketone or aldehyde (1.0 eq), the active methylene nitrile (1.0 eq), elemental sulfur (1.2 eq), and L-proline (10 mol%).

  • Solvent and Heating: Add dimethylformamide (DMF) as the solvent and heat the mixture to 60 °C.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. After completion, the product can be isolated by standard aqueous work-up and purification by column chromatography or recrystallization.

Alternative Synthetic Routes to Polysubstituted Aminothiophenes

While the Gewald reaction is dominant, several other named reactions provide valuable alternative pathways to thiophene-containing structures, which can be adapted for the synthesis of aminothiophenes.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[3][5] While not directly producing aminothiophenes, this method can be used to generate thiophene precursors that can be subsequently functionalized to introduce an amino group.

Paal_Knorr_Workflow cluster_start_pk Starting Materials cluster_reaction_pk Reaction cluster_end_pk Product dicarbonyl 1,4-Dicarbonyl Compound condensation Condensation/ Cyclization dicarbonyl->condensation sulfurizing Sulfurizing Agent (e.g., Lawesson's Reagent) sulfurizing->condensation product_pk Substituted Thiophene condensation->product_pk

General workflow of the Paal-Knorr thiophene synthesis.

Experimental Protocol: Paal-Knorr Synthesis using Lawesson's Reagent

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-dicarbonyl compound (1.0 eq) in a dry, high-boiling solvent such as toluene or xylene.

  • Reagent Addition: Add Lawesson's reagent (0.5 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove any insoluble byproducts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Note: Quantitative data for the direct synthesis of 2-aminothiophenes using this method is scarce in the literature, as it typically requires subsequent functionalization steps.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis offers a regiocontrolled route to substituted thiophenes. A notable variation for the synthesis of aminothiophenes involves the reaction of a β-ketoester with a thioglycolic acid derivative in the presence of a base.[2][6] If a substrate containing a nitrile instead of an ester group is used, 3-aminothiophenes can be obtained.[2]

Fiesselmann_Workflow cluster_start_f Starting Materials cluster_reaction_f Reaction cluster_end_f Product ketoester β-Ketoester/ Nitrile condensation_f Condensation/ Cyclization ketoester->condensation_f thioglycolic Thioglycolic Acid Derivative thioglycolic->condensation_f base_f Base base_f->condensation_f product_f Substituted 3-Aminothiophene condensation_f->product_f

Simplified workflow of the Fiesselmann synthesis for aminothiophenes.

Note: Detailed, tabulated quantitative data and step-by-step protocols for the synthesis of a wide range of polysubstituted 2-aminothiophenes via the Fiesselmann reaction are not as readily available as for the Gewald reaction.

Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic α-cyanoenamine, which can be a precursor to aminothiophenes.[7][8] This method is particularly useful for the synthesis of 3-aminothiophenes.[7][8]

Thorpe_Ziegler_Workflow cluster_start_tz Starting Material cluster_reaction_tz Reaction cluster_end_tz Product dinitrile α,ω-Dinitrile Precursor cyclization_tz Intramolecular Cyclization dinitrile->cyclization_tz base_tz Strong Base base_tz->cyclization_tz product_tz Cyclic α-Cyanoenamine (Aminothiophene precursor) cyclization_tz->product_tz

Conceptual workflow of the Thorpe-Ziegler cyclization for aminothiophene synthesis.

Note: Specific examples with quantitative data and detailed protocols for the synthesis of a broad range of polysubstituted 2-aminothiophenes using the Thorpe-Ziegler reaction are less commonly reported compared to the Gewald synthesis.

Biological Significance and Signaling Pathways

The interest in polysubstituted 2-aminothiophenes is largely driven by their diverse biological activities. They are known to interact with various biological targets, including G-protein coupled receptors (GPCRs) and protein kinases.

2-Aminothiophenes as Modulators of the GLP-1 Receptor Signaling Pathway

Certain 2-aminothiophene derivatives have been identified as positive allosteric modulators (PAMs) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in the treatment of type 2 diabetes. Activation of GLP-1R in pancreatic β-cells leads to enhanced glucose-dependent insulin secretion. The signaling cascade is initiated by the binding of GLP-1, which activates adenylyl cyclase through a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2), both of which contribute to the potentiation of insulin secretion.

GLP1R_Signaling cluster_membrane Plasma Membrane GLP1R GLP-1R Gs Gs GLP1R->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates GLP1 GLP-1 GLP1->GLP1R binds PKA PKA cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles potentiates exocytosis Epac2->InsulinVesicles potentiates exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion Aminothiophene 2-Aminothiophene (PAM) Aminothiophene->GLP1R modulates

GLP-1R signaling pathway modulated by a 2-aminothiophene PAM.
2-Aminothiophenes as EGFR Kinase Inhibitors

Many 2-aminothiophene derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and is often dysregulated in cancer. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell growth and survival. 2-Aminothiophene-based inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking its activity and inhibiting downstream signaling.

EGFR_Signaling cluster_membrane_egfr Plasma Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF EGF->EGFR binds RAS RAS Dimerization->RAS activates PI3K PI3K Dimerization->PI3K activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Aminothiophene_Inhibitor 2-Aminothiophene Inhibitor Aminothiophene_Inhibitor->Dimerization inhibits

EGFR signaling pathway inhibited by a 2-aminothiophene derivative.

Conclusion

The synthesis of polysubstituted 2-aminothiophenes is a mature yet continually evolving field of research. The Gewald reaction remains the most robust and versatile method, with numerous modifications enhancing its efficiency and greenness. Alternative routes such as the Paal-Knorr, Fiesselmann, and Thorpe-Ziegler syntheses, while less commonly employed for this specific scaffold, offer complementary approaches that can be valuable for accessing specific substitution patterns. The profound biological activities of 2-aminothiophene derivatives, particularly as modulators of key signaling pathways in diseases like diabetes and cancer, ensure that the development of novel and efficient synthetic methodologies will remain a priority for the scientific community. This guide provides a foundational resource for researchers to navigate the synthesis and application of this important class of heterocyclic compounds.

References

InChI key for Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate SEWFWRCESBYGFS-UHFFFAOYSA-N.

Author: BenchChem Technical Support Team. Date: December 2025

InChI Key: SEWFWRCESBYGFS-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate, a substituted 2-aminothiophene derivative of interest to researchers, scientists, and drug development professionals. This document outlines the synthetic methodology, physicochemical properties, and potential biological applications of this compound, based on available scientific literature.

Compound Identification and Properties

This compound is a heterocyclic organic compound with the molecular formula C13H12BrNO2S.[1] Its chemical structure features a thiophene ring substituted with an ethyl carboxylate group, an amino group, and a 4-bromophenyl group.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C13H12BrNO2S[1]
Molecular Weight 326.22 g/mol [1]
CAS Number 306934-99-6[1]
Appearance Likely a crystalline solidGeneral knowledge
Solubility Expected to be soluble in organic solvents like ethanol, DMF, and DMSOGeneral knowledge

Synthesis via the Gewald Reaction

The primary synthetic route to this compound is the Gewald reaction, a well-established multicomponent reaction for the synthesis of 2-aminothiophenes.[2][3] This one-pot synthesis involves the condensation of a ketone, an active methylene nitrile (in this case, ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[4][5]

For the synthesis of the title compound, the specific ketone required is 4-bromoacetophenone.

Proposed Experimental Protocol

The following is a detailed, generalized protocol for the synthesis of this compound based on established Gewald reaction procedures for similar compounds.[5][6][7]

Materials:

  • 4-Bromoacetophenone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or another suitable base like diethylamine)

  • Ethanol (or methanol)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of 4-bromoacetophenone, ethyl cyanoacetate, and elemental sulfur in a minimal amount of ethanol.

  • To this stirred mixture, slowly add a catalytic amount of morpholine at room temperature.

  • Heat the reaction mixture to a gentle reflux (approximately 50-60 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect the crude product by filtration and wash with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Gewald_Reaction_Workflow reagents 1. Mix Reactants: - 4-Bromoacetophenone - Ethyl Cyanoacetate - Sulfur - Ethanol catalyst 2. Add Catalyst: - Morpholine reagents->catalyst reaction 3. Heat and Reflux (50-60°C, 2-4h) catalyst->reaction cooling 4. Cool to Room Temperature reaction->cooling precipitation 5. Isolate Product: - Filtration or - Precipitation in Water cooling->precipitation purification 6. Purify: - Recrystallization precipitation->purification product Ethyl 2-amino-4-(4-bromophenyl) thiophene-3-carboxylate purification->product

Caption: A proposed workflow for evaluating the biological activity of the compound.

Future Directions

The lack of specific biological data for this compound presents an opportunity for further research. Key areas for future investigation include:

  • Definitive Synthesis and Characterization: A detailed experimental protocol and full characterization of the synthesized compound using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography).

  • Broad Biological Screening: Evaluation of the compound against a wide range of biological targets, including various bacterial and fungal strains, cancer cell lines, and inflammatory markers.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesis and evaluation of a library of related analogs to establish structure-activity relationships and identify more potent compounds.

  • In Silico Modeling: Computational studies, such as molecular docking, to predict potential biological targets and guide experimental work.

Conclusion

This compound is a readily synthesizable compound belonging to the biologically significant class of 2-aminothiophenes. While specific data on its biological activity is currently limited, the known properties of related compounds suggest its potential as a lead structure in drug discovery, particularly in the development of new antimicrobial agents. The experimental protocols and workflows outlined in this guide provide a framework for the synthesis and further investigation of this promising molecule.

References

An In-depth Technical Guide to Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate, a substituted 2-aminothiophene derivative of interest in medicinal chemistry. The document details its chemical identity, synthesis via the Gewald reaction, physicochemical properties, and reported biological activities.

Chemical Identity and Properties

This compound is a polysubstituted thiophene featuring an amino group at the 2-position, an ethyl carboxylate at the 3-position, and a 4-bromophenyl substituent at the 4-position. These structural motifs are common in pharmacologically active molecules.[1]

Table 1: Chemical Identifiers and Physicochemical Properties

IdentifierValue
IUPAC Name This compound
SMILES String CCOC(=O)c1c(N)scc1-c2ccc(Br)cc2
CAS Number 306934-99-6[2]
Molecular Formula C₁₃H₁₂BrNO₂S[2]
Molecular Weight 326.22 g/mol [2]
Appearance White to off-white powder
Melting Point 120-125 °C

Note: Some properties are based on data for structurally similar compounds and may vary.

Synthesis via the Gewald Reaction

The primary synthetic route to this compound is the Gewald reaction, a versatile multicomponent reaction for the synthesis of 2-aminothiophenes.[3] This one-pot synthesis involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a base.[3]

Reaction Scheme

The synthesis of the title compound proceeds via the reaction of 4-bromoacetophenone, ethyl cyanoacetate, and elemental sulfur, typically catalyzed by a base such as morpholine or piperidine.

Gewald_Reaction R1 4-Bromoacetophenone Intermediate Knoevenagel Condensation Product R1->Intermediate + R2 Ethyl Cyanoacetate R2->Intermediate + R3 Sulfur (S₈) R3->Intermediate Catalyst Base (e.g., Morpholine) Catalyst->Intermediate Product Ethyl 2-amino-4-(4-bromophenyl) thiophene-3-carboxylate Intermediate->Product + S₈, Base

Caption: General workflow for the Gewald synthesis of the title compound.

Experimental Protocol

The following is a generalized experimental protocol based on literature procedures for the synthesis of similar 2-aminothiophene derivatives.[1][4] A microwave-assisted approach is often employed to enhance reaction rates and yields.[1]

Materials:

  • 4-Bromoacetophenone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or other suitable base)

  • Ethanol (or other suitable solvent)

Procedure:

  • In a suitable reaction vessel, combine equimolar amounts of 4-bromoacetophenone, ethyl cyanoacetate, and elemental sulfur in ethanol.

  • Add a catalytic amount of morpholine to the mixture.

  • The reaction mixture is then subjected to microwave irradiation at a controlled temperature and time. Alternatively, the mixture can be refluxed with conventional heating.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization to afford the final product.

Table 2: Representative Reaction Parameters for Gewald Synthesis

ParameterValue/Condition
Reactants 4-Bromoacetophenone, Ethyl Cyanoacetate, Sulfur
Catalyst Morpholine or Piperidine
Solvent Ethanol
Method Microwave-assisted or Conventional Heating
Typical Yield 70-85% (for similar compounds)[4]
Characterization Data

The structure of the synthesized compound is confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

TechniqueObserved Data
¹H NMR Characteristic peaks for aromatic protons, the thiophene proton, the amino protons, and the ethyl ester group are expected.
¹³C NMR (100 MHz, CDCl₃) δ: 14.1, 60.9, 108.7, 125.5, 126.4, 130.4, 136.2, 139.2, 143.7, 160.0, 163.7[1]
IR (KBr, cm⁻¹) Expected peaks around 3400-3300 (N-H stretching), 1680-1660 (C=O stretching of ester), and characteristic aromatic and C-S stretching bands.[4]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound.

Biological Activities and Potential Applications

Substituted 2-aminothiophenes are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[1][5] this compound, designated as compound NR3 in a recent study, has been evaluated for several biological activities.[1]

Antimicrobial Activity

The thiophene nucleus is a known pharmacophore in antimicrobial agents.[5] The title compound has demonstrated significant antibacterial and antifungal properties.

Table 4: Antimicrobial Activity Profile

ActivityOrganism(s)ResultReference
Antibacterial Bacillus cereusMore potent than standard Ciprofloxacin[1][6]
Antifungal Candida albicansMore potent than standard Itraconazole[1][6]
Anti-inflammatory and Antidiabetic Potential

The compound has also been investigated for its anti-inflammatory and antidiabetic activities.[1] While specific quantitative data for the title compound's anti-inflammatory activity is not detailed in the available literature, related compounds in the same study showed significant effects.[1] Similarly, while the antidiabetic potential was assessed, the reported IC₅₀ value was for a different analog.[1] Further investigation is required to fully elucidate the potential of this compound in these therapeutic areas.

Signaling Pathway and Experimental Workflow Visualization

The synthesis of this compound and its subsequent biological evaluation follows a logical workflow.

experimental_workflow synthesis Synthesis via Gewald Reaction purification Purification (Recrystallization) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization antimicrobial Antimicrobial Screening (Antibacterial & Antifungal) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays characterization->anti_inflammatory antidiabetic Antidiabetic Assays characterization->antidiabetic data_analysis Data Analysis and SAR Studies antimicrobial->data_analysis anti_inflammatory->data_analysis antidiabetic->data_analysis

Caption: A typical experimental workflow for the synthesis and biological evaluation.

Conclusion

This compound is a readily accessible heterocyclic compound with promising biological activities, particularly as an antimicrobial agent. The Gewald reaction provides an efficient synthetic route, and the compound's structure lends itself to further modification for the development of new therapeutic agents. This guide provides a foundational understanding for researchers interested in exploring the potential of this and related 2-aminothiophene derivatives in drug discovery and development.

References

Methodological & Application

One-Pot Synthesis of Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the one-pot synthesis of Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate, a substituted 2-aminothiophene derivative of interest in medicinal chemistry and drug development. The synthesis is achieved through the versatile Gewald three-component reaction.[1][2][3] This application note includes a detailed experimental protocol, a summary of key quantitative data, and visualizations of the reaction pathway and experimental workflow.

Introduction

Substituted 2-aminothiophenes are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] Their utility as key intermediates in the synthesis of various dyes, agrochemicals, and pharmaceuticals makes efficient and scalable synthetic routes to these scaffolds highly valuable.[1][3] The Gewald reaction, a one-pot multicomponent reaction, stands out as one of the most efficient methods for the synthesis of polysubstituted 2-aminothiophenes.[5][6] This reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[6]

This protocol details the synthesis of this compound (CAS Number: 306934-99-6, Molecular Formula: C13H12BrNO2S) from 4-bromoacetophenone, ethyl cyanoacetate, and elemental sulfur.[6]

Data Presentation

A summary of the key quantitative data for the synthesis of this compound is presented below. Please note that specific yields can vary based on reaction scale and purification efficiency.

ParameterValueReference
Molecular Weight326.22 g/mol [6]
Melting PointNot explicitly reported; similar compounds melt in the 140-150 °C range.
AppearanceExpected to be a crystalline solid.
YieldYields for similar Gewald reactions are typically in the range of 70-95%.[7]

Characterization Data (Representative)

TechniqueData
¹H NMR Expected signals for aromatic protons, thiophene proton, NH₂ protons, and ethyl ester protons.
¹³C NMR Expected signals for aromatic carbons, thiophene ring carbons, ester carbonyl carbon, and ethyl ester carbons.
IR (KBr, cm⁻¹) Expected characteristic peaks for N-H stretching (amine), C=O stretching (ester), and aromatic C-H and C=C bonds.
Mass Spec (m/z) Expected molecular ion peak corresponding to the molecular weight.

Experimental Protocols

This protocol is adapted from general procedures for the Gewald reaction of acetophenones.[7]

Materials and Equipment:

  • 4-Bromoacetophenone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or another suitable base like diethylamine)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Apparatus for filtration (e.g., Büchner funnel)

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromoacetophenone (0.05 mol, 9.95 g), ethyl cyanoacetate (0.05 mol, 5.66 g), and elemental sulfur (0.05 mol, 1.60 g) in absolute ethanol (100 mL).

  • Addition of Base: To the stirred suspension, slowly add morpholine (0.05 mol, 4.36 g) or diethylamine (0.05 mol, 3.66 g) as a catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain under reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate should form. If not, the solution can be concentrated under reduced pressure using a rotary evaporator.

  • Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure this compound.

  • Drying: Dry the purified product under vacuum.

Mandatory Visualizations

The following diagrams illustrate the chemical pathway and the experimental workflow for the one-pot synthesis of this compound.

Reaction_Pathway Reactants 4-Bromoacetophenone + Ethyl Cyanoacetate + Sulfur Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Base Base (e.g., Morpholine) Base->Knoevenagel Intermediate α,β-Unsaturated Nitrile Intermediate Knoevenagel->Intermediate Sulfur_Addition Sulfur Addition & Cyclization Intermediate->Sulfur_Addition Product Ethyl 2-amino-4-(4-bromophenyl) thiophene-3-carboxylate Sulfur_Addition->Product

Caption: Reaction pathway for the Gewald synthesis.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants & Solvent B Add Base A->B C Heat to Reflux (3-4h) B->C D Cool to Room Temperature C->D E Filter Precipitate D->E F Wash with Cold Ethanol E->F G Recrystallize F->G H Dry Product G->H

Caption: Experimental workflow for the synthesis.

References

Application Note: Synthesis of Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate via Gewald Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative, utilizing the well-established Gewald multicomponent reaction.[1] This one-pot synthesis offers an efficient route using readily available starting materials: 4-bromobenzaldehyde, ethyl cyanoacetate, and elemental sulfur, with a base as a catalyst. The protocol described herein is suitable for laboratory-scale synthesis and can be adapted for the generation of compound libraries for drug discovery and development.

Introduction

The Gewald reaction is a cornerstone of heterocyclic chemistry, providing a versatile and straightforward method for the synthesis of 2-aminothiophenes.[1][2] These scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The reaction proceeds through a multi-component condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base.[1] This application note details a specific protocol for the synthesis of this compound, a valuable building block for further chemical elaboration.

Reaction Scheme

The synthesis proceeds as follows:

4-bromobenzaldehyde + Ethyl cyanoacetate + Sulfur → this compound

Experimental Protocol

Materials and Equipment:

  • 4-bromobenzaldehyde

  • Ethyl cyanoacetate

  • Elemental sulfur (powdered)

  • Morpholine (or diethylamine)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromobenzaldehyde, ethyl cyanoacetate, and elemental sulfur in equimolar amounts (e.g., 10 mmol each) in absolute ethanol.

  • Addition of Base: To the stirred suspension, add a catalytic amount of a suitable base, such as morpholine or diethylamine (approximately 0.2 to 0.5 equivalents).

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 50-60 °C) with continuous stirring.[3]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (typically within 2-4 hours), allow the mixture to cool to room temperature. A precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials and impurities. For higher purity, the product can be recrystallized from ethanol.[4]

  • Drying: Dry the purified product in a vacuum oven.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation

ParameterValueReference
Starting Materials
4-bromobenzaldehyde1.85 g (10 mmol)-
Ethyl cyanoacetate1.13 g (10 mmol)-
Elemental Sulfur0.32 g (10 mmol)-
Morpholine0.44 g (5 mmol)-
Ethanol (solvent)20 mL-
Reaction Conditions
Temperature50-60 °C[3]
Reaction Time2-4 hours-
Product Characterization
Product NameThis compound-
Molecular FormulaC₁₃H₁₂BrNO₂S[5]
Molecular Weight326.22 g/mol [5]
Melting Point120-125 °C-
AppearancePale yellow to white crystalline solid-
Expected Yield70-85% (based on similar syntheses)[4]

Safety Precautions

  • 4-bromobenzaldehyde: Irritant. Avoid contact with skin and eyes.

  • Ethyl cyanoacetate: Harmful if swallowed or in contact with skin. Use in a well-ventilated area.

  • Elemental Sulfur: Flammable solid. Keep away from ignition sources.

  • Morpholine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage.

  • Ethanol: Highly flammable liquid and vapor.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Workflow

Gewald_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: - 4-bromobenzaldehyde - Ethyl cyanoacetate - Sulfur - Ethanol B Add Morpholine (Base) A->B Stirring C Heat to Reflux (50-60°C) B->C D Cool to Room Temperature C->D Reaction Complete E Filter Precipitate D->E F Wash with Cold Ethanol E->F G Recrystallize from Ethanol F->G Optional H Dry Product G->H I Characterize Product: - Melting Point - Spectroscopy H->I

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Ethyl 2-Amino-4-phenylthiophene-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene derivatives are cornerstone scaffolds in medicinal chemistry, recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The 2-aminothiophene framework, in particular, is a "privileged structure" that serves as a vital building block for the synthesis of numerous therapeutic agents.[1] The traditional method for synthesizing these compounds is the Gewald three-component reaction.[1] However, conventional heating methods for this reaction often require long durations and can lead to the formation of byproducts.[2]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[2] It offers significant advantages, including dramatically reduced reaction times, improved product yields, and often cleaner reaction profiles.[1][2] This application note provides detailed protocols for the efficient, microwave-assisted synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate and its derivatives via the Gewald reaction.

Reaction Principle: The Gewald Three-Component Reaction

The synthesis is achieved through the Gewald three-component reaction, which involves the condensation of a ketone (acetophenone or a derivative to yield the 4-phenyl substituent), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a base.[1] The generally accepted mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate. This is followed by the addition of sulfur and subsequent cyclization to furnish the final 2-aminothiophene product.[1] Microwave irradiation significantly accelerates this reaction sequence.[1]

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various studies on the microwave-assisted Gewald synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, showcasing the impact of different substrates and reaction conditions on the outcomes.

Table 1: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate Derivatives under Various Microwave Conditions

EntryPhenyl SubstituentBaseSolventTemperature (°C)Time (min)Yield (%)Reference
14-Nitro-Ethanol12046-[1]
2UnsubstitutedMorpholineEthanol7020High[3]
32-Bromo--120--[4]
44-Nitro--120--[4]
52,4-Dichloro--120--[4]
63-Amino--120--[4]

Note: Specific yield data was not available for all examples in the cited literature.

Experimental Protocols

Protocol 1: General Microwave-Assisted Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate Derivatives

This is a generalized procedure based on commonly reported methods.[1]

Materials:

  • Appropriate acetophenone derivative (e.g., acetophenone, 4-nitroacetophenone) (1.0 mmol)

  • Ethyl cyanoacetate (1.1 mmol)

  • Elemental sulfur (1.1 mmol)

  • Base (e.g., morpholine, pyrrolidine, triethylamine) (1.0 mmol)

  • Solvent (e.g., ethanol, DMF) (3 mL)

  • 5 mL microwave reaction vial with a magnetic stir bar

  • Microwave reactor

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a 5 mL microwave reaction vial, add the acetophenone derivative (1.0 mmol), ethyl cyanoacetate (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).

  • Add the appropriate solvent (3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 70-120°C) for a specified time (e.g., 20-48 minutes).[1][3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) if possible.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure product.[1]

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).[1]

Protocol 2: Specific Synthesis of Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate

This protocol is adapted from a specific reported synthesis.[1]

Materials:

  • 4-Nitroacetophenone (0.1 mol)

  • Ethyl cyanoacetate (0.1 mol)

  • Elemental sulfur (0.05 mol)

  • Ethanol (15 mL)

  • Methanol

  • 250 mL round bottom flask

  • Microwave oven

Procedure:

  • In a 250 mL round bottom flask, combine 4-nitroacetophenone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.05 mol).

  • Add ethanol (15 mL) to the mixture.

  • Place the flask in a microwave oven and irradiate while maintaining a temperature of 120°C for 46 minutes.[1]

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, work up the reaction mixture using a 2:1 ratio of ethanol to methanol. A dark brown amorphous precipitate will form.[1]

  • Filter the precipitate and allow it to dry to obtain the product.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[5]

  • Characterize the final product using appropriate analytical techniques.[1]

Visualizations

experimental_workflow reactant reactant process process product product purification purification analysis analysis reactants Reactants: - Acetophenone Derivative - Ethyl Cyanoacetate - Sulfur - Base & Solvent mw_synthesis Microwave Irradiation reactants->mw_synthesis Add to MW Vial crude_product Crude Product Mixture mw_synthesis->crude_product Reaction Completion workup Work-up (Extraction & Washing) crude_product->workup purified_product Purified Product workup->purified_product Purification (Chromatography) characterization Characterization (NMR, MS, etc.) purified_product->characterization final_product Final Product: Ethyl 2-amino-4-phenyl- thiophene-3-carboxylate Derivative characterization->final_product

Caption: General workflow for the microwave-assisted Gewald synthesis.

signaling_pathway start start intermediate intermediate final final reagent reagent carbonyl Acetophenone Derivative knoevenagel Knoevenagel Condensation Intermediate (α,β-unsaturated nitrile) carbonyl->knoevenagel nitrile Ethyl Cyanoacetate nitrile->knoevenagel + Base sulfur_adduct Sulfur Adduct knoevenagel->sulfur_adduct sulfur Sulfur (S₈) sulfur->sulfur_adduct cyclization Cyclized Intermediate sulfur_adduct->cyclization Intramolecular Attack product 2-Aminothiophene Product cyclization->product Tautomerization

Caption: Proposed mechanism of the Gewald reaction.

References

Application Note & Protocol Guide: Selecting Starting Materials for the Gewald Synthesis of 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Gewald synthesis is a cornerstone multi-component reaction in heterocyclic chemistry, enabling the straightforward assembly of highly functionalized 2-aminothiophenes from simple, readily available starting materials. These thiophene scaffolds are privileged structures in medicinal chemistry and materials science. This document provides a detailed guide for researchers and drug development professionals on the selection of starting materials for the Gewald synthesis. It delves into the mechanistic roles of each component, offers field-proven insights into how their structure dictates reaction outcomes, and provides a detailed, validated protocol for practical application.

The Strategic Importance of the Gewald Reaction

First reported by Karl Gewald in 1966, this reaction provides a powerful and atom-economical method for synthesizing polysubstituted 2-aminothiophenes. Its significance lies in its operational simplicity and the high structural diversity achievable in a single step. The reaction proceeds by combining three key components: a carbonyl compound, an α-activated nitrile, and elemental sulfur, typically in the presence of a base. Understanding the interplay of these three starting materials is critical to successfully tailoring the final product for specific applications, from active pharmaceutical ingredients (APIs) to organic electronic materials.

The Core Reactants: A Mechanistic Perspective

The success of the Gewald synthesis hinges on the careful selection of three primary starting materials. The general workflow is a cascade of well-understood organic reactions, beginning with a base-catalyzed condensation.

Gewald_Workflow Start Starting Materials (Carbonyl, Nitrile, Sulfur) Base Add Base Catalyst (e.g., Morpholine) Start->Base Reaction Setup Condensation Knoevenagel Condensation Base->Condensation Initiation Michael Michael Addition of Sulfur Condensation->Michael Intermediate Formation Cyclization Ring Closure & Tautomerization Michael->Cyclization Thiolate Intermediate Product 2-Aminothiophene Product Cyclization->Product Final Product

Figure 1: High-level experimental workflow for the Gewald synthesis.

The Carbonyl Component: The R² and R³ Scaffolding

The carbonyl compound, which can be an aldehyde (R³=H) or a ketone, provides two of the substituents for the final thiophene ring (at positions 4 and 5).

  • Function: It serves as the electrophile in the initial Knoevenagel condensation step.

  • Selection Criteria & Insights:

    • Enolizability: The carbonyl must be enolizable (i.e., possess an α-hydrogen). Non-enolizable aldehydes or ketones, such as formaldehyde or benzophenone, are generally not suitable for the classical Gewald reaction.

    • Steric Hindrance: Highly hindered ketones (e.g., di-tert-butyl ketone) can significantly slow down or completely inhibit the initial condensation step, leading to poor yields. Cyclohexanone and cyclopentanone are common, highly reactive choices.

    • Electronic Effects: The presence of electron-withdrawing groups adjacent to the carbonyl can increase its reactivity towards the nucleophilic attack of the active methylene compound.

The α-Activated Nitrile: The C² and C³ Backbone

This component is an active methylene compound, meaning it has a CH₂ group flanked by two electron-withdrawing groups, one of which must be a nitrile (-CN).

  • Function: It acts as the nucleophile in the Knoevenagel condensation and provides the atoms that will become C2, C3, the amino group at C2, and the substituent at C3 of the thiophene ring.

  • Selection Criteria & Insights:

    • Activating Group (Z): The nitrile group (-CN) is essential for the final ring structure. The second activating group (Z) is typically an ester (e.g., -COOEt in ethyl cyanoacetate), another nitrile (-CN in malononitrile), or a ketone.

    • Acidity: The Z group must be sufficiently electron-withdrawing to make the α-protons acidic enough (pKa typically 9-13) to be deprotonated by a mild base.

    • Common Examples:

      • Ethyl cyanoacetate: A workhorse reagent leading to 3-carbethoxy-2-aminothiophenes.

      • Malononitrile: A highly reactive alternative that yields 2-amino-3-cyanothiophenes.

      • Benzoylacetonitrile: Used to install a benzoyl group at the 3-position.

Elemental Sulfur: The Heteroatom Source

Elemental sulfur (S₈) is used as the sulfur source for the thiophene ring.

  • Function: After the Knoevenagel condensation, the sulfur undergoes a nucleophilic attack by the enolate intermediate in a Michael-type addition.

  • Selection Criteria & Insights:

    • Reactivity: While seemingly inert, elemental sulfur becomes reactive in the presence of the base and the reaction intermediates. The base helps to open the S₈ crown ether ring, forming polysulfide species that are more reactive.

    • Practical Considerations: Sulfur has poor solubility in many common organic solvents at room temperature. The reaction is often heated to between 40-80 °C to aid solubility and increase the reaction rate. Using a solvent like ethanol or dimethylformamide (DMF) is common.

The Catalytic System: Base and Solvent

While not incorporated into the final product, the base and solvent are critical for reaction success.

  • Base Catalyst: A mild organic base is typically sufficient. The base deprotonates the active methylene compound, initiating the Knoevenagel condensation. It also facilitates the subsequent addition of sulfur and the final ring closure.

    • Morpholine: The most common and highly effective catalyst for this reaction.

    • Triethylamine (Et₃N): Another frequently used organic base.

    • Inorganic Bases: Stronger bases like sodium ethoxide (NaOEt) can be used but may lead to more side products.

  • Solvent: The solvent must be able to dissolve the reactants to a reasonable extent and be stable to the reaction conditions.

    • Alcohols (Ethanol, Methanol): Most common due to their ability to dissolve the reactants and their appropriate boiling points for the reaction temperature.

    • Aprotic Polar Solvents (DMF, Dioxane): Can also be effective, particularly for less soluble starting materials.

The Reaction Mechanism Visualized

The reaction proceeds through a well-defined cascade of three primary steps: (1) Knoevenagel condensation, (2) Michael addition of sulfur, and (3) ring closure followed by tautomerization.

Gewald_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Tautomerization a Carbonyl + Activated Nitrile b Knoevenagel Adduct (α,β-unsaturated nitrile) a->b Base (e.g., Morpholine) c Adduct + Sulfur (S₈) d Thiolate Intermediate c->d Base-catalyzed e Thiolate Intermediate f 2-Iminothiophene e->f Intramolecular Attack g Final 2-Aminothiophene f->g Tautomerization

Figure 2: Simplified mechanistic pathway of the Gewald reaction.

Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

This protocol describes a representative Gewald synthesis using butan-2-one, ethyl cyanoacetate, and sulfur.

5.1 Materials

  • Butan-2-one (Ketone): 7.21 g (10.0 mL, 100 mmol)

  • Ethyl cyanoacetate (Activated Nitrile): 11.31 g (10.2 mL, 100 mmol)

  • Sulfur powder: 3.21 g (100 mmol)

  • Morpholine (Base): 4.36 g (5.0 mL, 50 mmol)

  • Ethanol (Solvent): 40 mL

5.2 Step-by-Step Procedure

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add ethanol (40 mL).

  • Reagent Addition: Sequentially add butan-2-one (10.0 mL), ethyl cyanoacetate (10.2 mL), and finely ground sulfur powder (3.21 g).

  • Catalyst Introduction: While stirring the mixture, add morpholine (5.0 mL) dropwise over 5 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 50-55 °C with stirring. Maintain this temperature for 2 hours. The mixture will turn a dark orange/brown color as the product forms and begins to precipitate.

  • Cooling and Precipitation: After the reaction period, cool the flask in an ice-water bath for 30-45 minutes to ensure complete precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the pale yellow crystalline product in a vacuum oven at 40 °C to a constant weight.

Expected Yield: ~16.0 g (75%), m.p. 104-106 °C.

Data Summary: Representative Starting Material Combinations

The versatility of the Gewald synthesis is demonstrated by the wide range of starting materials that can be employed.

Carbonyl ComponentActivated NitrileBase/SolventProduct Substituents (R², R³, R⁴)Approx. Yield (%)Reference
CyclohexanoneMalononitrileMorpholine/EthanolR², R³ = -(CH₂)₄-, R⁴ = -CN90-95%
AcetoneEthyl cyanoacetateMorpholine/MethanolR² = -CH₃, R³ = -CH₃, R⁴ = -COOEt70-80%
PropanalMalononitrileTriethylamine/EthanolR² = -H, R³ = -CH₂CH₃, R⁴ = -CN65-75%
CyclopentanoneEthyl cyanoacetateMorpholine/EthanolR², R³ = -(CH₂)₃-, R⁴ = -COOEt85-92%

The Crucial Role of Base Catalysts in Gewald Aminothiophene Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Gewald aminothiophene synthesis is a powerful one-pot, multi-component reaction for the formation of highly substituted 2-aminothiophenes, a scaffold of significant interest in medicinal chemistry and materials science. The choice of base catalyst is a critical parameter in this reaction, profoundly influencing reaction rates, yields, and overall efficiency. This document provides detailed application notes, comparative data on various base catalysts, and experimental protocols to guide researchers in optimizing the Gewald synthesis for their specific applications.

Introduction: The Function of the Base Catalyst

The Gewald reaction proceeds through a cascade of three key steps, with the base catalyst playing a pivotal role in the initial and rate-determining step: the Knoevenagel condensation.

The primary roles of the base catalyst are:

  • Promotion of Knoevenagel Condensation: The base facilitates the deprotonation of the active methylene compound (e.g., malononitrile or ethyl cyanoacetate), generating a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde or ketone, initiating the condensation to form a stable α,β-unsaturated nitrile intermediate.[1][2][3]

  • Activation of Sulfur (in some cases): Certain amine bases can also act as nucleophiles to activate elemental sulfur, facilitating its addition to the α,β-unsaturated nitrile.[2]

  • Facilitation of Cyclization: The basic medium promotes the subsequent intramolecular cyclization of the sulfur adduct to form the thiophene ring.

The selection of an appropriate base is therefore crucial for the successful and efficient synthesis of 2-aminothiophenes. Commonly employed bases include secondary amines (e.g., morpholine, piperidine), tertiary amines (e.g., triethylamine), and a range of other organic and inorganic bases.[2][4]

Comparative Analysis of Common Base Catalysts

The efficiency of different base catalysts in the Gewald reaction can vary significantly depending on the specific substrates and reaction conditions. Below are tables summarizing quantitative data from literature to facilitate catalyst selection.

Table 1: Comparison of Amine-Based Catalysts in the Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile *

EntryCatalystCatalyst Loading (mol%)Reaction TimeYield (%)Reference
1Pyrrolidinium borate2045 min85[5][6]
2Piperidinium borate2030 min96[5][6]
3Morpholinium borate2060 min82[5][6]
4No Catalyst->24 hNo Reaction[5][6]

*Reaction Conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), in ethanol/water (9:1) at 100 °C.[5][6]

Table 2: Activity Comparison of Various Catalysts for the Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile *

EntryCatalystSolventTemperature (°C)TimeYield (%)Reference
1Na2CaP2O7WaterReflux35 min95[1]
2L-prolineDMF602 h84[7]
3CaOEthanolReflux1-1.5 hModerate to Good[8]
4TriethylamineDMF605 h-[9]
5MorpholineDMF---[10]

*Reaction conditions for each entry are as cited in the respective references and may not be directly comparable.

Experimental Protocols

The following are detailed methodologies for the Gewald synthesis using different common base catalysts.

Protocol 1: General Procedure using Piperidinium Borate as a Catalyst

This protocol is adapted from a study demonstrating the high efficiency of piperidinium borate in catalyzing the Gewald reaction.[5]

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)

  • Elemental sulfur (1.0 equiv)

  • Piperidinium borate (20 mol%)

  • Ethanol/Water (9:1 v/v)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the ketone (e.g., cyclohexanone, 1.0 mmol), active methylene nitrile (e.g., malononitrile, 1.0 mmol), elemental sulfur (32 mg, 1.0 mmol), and piperidinium borate (20 mol%).

  • Add 10 mL of a 9:1 ethanol/water mixture to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within 30 minutes), cool the mixture to room temperature.

  • If a precipitate has formed, collect the solid product by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice-cold water and stir to induce precipitation. Collect the solid by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: General Procedure using Morpholine as a Catalyst

This protocol provides a general method for the Gewald synthesis using the commonly employed secondary amine, morpholine.[2]

Materials:

  • Carbonyl compound (e.g., cyclohexanone) (10 mmol)

  • Active methylene compound (e.g., malononitrile) (10 mmol)

  • Elemental sulfur (12 mmol, 0.38 g)

  • Morpholine (10-20 mol%)

  • Ethanol or Methanol (20-30 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol).

  • Add the solvent (e.g., ethanol, 25 mL) to the flask.

  • Add morpholine (10-20 mol%) to the reaction mixture.

  • Stir the mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction progress using TLC. The reaction is typically complete within 2-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified by recrystallization or column chromatography.

Protocol 3: General Procedure using Triethylamine as a Catalyst

This protocol outlines a general procedure for the Gewald synthesis using the tertiary amine, triethylamine.[2][9]

Materials:

  • Carbonyl compound (e.g., a ketone) (1.0 equiv)

  • Active methylene nitrile (e.g., cyanoacetone) (1.0 equiv)

  • Elemental sulfur (1.1 equiv)

  • Triethylamine (catalytic amount)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

Procedure:

  • To a solution of the active methylene nitrile (25 mmol) and the carbonyl compound (e.g., a dithiane precursor to an α-mercaptoketone, 12.5 mmol) in DMF (10 mL) in a round-bottom flask, add triethylamine (10 mmol) with stirring.

  • Heat the reaction mixture to 60 °C for 5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting residue can be purified by recrystallization from a suitable solvent (e.g., cyclohexane-CH2Cl2) to afford the 2-aminothiophene product.

Reaction Mechanism and Workflow Diagrams

To visualize the central role of the base catalyst and the overall process, the following diagrams are provided.

Gewald_Mechanism Start Carbonyl Compound (Ketone/Aldehyde) UnsaturatedNitrile α,β-Unsaturated Nitrile Start->UnsaturatedNitrile Methylene Active Methylene Compound Carbanion Carbanion Intermediate Methylene->Carbanion Deprotonation Base Base Catalyst Carbanion->UnsaturatedNitrile Knoevenagel Condensation SulfurAdduct Sulfur Adduct UnsaturatedNitrile->SulfurAdduct Sulfur Elemental Sulfur (S8) Sulfur->SulfurAdduct Michael Addition Thiophene 2-Aminothiophene SulfurAdduct->Thiophene Intramolecular Cyclization & Tautomerization Gewald_Workflow Start 1. Reagent Mixing (Carbonyl, Methylene Compound, Sulfur, Base, Solvent) Reaction 2. Reaction (Stirring at specified temperature) Start->Reaction Monitoring 3. Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup 4. Work-up (Cooling, Precipitation/Extraction) Monitoring->Workup Reaction complete Isolation 5. Isolation (Filtration) Workup->Isolation Purification 6. Purification (Recrystallization/Chromatography) Isolation->Purification Analysis 7. Characterization (NMR, IR, MS) Purification->Analysis FinalProduct Pure 2-Aminothiophene Analysis->FinalProduct

References

Synthesis of thieno[2,3-d]pyrimidine from Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of Thieno[2,3-d]pyrimidines

Topic: Synthesis of thieno[2,3-d]pyrimidine from Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purine bases. This structural analogy allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides a detailed protocol for the synthesis of a key intermediate, 6-(4-bromophenyl)-4-hydroxythieno[2,3-d]pyrimidine, starting from this compound. The subsequent conversion of this intermediate to the corresponding 4-chloro and 4-amino derivatives is also described, providing a versatile platform for the development of novel therapeutic agents.

Overall Synthetic Scheme

The synthesis of 6-(4-bromophenyl)thieno[2,3-d]pyrimidine derivatives follows a well-established three-step pathway, commencing with the Gewald reaction to prepare the starting 2-aminothiophene, followed by cyclization to form the pyrimidinone ring, and subsequent functionalization.

Synthetic_Scheme A 4-Bromobenzaldehyde + Ethyl Cyanoacetate + Sulfur B This compound A->B Gewald Reaction (Base catalyst) C 6-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4(3H)-one B->C Formamide (Reflux) D 4-Chloro-6-(4-bromophenyl)thieno[2,3-d]pyrimidine C->D POCl3 (Reflux) E 4-Amino-6-(4-bromophenyl)thieno[2,3-d]pyrimidine Derivatives D->E Amines (Nucleophilic Substitution) Experimental_Workflow cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Chlorination A Mix Reactants (4-Bromobenzaldehyde, Ethyl Cyanoacetate, Sulfur, Ethanol) B Add Catalyst (Morpholine) A->B C Reflux (2-3 hours) B->C D Cool & Precipitate C->D E Filter & Wash D->E F Recrystallize E->F G Product 1: This compound F->G H Mix Reactants (Product 1, Formamide) I Reflux (4-6 hours) H->I J Cool & Precipitate in Water I->J K Filter & Wash J->K L Recrystallize K->L M Product 2: 6-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4(3H)-one L->M N Suspend in POCl3 (Product 2) O Add Catalyst (DMF) N->O P Reflux (3-4 hours) O->P Q Quench on Ice P->Q R Filter & Wash Q->R S Dry R->S T Product 3: 4-Chloro-6-(4-bromophenyl)thieno[2,3-d]pyrimidine S->T

Application Notes & Protocols: Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking Synthetic Diversity with a Polysubstituted Thiophene

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of starting materials is paramount. Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is a quintessential example of a high-value synthetic building block. Its utility stems from a densely functionalized 2-aminothiophene core, a privileged scaffold found in numerous biologically active compounds.[1][2] Thiophene-based molecules have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer effects.[3][4][5][6]

This guide provides an in-depth exploration of this compound, detailing its synthesis and showcasing its application in constructing more complex molecular architectures. The molecule's true power lies in the orthogonal reactivity of its three key functional groups:

  • The 2-Amino Group: A versatile nucleophile and a precursor to fused heterocyclic systems.

  • The 3-Carboxylate Ester: Readily modified through hydrolysis, amidation, or reduction.

  • The 4-(4-bromophenyl) Moiety: A classic handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl or alkyl substituents.

By leveraging these functionalities, researchers can rapidly generate libraries of complex molecules from a single, readily accessible starting material.

Physicochemical Properties

A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 306934-99-6[7]
Molecular Formula C₁₃H₁₂BrNO₂S[7]
Molecular Weight 326.22 g/mol [7]
Appearance Typically a solid (e.g., white, cream, or yellow crystal/powder)[8]
Hazard Irritant[7]

Core Synthesis: The Gewald Aminothiophene Reaction

The most direct and efficient method for preparing this compound is the Gewald three-component reaction.[9][10] This powerful one-pot synthesis combines an α-methylene ketone, an activated nitrile, and elemental sulfur in the presence of a basic catalyst to afford a polysubstituted 2-aminothiophene.[11]

Mechanism Insight: The reaction is initiated by a Knoevenagel condensation between the ketone (4-bromoacetophenone) and the active nitrile (ethyl cyanoacetate), catalyzed by a base like morpholine or diethylamine.[10][12] This forms a stable α,β-unsaturated intermediate. The exact mechanism of sulfur addition is complex, but it is postulated to involve nucleophilic attack of a deprotonated intermediate on the S₈ ring, followed by cyclization and tautomerization to yield the final aromatic 2-aminothiophene product.[12]

Workflow for Gewald Synthesis

reagents Reactants: - 4-Bromoacetophenone - Ethyl Cyanoacetate - Elemental Sulfur (S₈) mix Mix & Heat reagents->mix catalyst Catalyst & Solvent: - Diethylamine or Morpholine - Ethanol catalyst->mix cool Cool in Refrigerator (Overnight) mix->cool Heat at 55-65°C for ~2 hours filter Filter Precipitate cool->filter recrystallize Recrystallize (from suitable solvent) filter->recrystallize product Final Product: Ethyl 2-amino-4-(4-bromophenyl) thiophene-3-carboxylate recrystallize->product

Caption: Workflow for the Gewald synthesis of the title compound.

Detailed Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the Gewald reaction.[1][8]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromoacetophenone (0.1 mol, 19.9 g) and ethyl cyanoacetate (0.1 mol, 11.3 g, 10.6 mL) in absolute ethanol (150 mL).

  • Addition of Reagents: To the stirred solution, add finely powdered elemental sulfur (0.1 mol, 3.2 g). Subsequently, add diethylamine (20 mL) dropwise.

    • Causality: Diethylamine acts as a basic catalyst essential for the initial Knoevenagel condensation.[1] Using an amine base is a hallmark of the Gewald reaction.[13]

  • Reaction: Gently heat the reaction mixture to 55-65°C with continuous stirring for approximately 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Then, cool the flask in a refrigerator or an ice bath overnight to facilitate complete precipitation of the product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake with cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure this compound as a crystalline solid.

Application 1: Suzuki-Miyaura Cross-Coupling

The C-Br bond on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the facile construction of biaryl systems. The Suzuki-Miyaura reaction is particularly powerful due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[14][15]

Synthetic Strategy: This protocol demonstrates the coupling of the thiophene building block with a generic arylboronic acid to form a novel biarylthiophene derivative. This strategy is fundamental in medicinal chemistry for exploring Structure-Activity Relationships (SAR) by modifying the peripheral phenyl ring.

Workflow for Suzuki-Miyaura Cross-Coupling

start_mat Ethyl 2-amino-4-(4-bromophenyl) thiophene-3-carboxylate reaction Heat under N₂ (e.g., 90°C, 12h) start_mat->reaction boronic Arylboronic Acid (R-B(OH)₂) boronic->reaction catalyst Catalyst & Base: - Pd(PPh₃)₄ - K₃PO₄ or Na₂CO₃ catalyst->reaction solvent Solvent: 1,4-Dioxane / H₂O solvent->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify product Final Product: Ethyl 2-amino-4-(biphenyl-4-yl) thiophene-3-carboxylate derivative purify->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is based on general procedures for Suzuki couplings on aryl bromides.[15][16]

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium phosphate (K₃PO₄, 2.5 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%). Add the degassed solvent system, typically 1,4-dioxane and water (e.g., in a 4:1 ratio, 10 mL total).

    • Causality: The palladium(0) catalyst is essential for the oxidative addition step into the C-Br bond, initiating the catalytic cycle.[17] The base is required for the transmetalation step.[15] An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to 90°C and stir for 12-18 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Application 2: Synthesis of Fused Thieno[2,3-d]pyrimidines

The 2-aminothiophene-3-carboxylate moiety is a classic precursor for the synthesis of thieno[2,3-d]pyrimidines, a heterocyclic core present in many pharmacologically active molecules.[18] The reaction involves the cyclocondensation of the amino and ester groups with a one-carbon synthon.

Synthetic Strategy: The amino group acts as a nucleophile, and the adjacent ester group provides the second reactive site for ring closure. A common and straightforward method involves heating the starting material with formamide, which serves as both the reagent and the solvent.

Workflow for Thieno[2,3-d]pyrimidine Synthesis

start_mat Ethyl 2-amino-4-(4-bromophenyl) thiophene-3-carboxylate reaction Heat to Reflux (e.g., 180-190°C, 4-6h) start_mat->reaction reagent Reagent/Solvent: Formamide (large excess) reagent->reaction cool Cool to Room Temp. reaction->cool precipitate Pour into Water & Filter Solid cool->precipitate wash Wash with Water & Dry precipitate->wash product Final Product: 4-Hydroxy-6-(4-bromophenyl) thieno[2,3-d]pyrimidine wash->product

Caption: Workflow for the synthesis of a thieno[2,3-d]pyrimidine derivative.

Detailed Protocol: Synthesis of 6-(4-bromophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place this compound (1.0 mmol).

  • Reagent Addition: Add an excess of formamide (e.g., 10-15 mL).

    • Causality: Formamide at high temperature serves as the source of the C-N fragment needed to form the pyrimidine ring. The initial step is likely the formation of an N-formyl intermediate, followed by intramolecular cyclization and elimination of ethanol and water.

  • Reaction: Heat the mixture to reflux (approx. 180-190°C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature. Pour the cooled solution into a beaker of cold water (50 mL) with stirring. A solid product should precipitate.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold ethanol. Dry the product under vacuum to obtain the 6-(4-bromophenyl)thieno[2,3-d]pyrimidin-4(3H)-one. Further purification can be achieved by recrystallization if necessary.

Conclusion

This compound is a remarkably versatile and powerful building block for organic synthesis. The distinct reactivity of its amino, ester, and bromophenyl groups allows for a systematic and modular approach to the synthesis of complex molecules. The protocols outlined in this guide for its preparation via the Gewald reaction and its subsequent elaboration through Suzuki coupling and thienopyrimidine formation provide a solid foundation for researchers in medicinal chemistry and materials science to access novel chemical entities with significant therapeutic and technological potential.

References

Application Notes and Protocols for Antimicrobial Screening of Novel 2-Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the antimicrobial screening of novel 2-aminothiophene derivatives. These guidelines are intended to assist researchers, scientists, and drug development professionals in evaluating the efficacy of these compounds against a panel of pathogenic microorganisms.

Introduction

2-Aminothiophene derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The emergence of multidrug-resistant pathogens necessitates the discovery and development of new antimicrobial agents, and 2-aminothiophenes are a promising scaffold for such endeavors. This document outlines the essential protocols for determining the antimicrobial efficacy of newly synthesized 2-aminothiophene derivatives.

Data Presentation: Antimicrobial Activity of 2-Aminothiophene Derivatives

The following tables summarize the minimum inhibitory concentration (MIC) values of various 2-aminothiophene derivatives against selected bacterial and fungal strains as reported in the scientific literature. This data provides a comparative reference for newly synthesized compounds.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of Novel 2-Aminothiophene Derivatives against Bacterial Strains.

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Compound 2c->125>125-[1]
Compound 3a----[2][3]
Compound 3b--10-[5]
Compound 6b----[2][3]
Compound 7a----[6]
Compound 7b83.3% inhibition82.6% inhibition64.0% inhibition86.9% inhibition[6]
Compound 9----[2][3]

Note: Some data is presented as percent inhibition at a specific concentration. Please refer to the cited source for detailed experimental conditions.

Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL of Novel 2-Aminothiophene Derivatives against Fungal Strains.

| Compound/Derivative | Candida albicans | Aspergillus fumigatus | Syncephalastrum racemosum | Geotrichum candidum | Reference | | :--- | :--- | :--- | :--- | :--- | | Compound 3a | - | - | - | - |[2][3] | | Compound 6b | - | - | - | - |[2][3] | | Compound 9 | - | - | - | - |[2][3] | | Compound 3b | 300 | - | - | - |[5] |

Experimental Protocols

Detailed methodologies for key antimicrobial screening experiments are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of synthesized 2-aminothiophene derivatives against various bacterial strains.[7][8][9][10]

Materials:

  • Synthesized 2-aminothiophene compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Standard antibiotic (e.g., Ampicillin, Gentamicin) for quality control

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of each 2-aminothiophene derivative in a suitable solvent (e.g., DMSO).

    • Perform a 2-fold serial dilution of the compounds in CAMHB directly in the 96-well plate.

    • Typically, 100 µL of CAMHB is added to wells 2 through 11.

    • Add 200 µL of the highest concentration of the test compound to well 1.

    • Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no antimicrobial).

    • Well 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (wells 1-11).

    • The final volume in each well will be 200 µL.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[9]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[11][12]

Materials:

  • Results from the MIC broth microdilution assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile micropipettes and tips

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a fresh TSA plate.

    • Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

  • Incubation:

    • Incubate the TSA plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[11][12]

Protocol 3: Agar Well/Disk Diffusion Assay (Zone of Inhibition)

This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antimicrobial agent.[5][13][14][15]

Materials:

  • Synthesized 2-aminothiophene compounds

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile paper disks or a sterile cork borer

  • Standard antibiotic disks for quality control

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Rotate the swab firmly against the upper inside wall of the tube to express excess fluid.

    • Streak the swab evenly over the entire surface of the MHA plate in three different directions to ensure uniform growth.

  • Application of Antimicrobial Agent:

    • Disk Diffusion: Aseptically apply sterile paper disks impregnated with a known concentration of the 2-aminothiophene derivative onto the surface of the inoculated agar plate.

    • Well Diffusion: Use a sterile cork borer to create wells (typically 6 mm in diameter) in the agar. Pipette a defined volume (e.g., 100 µL) of the test compound solution into each well.[5]

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Zone of Inhibition:

    • After incubation, measure the diameter of the clear zone around the disk or well where bacterial growth is inhibited.

    • The size of the zone of inhibition is proportional to the susceptibility of the organism to the compound.[15]

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflows for antimicrobial screening and a potential mechanism of action for 2-aminothiophene derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Primary Antimicrobial Screening cluster_confirmation Confirmatory & Mechanistic Studies synthesis Synthesis of Novel 2-Aminothiophene Derivatives mic MIC Determination (Broth Microdilution) synthesis->mic Test Compounds zone Zone of Inhibition (Agar Diffusion) synthesis->zone Test Compounds mbc MBC Determination mic->mbc From MIC results moa Mechanism of Action Studies (e.g., Efflux Pump Inhibition) mic->moa Active Compounds efflux_pump_inhibition cluster_cell Bacterial Cell efflux_pump Efflux Pump antibiotic_out Antibiotic efflux_pump->antibiotic_out Expulsion antibiotic_in Antibiotic antibiotic_in->efflux_pump Binding target Intracellular Target antibiotic_in->target Action aminothiophene 2-Aminothiophene Derivative aminothiophene->efflux_pump Inhibition

References

Application Notes and Protocols: Evaluation of Anticancer Activity in Substituted Thienopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the anticancer activity of substituted thienopyrimidines, a promising class of compounds in oncology research. The protocols outlined below, alongside the summarized data and pathway diagrams, offer a framework for the screening and characterization of novel thienopyrimidine derivatives.

Data Presentation: In Vitro Anticancer Activity of Substituted Thienopyrimidines

The following tables summarize the cytotoxic effects of various substituted thienopyrimidine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values (µM) of Thienopyrimidine Derivatives in Various Cancer Cell Lines

Compound IDMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)PC-3 (Prostate)A549 (Lung)Other Cell LinesReference
Series 1 (General)
Compound 4x-----HL-60: 10.2 ± 0.20[1]
Compound 13aGood to Excellent--Good to ExcellentGood to ExcellentColo-205: Good to Excellent[2]
Compound 13eGood to Excellent--Good to ExcellentGood to ExcellentColo-205: Good to Excellent[2]
Compound 5>50Higher than reference----[3]
Compound 8Higher than reference-----[3]
Compound 17f-4.10 ± 0.452.80 ± 0.16---[4]
Compound 5b--More potent than DOX1.5-fold more potent than DOX--[5]
Compound 5d--1.3-fold more potent than DOX1.2-fold more potent than DOX--[5]
Compound 927.83-----[6]
Compound 1229.22-----[6]
Compound 1322.52-----[6]
Compound 1422.12-----[6]
Compound 6j--HCT116: 0.6-1.2--OV2008 & A2780 (Ovarian): 0.6-1.2; LN-229 & GBM-10 (Brain): 0.6-1.2[7]
Compound 4SignificantSignificant----[8]
Compound 14SignificantSignificant----[8]
Compound 19SignificantSignificant----[8]
Compound 21SignificantSignificant----[8]
Compound 11n2.677.20---SW-480 (Colon): 6.84; HUVEC (Endothelial): 2.09[9]
Thienopyrimidine 6GoodGoodWeak---[10]
Thienopyrimidine 8GoodGoodWeak---[10]
Compound 6i95.33% inhibition at 100µM----T47D (Breast): 11.7; HSC3 (Head & Neck): 10.8; RKO (Colorectal): 12.4[11]
Compound 9a7.2 ± 1.96.62 ± 0.7---HT-29 (Colon): 1.21 ± 0.34[12]
Compound 9b16.26 ± 2.39.11 ± 0.3---HT-29 (Colon): 0.85 ± 0.16[12]

Doxorubicin (DOX) and Etoposide are commonly used as positive controls in these studies.

Table 2: Kinase Inhibitory Activity of Thienopyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
Compound 5FLT332.435 ± 5.5[3]
Compound 17fVEGFR-20.23 ± 0.03[4]
Compound 3dB-Raf (V600E)0.078 ± 0.004[13]
c-Met0.405 ± 0.017[13]
Pim-11.053 ± 0.046[13]
EGFR (WT)0.177 ± 0.007[13]
VEGFR-20.275 ± 0.011[13]
Compound 6gPI3KαSubnanomolar[14]
Compound 6kPI3KαSubnanomolar[14]
Compound 10aFLT3High[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of substituted thienopyrimidines are provided below.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][8][9][10][11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Substituted thienopyrimidine compounds

  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thienopyrimidine compounds in the complete growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the thienopyrimidine compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Protocol 3: Cell Cycle Analysis

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the thienopyrimidine compound at its IC50 concentration for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Mandatory Visualizations

Signaling Pathways

The anticancer activity of many substituted thienopyrimidines is attributed to their ability to inhibit protein kinases involved in crucial cancer-related signaling pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Thieno Thienopyrimidine Thieno->EGFR Thieno->PI3K Inhibits

Caption: EGFR and PI3K Signaling Pathway Inhibition by Thienopyrimidines.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Endothelial Cell Proliferation & Migration ERK->Angiogenesis Thieno Thienopyrimidine Thieno->VEGFR2 Inhibits Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of Substituted Thienopyrimidines Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (Determine IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis MTT_Assay->Cell_Cycle_Analysis Kinase_Assay Kinase Inhibition Assays (e.g., EGFR, VEGFR-2, PI3K) MTT_Assay->Kinase_Assay Data_Analysis Data Analysis and SAR Studies Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Kinase_Assay->Data_Analysis

References

Application Notes and Protocols: Molecular Docking Studies of Ethyl 2-amino-4-phenylthiophene-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the molecular docking studies of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives. This class of compounds has garnered significant interest due to its diverse pharmacological potential, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3] Molecular docking simulations are a crucial computational tool in elucidating the potential mechanism of action of these derivatives by predicting their binding affinities and interactions with specific biological targets.

Overview of Biological Activities

Derivatives of ethyl 2-amino-4-phenylthiophene-3-carboxylate have demonstrated promising biological activities. Studies have shown their effectiveness against various bacterial and fungal strains.[1][2] For instance, certain derivatives have exhibited significant potency against Bacillus cereus and Candida albicans, in some cases exceeding the efficacy of standard drugs like Ciprofloxacin and Itraconazole.[2] Furthermore, these compounds have been investigated for their potential as anticancer agents, with some derivatives showing excellent activity against cancer cell lines.[1][4] Their therapeutic potential also extends to anti-inflammatory and antidiabetic applications.[2][3]

Data Presentation: Molecular Docking and Biological Activity

The following tables summarize the quantitative data from molecular docking and biological activity studies of various ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives.

Table 1: Molecular Docking Data of Thiophene Derivatives

Compound IDTarget ProteinDocking Score (kcal/mol)Binding Energy (kcal/mol)Inhibition Constant (Ki)Intermolecular Energy (kcal/mol)
NR3GlcN-6-P synthase----
NR4GlcN-6-P synthase----
NR6GlcN-6-P synthaseLowest Binding Energy---
NR8GlcN-6-P synthase----
AP-C12EGFRRemarkable Binding Energy---
AP-C7EGFRRemarkable Binding Energy---
AP-C13EGFRRemarkable Binding Energy---
AP-C6EGFRRemarkable Binding Energy---

Note: Specific numerical values for all parameters were not consistently available across all cited literature. "Lowest Binding Energy" and "Remarkable Binding Energy" are qualitative descriptions from the source.[2][4]

Table 2: In Vitro Biological Activity Data of Thiophene Derivatives

Compound IDBiological ActivityAssayResults
NR3, NR4, NR6, NR8Antibacterial-Significant activity against Bacillus cereus
NR3, NR4, NR6, NR8Antifungal-Potent against Candida albicans
NR3, NR4, NR6, NR8Antidiabetic-Significant activity
NR3, NR4, NR6, NR8Anti-inflammatory-Significant activity
AP-C12Anticancer (Brain)U87-MG cell lineEC50: 9.1 µM
AP-C7Anticancer (Brain)U87-MG cell lineEC50: 12.3 µM

[2][3][4]

Experimental Protocols

Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate Derivatives via Gewald Reaction

The Gewald reaction is a versatile and widely used method for the synthesis of polysubstituted 2-aminothiophenes.[5][6][7] This one-pot, three-component condensation reaction involves an α-methylene carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.[8]

Materials:

  • Substituted acetophenone (e.g., 4-bromoacetophenone, 4-nitroacetophenone)

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Base catalyst (e.g., diethylamine, piperidine, triethylamine)

  • Solvent (e.g., ethanol, methanol, DMF)

Procedure:

  • To a solution of the substituted acetophenone and ethyl cyanoacetate in the chosen solvent, add the base catalyst.

  • Stir the reaction mixture at room temperature for a specified duration to facilitate the Knoevenagel condensation.

  • Add elemental sulfur to the reaction mixture.

  • Heat the mixture to a specific temperature (e.g., 50 °C) and continue stirring.[5]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice or cold water to precipitate the product.

  • Filter the crude product, wash with cold water, and dry.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the synthesized compounds using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass spectrometry.[2]

Molecular Docking Protocol

This protocol outlines a general workflow for performing molecular docking studies to predict the binding mode and affinity of the synthesized thiophene derivatives against a protein target. Software such as AutoDock is commonly used for this purpose.[9]

1. Preparation of the Receptor (Protein): a. Download the 3D structure of the target protein from a protein database like the Protein Data Bank (PDB) (e.g., PDB ID: 4JKV).[10] b. Prepare the protein for docking by removing water molecules, heteroatoms (except for essential cofactors), and adding polar hydrogen atoms.[10][11] c. Add Kollman charges to the protein atoms.[10] d. Save the prepared protein structure in the PDBQT format.[9][12]

2. Preparation of the Ligand (Thiophene Derivative): a. Draw the 2D structure of the synthesized thiophene derivative using a chemical drawing software and convert it to a 3D structure. b. Perform energy minimization of the ligand structure. c. Define the rotatable bonds in the ligand. d. Save the prepared ligand in the PDBQT format.[9][12]

3. Grid Generation: a. Define the binding site on the receptor. This can be done by specifying the coordinates of a known active site or by defining a grid box that encompasses the entire protein for blind docking.[13] b. Generate the grid parameter file (.gpf) which defines the search space for the docking simulation.[9] c. Run the grid generation program (e.g., AutoGrid).[10]

4. Docking Simulation: a. Set up the docking parameters in a docking parameter file (.dpf). This includes specifying the prepared receptor and ligand files, the grid parameter file, and the docking algorithm to be used (e.g., Lamarckian genetic algorithm).[9][10] b. Run the molecular docking simulation (e.g., using AutoDock).[10]

5. Analysis of Results: a. Analyze the docking results, which are typically provided in a docking log file (.dlg).[10] b. Examine the predicted binding poses, docking scores (binding affinities), and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. c. Visualize the docked conformations using molecular visualization software like PyMOL or Chimera.[11]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Thiophene Derivatives cluster_docking Molecular Docking Study start_synthesis Start: Reagents gewald Gewald Reaction start_synthesis->gewald Acetophenone, Ethyl Cyanoacetate, Sulfur, Base purification Purification gewald->purification Crude Product characterization Characterization purification->characterization Purified Product product Synthesized Derivatives characterization->product prep_ligand Ligand Preparation product->prep_ligand prep_protein Receptor Preparation grid Grid Generation prep_protein->grid prep_ligand->grid docking Docking Simulation grid->docking analysis Results Analysis docking->analysis

Caption: Overall workflow from synthesis to molecular docking.

synthesis_protocol step1 Step 1: Knoevenagel Condensation Mix substituted acetophenone, ethyl cyanoacetate, and base in a solvent. Stir at room temperature. step2 Step 2: Thiophene Ring Formation Add elemental sulfur to the reaction mixture. Heat the mixture (e.g., 50°C) and stir. step1->step2 step3 Step 3: Work-up Pour the reaction mixture into cold water to precipitate the product. Filter and wash the crude product. step2->step3 step4 Step 4: Purification & Characterization Recrystallize the product from a suitable solvent. Characterize using spectroscopic methods (IR, NMR, MS). step3->step4

Caption: Step-by-step protocol for the Gewald reaction.

docking_protocol prep Preparation Receptor (Protein): Remove water, add hydrogens, add charges, save as PDBQT. Ligand (Derivative): Generate 3D structure, minimize energy, save as PDBQT. grid Grid Generation Define the binding site on the receptor. Generate the grid parameter file (.gpf). Run AutoGrid. prep->grid dock Docking Set up the docking parameter file (.dpf). Run the docking simulation (e.g., AutoDock). grid->dock analyze Analysis Analyze docking scores and binding poses from the log file (.dlg). Visualize interactions using software like PyMOL or Chimera. dock->analyze

References

Application Note: Purification of Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is a polysubstituted 2-aminothiophene derivative. The 2-aminothiophene scaffold is significant in medicinal chemistry and material science, serving as a crucial intermediate in the synthesis of various biologically active compounds and functional materials.[1][2] The synthesis of this compound, typically via the Gewald reaction, often results in a crude product containing unreacted starting materials, byproducts, and other impurities.[1][3] Therefore, a robust purification method is essential to obtain the compound at the high purity required for subsequent applications. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Data Summary

The following table summarizes typical results obtained from the purification of the target compound. The data is representative of a standard laboratory-scale purification.

ParameterValueDetails
Crude Purity ~80-90%Estimated by TLC or ¹H NMR of the crude reaction mixture.
Stationary Phase Silica Gel (230-400 mesh)Standard grade silica gel suitable for flash chromatography.[4]
Eluent System 10:1 Hexane:Ethyl AcetateOptimized based on TLC analysis for optimal separation.[5]
Target Rf Value ~0.3 - 0.4In the optimized eluent system for good separation.[4]
Final Purity >97%Determined by HPLC or ¹H NMR analysis.
Yield 70-85%Isolated yield after chromatography and solvent removal.

Experimental Protocols

This section details the necessary methodologies for the successful purification of the title compound.

1. Materials and Reagents

  • Crude this compound

  • Silica Gel (230–400 mesh)[4]

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Triethylamine (optional, for sensitive compounds)[4]

  • Glass chromatography column

  • TLC plates (Silica gel 60 F254)

  • Collection tubes (test tubes or flasks)

  • UV lamp for TLC visualization

  • Rotary evaporator

2. Thin-Layer Chromatography (TLC) Analysis for Eluent Optimization

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. The goal is to find a solvent mixture that provides a good separation between the desired compound and impurities, with an Rf value for the target compound ideally between 0.2 and 0.4.[4]

  • Prepare Samples: Dissolve a small amount of the crude product in a few drops of dichloromethane or ethyl acetate.

  • Spot the TLC Plate: Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a small amount of the test eluent system (e.g., start with 20:1, 15:1, and 10:1 hexane:ethyl acetate).

  • Visualize: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.

  • Select Eluent: The eluent system that gives the desired Rf value (0.2-0.4) and the best separation should be used for the column chromatography.[4] For this compound, a 10:1 hexane:ethyl acetate system is often effective.[5]

3. Column Chromatography Protocol

This protocol describes a standard "wet packing" method for preparing and running the silica gel column.

  • Column Preparation:

    • Secure a glass chromatography column of appropriate size vertically on a stand.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[6]

    • In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 10:1 hexane:ethyl acetate). Use approximately 50g of silica for every 1g of crude product.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.[4]

    • Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. The solvent level should always be kept above the top of the silica bed.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.[4]

  • Sample Loading:

    • Wet Loading (Recommended): Dissolve the crude product in a minimal amount of a polar solvent like dichloromethane.[4] Carefully add this solution dropwise to the top of the silica gel bed using a pipette.

    • Dry Loading: For compounds less soluble in the eluent, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness on a rotary evaporator. Carefully add the resulting free-flowing powder onto the top of the prepared column.[4]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.

    • Open the stopcock and begin collecting the eluting solvent in fractions (e.g., 10-20 mL per tube).

    • Maintain a constant level of eluent at the top of the column to prevent it from running dry.

    • Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.[6]

  • Fraction Analysis:

    • Monitor the separation by spotting alternating fractions on a TLC plate.

    • Develop and visualize the TLC plate to identify which fractions contain the pure product.

    • Combine all fractions that show a single spot corresponding to the Rf of the pure product.

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified product as a solid.

4. Optional Recrystallization

For achieving higher purity, the solid product obtained from column chromatography can be recrystallized.

  • Dissolve the product in a minimum amount of a hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture).[4][5]

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Workflow Visualization

The following diagram illustrates the complete workflow for the purification of this compound.

Purification_Workflow Crude Crude Product (from Gewald Synthesis) TLC_Opt TLC Analysis for Eluent Optimization Crude->TLC_Opt Column_Prep Column Packing (Silica Gel Slurry) TLC_Opt->Column_Prep Sample_Load Sample Loading (Wet or Dry) Column_Prep->Sample_Load Elution Elution & Fraction Collection Sample_Load->Elution TLC_Frac Fraction Analysis (by TLC) Elution->TLC_Frac Combine Combine Pure Fractions TLC_Frac->Combine Evaporation Solvent Evaporation (Rotovap) Combine->Evaporation Pure_Product Purified Product (>97% Purity) Evaporation->Pure_Product Recrystal Optional Recrystallization Pure_Product->Recrystal

Caption: Workflow for the purification of the target compound.

References

Application Note: 1H and 13C NMR Characterization of Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate and its derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Thiophene-based molecules are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The precise characterization of these molecules is crucial for understanding their structure-activity relationships and for quality control in synthetic processes. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a powerful and indispensable tool for the unambiguous structural elucidation of these thiophene derivatives.[1][3] This application note provides a detailed protocol and representative data for the characterization of this compound derivatives by ¹H and ¹³C NMR.

Data Presentation

The following tables summarize the representative ¹H and ¹³C NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz). The data is typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Table 1: Representative ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₃ (ethyl ester)1.30 - 1.40Triplet (t)7.13H
-OCH₂- (ethyl ester)4.25 - 4.35Quartet (q)7.12H
-NH₂5.90 - 6.10Broad Singlet (br s)-2H
Thiophene-H7.10 - 7.20Singlet (s)-1H
Aromatic-H (ortho to Br)7.45 - 7.55Doublet (d)8.52H
Aromatic-H (meta to Br)7.55 - 7.65Doublet (d)8.52H

Table 2: Representative ¹³C NMR Data for this compound

Carbon AtomChemical Shift (δ, ppm)
-CH₃ (ethyl ester)14.5
-OCH₂- (ethyl ester)60.0
C-3 (Thiophene)108.0
C-Br (Aromatic)122.0
C-5 (Thiophene)125.0
Aromatic CH (meta to Br)129.0
Aromatic CH (ortho to Br)132.0
C-ipso (Aromatic)134.0
C-4 (Thiophene)142.0
C-2 (Thiophene)163.0
C=O (Ester)167.0

Experimental Protocols

General Synthesis of this compound Derivatives (Gewald Reaction)

The synthesis of the title compounds is commonly achieved through the Gewald three-component reaction.[4]

Materials:

  • 4-Bromoacetophenone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • A basic catalyst (e.g., diethylamine, morpholine, or triethylamine)[2][5]

  • Anhydrous ethanol or methanol

  • Ice-cold water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-bromoacetophenone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in anhydrous ethanol.

  • To this solution, add elemental sulfur (1.1 equivalents).

  • Add a catalytic amount of a suitable base (e.g., diethylamine, 0.5 equivalents) dropwise while stirring at room temperature.[2]

  • The reaction mixture is then typically heated to 40-50°C and stirred for 2-4 hours.[2]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid product is collected by vacuum filtration.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel.[6]

NMR Sample Preparation

Materials:

  • Synthesized this compound derivative

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)

  • NMR tube (5 mm)

  • Pipettes and vials

Procedure:

  • Accurately weigh 5-10 mg of the purified and dried thiophene derivative.

  • Transfer the sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).

  • If required, add a small drop of TMS as an internal standard.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) with a typical magnetic field strength of 300-600 MHz for ¹H NMR.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 12-16 ppm.

  • Number of Scans: 8-16 scans for a reasonably concentrated sample.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Temperature: 298 K (25°C).

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 200-240 ppm.

  • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance and is less sensitive than ¹H.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Temperature: 298 K (25°C).

Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS peak at 0 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

  • Coupling Constant Measurement: For multiplets in the ¹H NMR spectrum, measure the coupling constants (J) to aid in structural elucidation.

  • Structural Assignment: Assign the observed peaks to the corresponding protons and carbons in the molecular structure.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_output Output start Start Materials (4-Bromoacetophenone, Ethyl Cyanoacetate, Sulfur) reaction Gewald Reaction (Base Catalyst, Ethanol) start->reaction workup Work-up (Quenching, Filtration) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification sample_prep NMR Sample Preparation (Dissolve in CDCl3) purification->sample_prep Purified Product nmr_acquisition NMR Data Acquisition (1H and 13C NMR) sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing analysis Spectral Analysis (Peak Assignment, Integration) data_processing->analysis final_structure Structural Elucidation of Ethyl 2-amino-4-(4-bromophenyl) thiophene-3-carboxylate Derivative analysis->final_structure

Caption: Experimental workflow for the synthesis and NMR characterization of thiophene derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Gewald Synthesis of Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Gewald synthesis of Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to enhance your synthetic success.

Introduction to the Gewald Synthesis

The Gewald three-component reaction is a powerful and versatile method for the one-pot synthesis of highly substituted 2-aminothiophenes.[1][2][3] This reaction involves the condensation of a ketone (or aldehyde), an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst. For the synthesis of this compound, the reactants are 4-bromoacetophenone, ethyl cyanoacetate, and elemental sulfur.

The generally accepted mechanism proceeds through an initial Knoevenagel condensation of the ketone and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[1] This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides practical solutions.

Q1: My reaction yield is very low or I'm not getting any product. What are the likely causes and how can I fix this?

A1: Low or no yield is a common frustration. Here’s a systematic approach to troubleshooting:

  • Reagent Quality: Ensure all your starting materials are of high purity. 4-Bromoacetophenone can sometimes contain impurities that may hinder the reaction. Ethyl cyanoacetate is susceptible to hydrolysis, so use a freshly opened bottle or distill it before use.

  • Base Selection and Stoichiometry: The choice and amount of base are critical.

    • Common Bases: Morpholine, piperidine, and triethylamine are frequently used. Diethylamine is also a viable option.[4]

    • Catalytic vs. Stoichiometric: While the Gewald reaction can be catalytic in base, using a stoichiometric amount, particularly with less reactive ketones like acetophenones, can be beneficial.[5]

  • Reaction Temperature: The reaction typically requires gentle heating. A temperature range of 45-65°C is a good starting point.[4] Excessively high temperatures can lead to side reactions and decomposition of the product.

  • Inefficient Knoevenagel Condensation: The initial condensation is crucial. If this step is sluggish, consider pre-forming the α,β-unsaturated nitrile intermediate before the addition of sulfur and base.

  • Sulfur Solubility: Ensure the elemental sulfur is finely powdered to maximize its surface area and aid in its reaction.

Q2: I'm observing a significant amount of side products, making purification difficult. What are these byproducts and how can I minimize them?

A2: Byproduct formation is a common challenge. Here are some likely culprits and mitigation strategies:

  • Unreacted Starting Materials: If the reaction does not go to completion, you will have unreacted 4-bromoacetophenone and ethyl cyanoacetate in your crude product.

    • Solution: Increase the reaction time or slightly increase the reaction temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Dimerization of the Knoevenagel Intermediate: The α,β-unsaturated nitrile intermediate can sometimes dimerize, reducing the yield of the desired thiophene.

    • Solution: This can sometimes be mitigated by carefully controlling the rate of addition of the base or by using a two-step procedure where the intermediate is not allowed to sit for an extended period before the addition of sulfur.

  • Oxidation of the Product: 2-Aminothiophenes can be susceptible to oxidation, leading to colored impurities.

    • Solution: Work-up the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible, and avoid prolonged exposure of the purified product to air and light.

Q3: The purification of my product is challenging. What are the recommended methods?

A3: Purification can often be achieved through recrystallization or column chromatography.

  • Recrystallization: Ethanol is a commonly used solvent for the recrystallization of 2-aminothiophenes.[6] A mixture of ethanol and water can also be effective.

  • Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography is a reliable alternative. A common eluent system is a mixture of hexane and ethyl acetate.[7]

Q4: How can I be sure I have synthesized the correct product?

A4: Characterization is key. Here are the expected analytical data for this compound:

  • Melting Point: The expected melting point is in the range of 120-125 °C.

    • A triplet and a quartet for the ethyl ester group.

    • Aromatic protons in the region of 7.0-8.0 ppm. The protons on the bromophenyl ring will likely appear as two doublets.

    • A singlet for the proton on the thiophene ring.

    • A broad singlet for the amino (-NH2) protons.

  • Mass Spectrometry: The expected molecular weight is 326.21 g/mol . Look for the corresponding molecular ion peak in your mass spectrum.

Experimental Protocols

Here are detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: One-Pot Synthesis

This protocol is a standard approach to the Gewald synthesis.

Materials:

  • 4-Bromoacetophenone

  • Ethyl cyanoacetate

  • Elemental sulfur (powdered)

  • Morpholine (or another suitable base)

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromoacetophenone (0.05 mol) and ethyl cyanoacetate (0.05 mol) in absolute ethanol (30 mL).

  • To this solution, add powdered elemental sulfur (0.05 mol).

  • With continuous stirring, slowly add morpholine (5 mL) over a period of 30 minutes at a temperature of 35-40 °C.[8]

  • After the addition is complete, heat the reaction mixture to 45 °C and stir for 3 hours.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the precipitate by filtration and wash it with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into crushed ice with stirring. The product should precipitate.

  • Collect the crude product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times.

Materials:

  • 4-Bromoacetophenone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Toluene

  • Ethanol

Procedure:

  • In a microwave-safe reaction vessel, stir an equimolar mixture of powdered sulfur (0.005 mol) and toluene (0.005 mol) and heat in a microwave reactor for a few minutes until the sulfur dissolves completely.

  • To this mixture, add 4-bromoacetophenone (0.01 mol), ethyl cyanoacetate (0.01 mol), and 15 mL of ethanol.

  • Heat the reaction mixture in the microwave reactor at 120 °C for a few minutes.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction with a saturated solution of ammonium chloride and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from hot ethanol and water.

Data Presentation

Table 1: Reagent Stoichiometry and Physical Properties

ReagentMolecular Weight ( g/mol )Moles (for Protocol 1)Physical State
4-Bromoacetophenone199.040.05Solid
Ethyl Cyanoacetate113.120.05Liquid
Elemental Sulfur32.070.05Solid (powder)
Morpholine87.12-Liquid
Product 326.21 Solid

Visualizing the Workflow

To better understand the experimental process and the underlying chemistry, the following diagrams are provided.

Gewald Reaction Mechanism

Gewald_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Thiophene Ring Formation 4-Bromoacetophenone 4-Bromoacetophenone Intermediate α,β-Unsaturated Nitrile 4-Bromoacetophenone->Intermediate + Base Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_Cyanoacetate->Intermediate Cyclization Sulfur Addition & Cyclization Intermediate->Cyclization + Base Sulfur Elemental Sulfur Sulfur->Cyclization Product Ethyl 2-amino-4-(4-bromophenyl) thiophene-3-carboxylate Cyclization->Product Tautomerization

Caption: The two-stage mechanism of the Gewald reaction.

Experimental Workflow

Experimental_Workflow Start Mix Reactants: 4-Bromoacetophenone, Ethyl Cyanoacetate, Sulfur in Ethanol Add_Base Slowly Add Base (e.g., Morpholine) Start->Add_Base Heat_React Heat and Stir (e.g., 45°C for 3h) Add_Base->Heat_React Monitor_TLC Monitor by TLC Heat_React->Monitor_TLC Workup Cool and Precipitate (or pour into ice) Monitor_TLC->Workup Reaction Complete Filter_Dry Filter and Dry Crude Product Workup->Filter_Dry Purify Purify by Recrystallization (from Ethanol) Filter_Dry->Purify Characterize Characterize Product (MP, NMR, MS) Purify->Characterize

Caption: A step-by-step workflow for the Gewald synthesis.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low or No Yield? Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Yes Impure_Product Impure Product? Start->Impure_Product No Check_Base Optimize Base Type and Amount Check_Reagents->Check_Base Check_Temp Adjust Reaction Temperature Check_Base->Check_Temp Check_Time Increase Reaction Time Check_Temp->Check_Time Recrystallize Recrystallize from Ethanol Impure_Product->Recrystallize Yes Column_Chrom Perform Column Chromatography Recrystallize->Column_Chrom Still Impure Success Pure Product Obtained Recrystallize->Success Pure Column_Chrom->Success

Caption: A decision tree for troubleshooting common issues.

References

Common side reactions in the Gewald multicomponent reaction and their prevention.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Gewald multicomponent reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Gewald synthesis, and how can I identify it?

A1: The most frequently encountered side reaction is the dimerization of the α,β-unsaturated nitrile intermediate, which is formed from the initial Knoevenagel condensation of the carbonyl compound and the active methylene nitrile.[1] This dimer, a substituted cyclohexadiene or a related six-membered ring, can sometimes become the major product, significantly reducing the yield of the desired 2-aminothiophene.[1]

Identification of the dimer can be achieved through standard analytical techniques such as NMR and mass spectrometry. The dimer will have a molecular weight double that of the α,β-unsaturated nitrile intermediate.

Q2: I have a significant amount of the dimer byproduct. Is it possible to convert it to the desired 2-aminothiophene?

A2: Yes, under suitable reaction conditions, the dimerized ylidene can be recyclized to the corresponding 2-aminothiophene.[1] This process typically involves treating the isolated dimer with elemental sulfur and a base in a suitable solvent.

Q3: What are other potential side reactions I should be aware of?

A3: Besides dimerization, other potential side reactions include:

  • Polymerization: Starting materials or intermediates can undergo self-condensation or polymerization, especially under harsh conditions such as prolonged reaction times or high temperatures.[2]

  • Formation of Thiophene Isomers: Depending on the substrate and reaction conditions, the formation of constitutional isomers of the desired 2-aminothiophene is possible, although less common. This can be influenced by the regioselectivity of the cyclization step.

  • Incomplete Reaction: The presence of unreacted starting materials (carbonyl compound, active methylene nitrile) or the Knoevenagel condensation intermediate is a common issue, leading to a complex product mixture and low yields of the desired product.[2]

Troubleshooting Guide

Problem 1: Low to No Yield of the Desired 2-Aminothiophene

Possible CauseRecommended Solutions
Inefficient Knoevenagel Condensation - Base Selection: The choice of base is critical. For less reactive ketones, consider screening stronger bases. Commonly used bases include morpholine, piperidine, and triethylamine.[2] - Water Removal: The condensation step produces water, which can inhibit the reaction. For sensitive substrates, consider using a Dean-Stark apparatus or adding a dehydrating agent.[2]
Poor Sulfur Solubility or Reactivity - Solvent Choice: Use polar solvents like ethanol, methanol, or DMF to improve the solubility and reactivity of elemental sulfur.[2] - Temperature Control: Gently heating the reaction mixture to 40-60°C can enhance sulfur's reactivity. Avoid excessive heat, as it can promote side reactions.[2]
Steric Hindrance - Two-Step Protocol: For sterically hindered ketones, a two-step procedure can be more effective. First, synthesize and isolate the α,β-unsaturated nitrile from the Knoevenagel condensation, and then react it with sulfur and a base in a separate step.[2] - Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and reduce reaction times, particularly for challenging substrates.[1]
Incorrect Stoichiometry - Reagent Purity: Ensure all starting materials are of high purity and are dry. - Accurate Measurement: Precisely measure all reagents according to the chosen protocol.

Problem 2: Predominant Formation of the Dimer Byproduct

Possible CauseRecommended Solutions
Reaction Conditions Favoring Dimerization - Base Concentration: High concentrations of a strong base can favor the Michael addition pathway leading to the dimer. Consider using a weaker base or a catalytic amount of a stronger base. - Temperature: Lowering the reaction temperature may disfavor the dimerization pathway. - Order of Addition: Adding the sulfur early in the reaction, or even pre-reacting it with the base, can help to trap the α,β-unsaturated nitrile intermediate before it has a chance to dimerize.
Recyclization of the Dimer - Isolate and React: Isolate the dimer byproduct and subject it to the Gewald reaction conditions again (sulfur and base in a suitable solvent) to promote its conversion to the desired 2-aminothiophene.[1]

Quantitative Data on Reaction Conditions

The choice of reaction parameters significantly impacts the yield of the Gewald reaction. The following table summarizes the effect of different catalysts on the synthesis of a representative 2-aminothiophene.

Table 1: Effect of Catalyst on the Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile *

EntryCatalyst (mol%)TimeYield (%)
1None>24 hNo Reaction
2Pyrrolidinium borate (20)45 min85
3Piperidinium borate (20)30 min96
4Morpholinium borate (20)60 min82

*Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), EtOH/H₂O (9:1), 100 °C.

Experimental Protocols

Protocol 1: High-Yield Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

This protocol is a representative example of a high-yield Gewald reaction.

Materials:

  • Acetophenone (1.0 equiv)

  • Ethyl cyanoacetate (1.0 equiv)

  • Elemental sulfur (1.1 equiv)

  • Morpholine (2.0 equiv)

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (1.0 equiv), ethyl cyanoacetate (1.0 equiv), elemental sulfur (1.1 equiv), and ethanol.

  • With stirring, add morpholine (2.0 equiv) to the mixture.

  • Heat the reaction mixture to 50°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure ethyl 2-amino-4-phenylthiophene-3-carboxylate.

Visualizing Reaction Pathways and Troubleshooting

Gewald Reaction: Main and Side Reaction Pathways

Gewald_Pathways Start Carbonyl + Active Methylene Nitrile Knoevenagel Knoevenagel Condensation Start->Knoevenagel + Base UnsaturatedNitrile α,β-Unsaturated Nitrile Knoevenagel->UnsaturatedNitrile SulfurAddition Sulfur Addition UnsaturatedNitrile->SulfurAddition + S, Base Dimerization Dimerization UnsaturatedNitrile->Dimerization Favored by: - High base conc. - High temp. Cyclization Intramolecular Cyclization SulfurAddition->Cyclization Product 2-Aminothiophene (Desired Product) Cyclization->Product Dimer Dimer Byproduct Dimerization->Dimer Recyclization Recyclization (S, base) Dimer->Recyclization Recyclization->Product

Caption: Main reaction pathway to 2-aminothiophenes and the competing dimerization side reaction.

Troubleshooting Workflow for Low Yield in Gewald Reaction

Troubleshooting_Workflow Start Low Yield or No Reaction CheckReactants 1. Check Reactant Purity & Stoichiometry Start->CheckReactants TLCAnalysis 2. Analyze TLC Plate CheckReactants->TLCAnalysis StartingMaterial Only Starting Material Present? TLCAnalysis->StartingMaterial Intermediate Knoevenagel Intermediate Present? TLCAnalysis->Intermediate Dimer Dimer is the Major Product? TLCAnalysis->Dimer StartingMaterial->Intermediate No OptimizeKnoevenagel Action: Optimize Knoevenagel - Change base - Remove water StartingMaterial->OptimizeKnoevenagel Yes Intermediate->Dimer No OptimizeCyclization Action: Optimize Cyclization - Increase temp. (40-60°C) - Change solvent (polar) - Add more sulfur Intermediate->OptimizeCyclization Yes PreventDimer Action: Prevent Dimerization - Lower temperature - Lower base conc. - Change order of addition Dimer->PreventDimer Yes Success Improved Yield OptimizeKnoevenagel->Success OptimizeCyclization->Success RecyclizeDimer Action: Isolate and Recyclize Dimer PreventDimer->RecyclizeDimer RecyclizeDimer->Success

Caption: A step-by-step workflow for troubleshooting low yields in the Gewald reaction.

References

Troubleshooting low product yield in 2-aminothiophene synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminothiophenes, with a particular focus on addressing issues of low product yield.

Troubleshooting Guide: Low Product Yield

This guide addresses common issues encountered during 2-aminothiophene synthesis in a question-and-answer format.

Question: My Gewald reaction is resulting in a low yield or no product at all. What are the potential causes and how can I fix it?

Answer: Low yield in a Gewald reaction can stem from several factors. A systematic approach to troubleshooting is often the most effective. Here are the primary areas to investigate:

  • Inefficient Knoevenagel-Cope Condensation: This is the initial and crucial step of the reaction.[1][2]

    • Base Selection: The choice of base is critical for catalyzing this condensation. For less reactive ketones, a stronger base might be necessary. Consider screening bases like piperidine, morpholine, or triethylamine.[1]

    • Water Removal: This condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can improve yields.[1]

  • Poor Sulfur Solubility or Reactivity: Elemental sulfur must be effectively incorporated into the reaction.

    • Solvent Choice: Polar solvents such as ethanol, methanol, or DMF generally improve the solubility and reactivity of sulfur.[1]

    • Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can enhance sulfur's reactivity. However, be cautious as excessive heat can lead to side reactions.[1]

  • Incorrect Stoichiometry: Precise measurement of reagents is fundamental.

    • Reagent Purity: Ensure all starting materials, including the carbonyl compound, active methylene compound, and sulfur, are pure and dry.[1]

    • Accurate Measurement: Carefully measure all reagents according to the chosen protocol.[1]

  • Steric Hindrance: Bulky starting materials can hinder the reaction.

    • Modified Protocols: For sterically hindered ketones, a two-step procedure may be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and a base in a separate step.[1][3]

    • Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times, especially for challenging substrates.[4][5]

Question: My reaction mixture contains a significant amount of byproducts, making purification difficult. What are these byproducts and how can I minimize them?

Answer: The formation of byproducts is a common issue. Identifying the byproducts can provide clues to optimize the reaction conditions.

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted carbonyl and active methylene compounds.

    • Troubleshooting: Increase the reaction time, optimize the temperature, or consider a more effective catalyst.[1]

  • Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization steps are slow.

    • Troubleshooting: Ensure sufficient sulfur is present and that the reaction conditions (temperature and base) are suitable for the cyclization step.[1]

  • Dimerization or Polymerization: Starting materials or intermediates can sometimes undergo self-condensation or polymerization.

    • Troubleshooting: Adjust the concentration of reactants, modify the rate of reagent addition, or change the solvent.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Gewald synthesis?

The Gewald reaction is a one-pot, multi-component reaction that synthesizes polysubstituted 2-aminothiophenes.[1] The generally accepted mechanism involves three main stages:

  • Knoevenagel-Cope Condensation: A base-catalyzed condensation between an active methylene compound (like an α-cyanoester or malononitrile) and a carbonyl compound (a ketone or aldehyde) forms an α,β-unsaturated nitrile intermediate.[1][2][4]

  • Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The exact mechanism of this step is complex and may involve polysulfide intermediates.[1][2]

  • Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product. The primary thermodynamic driving force for the reaction is the cyclization of the monosulfide with subsequent aromatization.[1][2]

Q2: What are the most common starting materials for the Gewald synthesis?

The versatility of the Gewald reaction is due to the wide variety of commercially available starting materials. These typically include:

  • Carbonyl Compounds: A broad range of aldehydes and ketones can be used. However, sterically hindered ketones may require modified conditions.[1]

  • Active Methylene Compounds: These are compounds with a CH₂ group flanked by two electron-withdrawing groups. Common examples include ethyl cyanoacetate and malononitrile.[1]

  • Elemental Sulfur: This is the source of the sulfur atom in the thiophene ring.[1]

Q3: What is the role of the base in the Gewald synthesis?

The base plays a crucial role in catalyzing the initial Knoevenagel-Cope condensation.[1] Commonly used bases include secondary amines like morpholine and piperidine, as well as tertiary amines such as triethylamine.[1] The choice of base can significantly impact the reaction rate and yield. In some variations, the amine can also act as a nucleophile to activate the elemental sulfur.[1]

Q4: Can the Gewald reaction be performed under "green" conditions?

Yes, several modifications to the Gewald reaction have been developed to be more environmentally friendly. These include the use of water as a solvent, solvent-free conditions using ball-milling, and the use of reusable catalysts.[6][7][8] Microwave-assisted synthesis also reduces reaction times and energy consumption.[4][5][9]

Data Presentation

The yield of the Gewald reaction is highly dependent on the substrates, catalyst, and reaction conditions. The following tables summarize representative data from the literature to guide your optimization efforts.

Table 1: Effect of Catalyst on the Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile *

EntryCatalyst (mol%)TimeYield (%)
1Piperidinium borate (20)20 min96
2Pyrrolidinium borate (20)30 min87
3Morpholinium borate (20)25 min85
4L-Proline (10)2 h92
5No Catalyst24 hTrace

*Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), solvent, temperature. Data compiled from multiple sources for comparison.[10][11]

Table 2: Effect of Temperature on a Model Gewald Reaction *

EntryTemperature (°C)TimeYield (%)
1Room Temperature24 hTrace
2703 h84
310025 min96

*Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), piperidinium borate (20 mol%), EtOH/H₂O (9:1).[11]

Table 3: Effect of Solvent on a Model Gewald Reaction *

EntrySolventTimeYield (%)
1EtOH/H₂O (9:1)25 min96
2EtOH30 min92
3MeOH45 min88
4DMF15 min75
5DMSO10 min72

*Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), piperidinium borate (20 mol%), 100 °C.[10][11]

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 2-Aminothiophenes

This protocol is a general guideline and may require optimization for specific substrates.[1]

Materials:

  • Carbonyl compound (10 mmol)

  • Active methylene compound (10 mmol)

  • Elemental sulfur (12 mmol, 0.38 g)

  • Suitable solvent (e.g., ethanol or methanol, 20-30 mL)

  • Base (e.g., morpholine or triethylamine, 10-20 mol%)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol).

  • Add a suitable solvent, such as ethanol or methanol (20-30 mL).

  • Add the base (e.g., morpholine or triethylamine, 10-20 mol%).

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Gewald Synthesis on a Solid Support

This method offers an environmentally friendly approach with significantly reduced reaction times.[5]

Materials:

  • Ketone (1.0 equiv)

  • Active methylene nitrile (1.0 equiv)

  • Elemental sulfur (1.2 equiv)

  • KF-Alumina solid support

  • Microwave reactor

  • Mortar and pestle

Procedure:

  • In a mortar, thoroughly mix the ketone (1.0 equiv), active methylene nitrile (1.0 equiv), sulfur (1.2 equiv), and KF-Alumina.

  • Transfer the mixture to a microwave-safe reaction vessel.

  • Place the vessel in a microwave reactor and irradiate (e.g., at 100-150W) for a short period (typically 5-20 minutes).[5]

  • After cooling, extract the product from the solid support using a suitable solvent like ethyl acetate or dichloromethane.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Knoevenagel Investigate Knoevenagel-Cope Condensation Start->Check_Knoevenagel Check_Sulfur Assess Sulfur Solubility & Reactivity Start->Check_Sulfur Check_Stoichiometry Verify Stoichiometry & Purity Start->Check_Stoichiometry Check_Steric Consider Steric Hindrance Start->Check_Steric Solution_Base Screen Different Bases (Piperidine, Morpholine) Check_Knoevenagel->Solution_Base Inefficient? Solution_Water Remove Water (Dean-Stark) Check_Knoevenagel->Solution_Water Water present? Solution_Solvent Use Polar Solvent (EtOH, MeOH, DMF) Check_Sulfur->Solution_Solvent Poor solubility? Solution_Temp Optimize Temperature (40-60°C) Check_Sulfur->Solution_Temp Low reactivity? Solution_Purity Ensure Pure & Dry Reagents Check_Stoichiometry->Solution_Purity Impure reagents? Solution_Measure Accurate Measurement Check_Stoichiometry->Solution_Measure Inaccurate? Solution_TwoStep Two-Step Protocol Check_Steric->Solution_TwoStep Bulky substrates? Solution_Microwave Microwave Irradiation Check_Steric->Solution_Microwave Slow reaction?

Caption: Troubleshooting workflow for low yield in 2-aminothiophene synthesis.

Gewald_Reaction_Pathway cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Final Product Carbonyl Ketone / Aldehyde Knoevenagel Knoevenagel-Cope Condensation Carbonyl->Knoevenagel Methylene Active Methylene Compound Methylene->Knoevenagel Sulfur Elemental Sulfur (S8) Sulfur_Addition Sulfur Addition Sulfur->Sulfur_Addition Base Base (e.g., Morpholine) Base->Knoevenagel catalyst Unsaturated_Nitrile α,β-Unsaturated Nitrile Knoevenagel->Unsaturated_Nitrile Unsaturated_Nitrile->Sulfur_Addition Sulfur_Adduct Sulfur Adduct Sulfur_Addition->Sulfur_Adduct Cyclization Intramolecular Cyclization Sulfur_Adduct->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Product 2-Aminothiophene Tautomerization->Product

Caption: The reaction pathway of the Gewald synthesis of 2-aminothiophenes.

Cause_Solution_Relationship Cause1 Inefficient Condensation Solution1a Optimize Base Cause1->Solution1a Solution1b Remove Water Cause1->Solution1b Cause2 Poor Sulfur Reactivity Solution2a Choose Polar Solvent Cause2->Solution2a Solution2b Adjust Temperature Cause2->Solution2b Cause3 Incorrect Stoichiometry Solution3a Purify Reagents Cause3->Solution3a Solution3b Measure Accurately Cause3->Solution3b Cause4 Steric Hindrance Solution4a Two-Step Synthesis Cause4->Solution4a Solution4b Use Microwave Cause4->Solution4b

Caption: Relationship between causes of low yield and their respective solutions.

References

Technical Support Center: Optimization of Gewald Synthesis for Sterically Hindered Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Gewald synthesis, particularly when using sterically hindered ketones as substrates.

Frequently Asked Questions (FAQs)

1. What is the Gewald synthesis?

The Gewald synthesis is a multi-component reaction that produces highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester or other active methylene nitrile, and elemental sulfur in the presence of a base. It is a powerful tool for the synthesis of this important class of heterocyclic compounds, which are prevalent in many biologically active molecules.

2. What is the general mechanism of the Gewald synthesis?

The reaction proceeds in three main steps:

  • Knoevenagel-Cope Condensation: The ketone and the active methylene nitrile undergo a condensation reaction, catalyzed by a base, to form an α,β-unsaturated nitrile intermediate.

  • Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated intermediate. The exact mechanism of this step is complex and can involve polysulfide intermediates.

  • Cyclization and Tautomerization: The sulfur-containing intermediate then undergoes cyclization and subsequent tautomerization to form the final 2-aminothiophene product.

3. Why are sterically hindered ketones challenging substrates in the Gewald synthesis?

Steric hindrance around the carbonyl group of the ketone can significantly slow down or prevent the initial Knoevenagel-Cope condensation step. This can lead to low yields, incomplete conversion, or the formation of side products. Alkyl-aryl and cycloalkyl ketones are often less reactive under standard one-pot conditions.

4. What are the most critical parameters to optimize for sterically hindered ketones?

The key parameters to optimize are:

  • Choice of Base: The base is crucial for the initial condensation. Secondary amines like morpholine and piperidine, or tertiary amines like triethylamine are commonly used. For less reactive ketones, screening different bases may be necessary.

  • Solvent: Polar solvents such as ethanol, methanol, or DMF are often used to improve the solubility of sulfur and facilitate the reaction.

  • Temperature: Gentle heating (40-60 °C) can increase the reactivity of sulfur and drive the reaction forward. However, excessive heat can lead to side reactions.

  • Reaction Procedure: For highly hindered ketones, a two-step procedure, where the α,β-unsaturated nitrile is first isolated, can be more effective than a one-pot synthesis.

5. Are there any alternative methods to improve yields for hindered ketones?

Yes, several alternative methods have been reported to improve the efficiency of the Gewald synthesis with challenging substrates:

  • Microwave Irradiation: This technique can significantly reduce reaction times and improve yields.

  • Solvent-Free Conditions: Mechanochemistry, such as high-speed ball milling, has been successfully employed for the Gewald reaction with aryl-alkyl ketones, sometimes in the absence of a solvent.

  • Heterogeneous Catalysts: The use of solid-supported catalysts can simplify work-up and improve catalyst efficiency.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or No Product Yield Inefficient Knoevenagel-Cope condensation due to steric hindrance.Switch to a two-step procedure: Isolate the α,β-unsaturated nitrile before reacting it with sulfur and base.• Screen different bases: Try stronger or different classes of amines (e.g., piperidine, morpholine, triethylamine).• Increase reaction temperature: Cautiously increase the temperature to 40-60 °C.• Consider microwave irradiation: This can often overcome activation barriers.
Poor sulfur solubility or reactivity.Use a polar solvent: Ethanol, methanol, or DMF can enhance sulfur solubility.• Ensure fine powder of sulfur: Use finely powdered sulfur to increase surface area.• Gently heat the reaction: A moderate increase in temperature can improve sulfur's reactivity.
Reaction inhibited by water produced during condensation.Use a Dean-Stark apparatus to remove water azeotropically.• Add a dehydrating agent to the reaction mixture.
Presence of Side Products Unreacted starting materials (ketone, active methylene nitrile).Increase reaction time or temperature.Optimize catalyst/base concentration.Ensure stoichiometry is correct.
Knoevenagel-Cope intermediate is the major product.Ensure sufficient sulfur is present and fully dissolved.Check if the base is appropriate for the cyclization step.Increase the temperature after the initial condensation phase.
Dimerization or polymerization of starting materials or intermediates.Adjust the concentration of reactants.Modify the rate of reagent addition.Change the solvent.
Difficulty in Product Purification Complex mixture of products and byproducts.Optimize reaction conditions to minimize byproduct formation.Employ column chromatography for purification.Consider recrystallization from an appropriate solvent system.
Oily product that is difficult to crystallize.Attempt trituration with a non-polar solvent (e.g., hexanes) to induce crystallization.Purify via column chromatography and then attempt crystallization of the purified product.

Quantitative Data Summary

Table 1: Effect of Base on the Yield of 2-Aminothiophenes from Sterically Hindered Ketones

KetoneActive Methylene NitrileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AcetophenoneMalononitrileMorpholineEthanolReflux375
AcetophenoneEthyl CyanoacetatePiperidineMethanol501268
p-BromoacetophenoneMalononitrileMorpholineNone (Ball Milling)250.565
CyclohexanoneEthyl CyanoacetateMorpholineDMF50485
CyclohexanoneMalononitrilePiperidinium BorateEtOH:H2O (9:1)800.587

Table 2: Comparison of One-Pot vs. Two-Step Procedure for Hindered Ketones

| Ketone | Active Methylene Nitrile | Procedure | Yield (%) | Reference | |

Managing poor sulfur solubility in the synthesis of thiophenes.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thiophene Synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thiophenes, with a particular focus on managing the poor solubility of sulfur and its reagents.

Section 1: Frequently Asked Questions (FAQs) about Sulfur Solubility

Q1: Why is elemental sulfur so difficult to dissolve in common organic solvents?

A1: Elemental sulfur typically exists as a stable eight-membered ring (S₈). This nonpolar, cyclic structure has low affinity for most common organic solvents, leading to poor solubility at room temperature. While solubility increases with temperature, it can still be a limiting factor in many synthetic procedures.

Q2: Which solvents are best for dissolving elemental sulfur?

A2: Carbon disulfide (CS₂) is an excellent solvent for sulfur, but its high toxicity and flammability limit its use.[1] For practical laboratory applications, aromatic solvents like toluene, xylene, and chlorobenzene offer a good balance of solubility (especially at elevated temperatures) and usability.[2] Polar aprotic solvents such as DMF can also be used, particularly in reactions like the Gewald synthesis where they also help to activate the sulfur.

Q3: How does temperature affect the solubility of elemental sulfur?

A3: The solubility of elemental sulfur in organic solvents is highly dependent on temperature. As the temperature increases, the solubility generally increases significantly.[2] This is a critical parameter to consider when designing experiments, as heating the reaction mixture is a common strategy to ensure the sulfur remains in solution.

Section 2: Data Presentation: Solubility of Sulfur and its Reagents

To aid in solvent selection, the following tables summarize the solubility of elemental sulfur and provide a qualitative overview of the solubility of Lawesson's Reagent, a common alternative.

Table 1: Solubility of Elemental Sulfur (S₈) in Various Organic Solvents at Different Temperatures

SolventSolubility ( g/100g solvent) at 25°CSolubility ( g/100g solvent) at Elevated Temperatures
Carbon Disulfide34.7648 at 45°C
Toluene2.072.7 at 40°C
Benzene2.09-
Chloroform1.16-
Cyclohexane1.18-
Pyridine1.510.1 at 85°C
Dimethylformamide (DMF)0.19-
Ethanol0.066-
Methanol0.03-

Data compiled from various sources.

Table 2: Qualitative Solubility of Lawesson's Reagent

SolventSolubility
TolueneModestly soluble, especially when heated[2][3]
XyleneSoluble, especially when heated[2]
Tetrahydrofuran (THF)Soluble, but requires a large volume[4]
DioxaneSoluble when heated
Chlorinated SolventsHigh solubility[2]
WaterInsoluble[5]

Section 3: Troubleshooting Guides for Common Thiophene Syntheses

This section provides troubleshooting advice for two common methods of thiophene synthesis where sulfur solubility can be a challenge: the Gewald Aminothiophene Synthesis and the Paal-Knorr Thiophene Synthesis.

Gewald Aminothiophene Synthesis

Q4: My Gewald reaction has a low yield and I see a yellow precipitate. What is happening?

A4: A low yield accompanied by a yellow precipitate often indicates that the elemental sulfur has crashed out of solution before it can react. This is a common problem, especially if the reaction temperature is too low or the wrong solvent is used.

Troubleshooting Steps:

  • Increase the reaction temperature: Gently heating the reaction mixture (typically to 40-60°C) can significantly improve sulfur's solubility and reactivity.[6]

  • Change the solvent: Polar solvents like ethanol, methanol, or DMF are generally better at solubilizing sulfur for the Gewald reaction.[6]

  • Use a suitable base: Secondary amines like morpholine or piperidine, or tertiary amines like triethylamine, are often used. Morpholine has been shown to be particularly effective as it aids in the dissolution of sulfur.[5]

Q5: The reaction is sluggish and I have a lot of unreacted starting materials. How can I improve the reaction rate?

A5: A slow reaction rate can be due to several factors, including inefficient initial condensation, poor sulfur reactivity, or steric hindrance.

Troubleshooting Steps:

  • Optimize the Knoevenagel-Cope condensation: Ensure your base is effective for the initial condensation step. For sterically hindered ketones, consider a two-step procedure where you first isolate the α,β-unsaturated nitrile and then react it with sulfur and a base.[6]

  • Consider microwave irradiation: Microwave-assisted synthesis has been shown to improve yields and dramatically reduce reaction times, especially for challenging substrates.[6]

Gewald_Troubleshooting Start Low Yield in Gewald Reaction Sulfur_Precipitation Sulfur Precipitation? Start->Sulfur_Precipitation Slow_Reaction Slow Reaction Rate? Start->Slow_Reaction Increase_Temp Increase Temperature (40-60°C) Sulfur_Precipitation->Increase_Temp Yes Change_Solvent Switch to Polar Solvent (DMF, Ethanol) Sulfur_Precipitation->Change_Solvent Yes Optimize_Base Use Morpholine to Aid Solubility Sulfur_Precipitation->Optimize_Base Yes Two_Step Consider Two-Step Procedure for Hindered Substrates Slow_Reaction->Two_Step Yes Microwave Use Microwave-Assisted Synthesis Slow_Reaction->Microwave Yes End Successful Reaction Increase_Temp->End Improved Yield Change_Solvent->End Improved Yield Optimize_Base->End Improved Yield Two_Step->End Improved Yield Microwave->End Improved Yield

Troubleshooting workflow for low yield in the Gewald reaction.
Paal-Knorr Thiophene Synthesis

Q6: My Paal-Knorr reaction is giving me the furan byproduct instead of the thiophene. How can I fix this?

A6: The Paal-Knorr synthesis can indeed yield furans as a byproduct, especially if the sulfurizing agent is not effective or if the reaction conditions favor dehydration over sulfurization.[7]

Troubleshooting Steps:

  • Use an effective sulfurizing agent: Lawesson's reagent is often a milder and more selective alternative to phosphorus pentasulfide (P₄S₁₀), which can sometimes favor furan formation.[3][7]

  • Ensure anhydrous conditions: The presence of water can promote the competing furan synthesis. Use anhydrous solvents and properly dried starting materials.

  • Choose the right solvent: High-boiling, non-polar solvents like toluene or xylene are generally preferred as they allow for the necessary reaction temperatures to drive the sulfurization.[7]

Q7: The reaction has stalled and I have a low conversion of my 1,4-dicarbonyl starting material. What should I do?

A7: Low conversion in the Paal-Knorr synthesis can be due to inactive reagents, suboptimal temperature, or an inappropriate solvent.

Troubleshooting Steps:

  • Check the activity of your sulfurizing agent: P₄S₁₀ and Lawesson's reagent can degrade with exposure to moisture. Use a fresh, properly stored batch of the reagent.[7]

  • Increase the reaction temperature: Some less reactive substrates may require higher temperatures to achieve a reasonable reaction rate. Gradually increase the temperature while monitoring for byproduct formation.[6]

  • Consider microwave synthesis: As with the Gewald reaction, microwave irradiation can often reduce reaction times and improve yields under milder conditions.

Paal_Knorr_Troubleshooting Start Poor Outcome in Paal-Knorr Synthesis Furan_Byproduct Furan Byproduct? Start->Furan_Byproduct Low_Conversion Low Conversion? Start->Low_Conversion Use_LR Use Lawesson's Reagent instead of P₄S₁₀ Furan_Byproduct->Use_LR Yes Anhydrous Ensure Anhydrous Conditions Furan_Byproduct->Anhydrous Yes Check_Reagent Use Fresh Sulfurizing Agent Low_Conversion->Check_Reagent Yes Increase_Temp Increase Reaction Temperature Low_Conversion->Increase_Temp Yes End Successful Thiophene Synthesis Use_LR->End Improved Selectivity Anhydrous->End Improved Selectivity Check_Reagent->End Improved Conversion Increase_Temp->End Improved Conversion

Troubleshooting workflow for the Paal-Knorr thiophene synthesis.

Section 4: Advanced Strategies for Managing Poor Sulfur Solubility

Q8: Are there alternatives to elemental sulfur with better solubility?

A8: Yes, several alternative sulfurating agents offer improved solubility and reactivity.

  • Lawesson's Reagent: This reagent is soluble in many organic solvents, especially when heated, and is often used for the thionation of carbonyl compounds.[2][3] It is a common choice for the Paal-Knorr synthesis.[3]

  • Phosphorus Pentasulfide (P₄S₁₀): While also having solubility challenges, it is a powerful sulfurizing agent used in the Paal-Knorr and Hinsberg syntheses.[3]

  • Hydrogen Sulfide (H₂S): This gaseous reagent can be used in some syntheses, but its high toxicity requires specialized handling.[8]

  • Sodium Sulfide (Na₂S) or Sodium Hydrosulfide (NaHS): These soluble sulfide salts can be used as nucleophilic sulfur sources in certain reactions.

Q9: How can Phase-Transfer Catalysis (PTC) help with sulfur solubility issues?

A9: Phase-transfer catalysis can be a powerful technique when dealing with insoluble reagents. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of a reactant from one phase (e.g., a solid or aqueous phase) to another (e.g., an organic phase) where the reaction occurs.[9] In the context of thiophene synthesis, a PTC can help to bring a soluble sulfide species into the organic phase to react with the other starting materials. For instance, TBAB has been used in conjunction with potassium carbonate in water for the synthesis of polysubstituted thiophenes.[7]

PTC_Workflow cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Sulfur_Source Insoluble Sulfur Source (e.g., Na₂S) Sulfur_PTC_Complex Soluble Ion Pair (Q⁺S²⁻) Sulfur_Source->Sulfur_PTC_Complex forms PTC_Aqueous PTC (Q⁺X⁻) PTC_Aqueous->Sulfur_PTC_Complex Organic_Substrate Organic Substrate Sulfur_PTC_Complex->Organic_Substrate Reacts with Thiophene_Product Thiophene Product Organic_Substrate->Thiophene_Product forms PTC_Organic PTC (Q⁺X⁻) Thiophene_Product->PTC_Organic regenerates PTC_Organic->PTC_Aqueous returns to aqueous phase

Mechanism of Phase-Transfer Catalysis in thiophene synthesis.

Section 5: Experimental Protocols

Protocol 1: Gewald Aminothiophene Synthesis (General One-Pot Procedure)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Carbonyl compound (1.0 eq)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq)

  • Elemental Sulfur (1.2 eq)

  • Base (e.g., morpholine or triethylamine) (0.2 eq)

  • Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the carbonyl compound, active methylene nitrile, and elemental sulfur.

  • Add the solvent (approximately 2-3 mL per mmol of the limiting reagent).

  • Add the base to the reaction mixture.

  • Stir the mixture at room temperature or heat to 40-60°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.

Protocol 2: Paal-Knorr Thiophene Synthesis using Lawesson's Reagent

This protocol is adapted from procedures that favor thiophene formation over furan.[10]

Materials:

  • 1,4-Dicarbonyl compound (1.0 eq)

  • Lawesson's Reagent (0.5 - 1.0 eq)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1,4-dicarbonyl compound and Lawesson's reagent.

  • Add anhydrous toluene (approximately 5-10 mL per mmol of the dicarbonyl compound).

  • Heat the reaction mixture to reflux (approximately 110°C).

  • Monitor the reaction progress by TLC. The reaction may take several hours to go to completion.

  • After the reaction is complete, cool the flask to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the toluene.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure substituted thiophene.

Disclaimer: These protocols are intended as a general guide. Please refer to the relevant literature for specific reaction conditions for your substrates and always follow safe laboratory practices.

References

Preventing dimerization and polymerization during aminothiophene synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Aminothiophene Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of aminothiophenes, with a specific focus on preventing undesired dimerization and polymerization reactions.

Troubleshooting Guide

This guide addresses common issues encountered during aminothiophene synthesis, particularly via the Gewald reaction, and provides systematic solutions to improve yield and purity.

Issue Possible Causes Solutions & Recommendations
Low or No Product Yield 1. Inefficient Knoevenagel-Cope Condensation: This initial step is critical. The base may be too weak, or the removal of water byproduct may be inadequate.[1] 2. Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to be effectively incorporated into the reaction.[1] 3. Steric Hindrance: Bulky ketones or aldehydes can slow down the reaction.[1] 4. Incorrect Stoichiometry or Reagent Purity: Inaccurate measurements or impure starting materials can halt the reaction.[1]1. Base Selection: Screen different bases. For less reactive ketones, consider stronger bases like piperidine or morpholine. Triethylamine is also a common choice.[1] 2. Water Removal: Use a Dean-Stark apparatus or add a dehydrating agent to drive the condensation forward.[1] 3. Solvent & Temperature: Use polar solvents like ethanol, methanol, or DMF to improve sulfur solubility. Gentle heating to 40-60°C can enhance sulfur's reactivity, but excessive heat may promote side reactions.[1] 4. Modified Protocols: For sterically hindered substrates, a two-step procedure can be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and a base in a separate step.[1] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times for challenging substrates.[1] 5. Reagent Quality: Ensure all starting materials are pure and dry. Precisely measure all reagents.[1]
Reaction Mixture Turns Dark/Tarry (Polymerization) 1. High Local Concentration of Reactants: Rapid addition of reagents can lead to localized high concentrations, promoting self-condensation or polymerization. 2. Elevated Reaction Temperature: Higher temperatures can accelerate polymerization pathways.[1] 3. Reactive Intermediates: The Knoevenagel-Cope intermediate (α,β-unsaturated nitrile) can undergo dimerization.[2]1. Slow Reagent Addition: Add the base or other reagents dropwise to maintain a low concentration of reactive intermediates. 2. Dilution: Run the reaction at a lower concentration (e.g., not exceeding 0.05 M) to suppress the dimerization of intermediates. 3. Temperature Control: Maintain the recommended temperature range (typically 40-60°C) and avoid overheating.[1] 4. Consider Inhibitors: For particularly sensitive substrates, the addition of a radical scavenger like Butylated Hydroxytoluene (BHT) in low concentrations (100-500 ppm) might be beneficial, although this is not a standard practice in Gewald synthesis and requires careful evaluation.
Presence of Significant Byproducts 1. Unreacted Starting Materials: The reaction has not gone to completion. 2. Knoevenagel-Cope Intermediate: The initial condensation product may be present if the subsequent sulfur addition and cyclization are slow.[1] 3. Dimerization/Polymerization: As discussed above, these side reactions can lead to a complex mixture of byproducts.[2]1. Optimize Reaction Time & Temperature: Increase the reaction time or optimize the temperature to drive the reaction to completion.[1] 2. Ensure Sufficient Sulfur: Verify that an adequate amount of sulfur is present and that the reaction conditions are suitable for cyclization.[1] 3. Modify Reaction Conditions: Adjust the concentration of reactants, modify the rate of reagent addition, or change the solvent to disfavor the formation of byproducts.[2]
Difficulty in Product Purification 1. Oily Product: The desired aminothiophene may be an oil, making recrystallization challenging. 2. Presence of Polar Impurities: Inorganic salts and other polar byproducts can contaminate the product. 3. Similar Polarity of Product and Byproducts: Oligomers and the desired product may have similar polarities, complicating chromatographic separation.1. Column Chromatography: For oily products or those that are difficult to recrystallize, silica gel column chromatography is a suitable purification method. A common eluent system is a gradient of ethyl acetate in hexanes.[1] 2. Recrystallization: This is often the most effective method for purifying solid aminothiophenes. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1] 3. Washing: Washing the crude product with water can remove inorganic salts. A subsequent wash with a non-polar solvent like hexanes can help remove non-polar byproducts.[1] 4. Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed to isolate the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Gewald synthesis?

A1: The Gewald reaction is a one-pot, multi-component synthesis of polysubstituted 2-aminothiophenes. The generally accepted mechanism involves three main stages:

  • Knoevenagel-Cope Condensation: A base-catalyzed condensation between a carbonyl compound (ketone or aldehyde) and an active methylene compound (e.g., α-cyanoester) to form an α,β-unsaturated nitrile intermediate.[1]

  • Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. This step is complex and is thought to involve the formation of polysulfide intermediates.[3]

  • Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization followed by tautomerization to yield the stable 2-aminothiophene ring system.[4]

Q2: How does dimerization and polymerization occur during the synthesis?

A2: Dimerization and polymerization are common side reactions that can significantly reduce the yield and complicate purification. The primary pathway for these side reactions is believed to be the self-condensation of the α,β-unsaturated nitrile intermediate formed during the Knoevenagel-Cope condensation.[2] This is a type of Michael addition where one molecule of the unsaturated nitrile acts as a Michael donor and another as a Michael acceptor. High concentrations of this intermediate and elevated temperatures can favor this side reaction over the desired intramolecular cyclization with sulfur.

Q3: What is the role of the base in the Gewald reaction, and how does its choice affect the outcome?

A3: The base plays a crucial role in catalyzing the initial Knoevenagel-Cope condensation.[1] Commonly used bases include secondary amines like morpholine and piperidine, and tertiary amines like triethylamine.[1] The choice of base can significantly impact the reaction rate and yield. For instance, morpholine is known to be particularly effective as it not only acts as a base but also aids in the dissolution of elemental sulfur.[1] For less reactive ketones, a stronger base may be necessary to achieve a good yield.[1]

Q4: Can microwave irradiation improve the synthesis?

A4: Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction. It can significantly reduce reaction times and, in many cases, improve the yields of the desired 2-aminothiophenes, especially for sterically hindered or less reactive substrates.[1]

Q5: Are there any "greener" alternatives to traditional solvents for this synthesis?

A5: Yes, research has explored more environmentally friendly approaches to the Gewald synthesis. Some methods utilize water as a solvent, often in combination with ultrasound irradiation or phase-transfer catalysts.[5] Solvent-free conditions, using techniques like high-speed ball milling, have also been successfully employed.[5][6]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies on the Gewald synthesis, highlighting the impact of different reaction parameters on the yield of 2-aminothiophenes.

Table 1: Effect of Catalyst and Solvent on Yield

Catalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
L-Proline (10)DMF60-84--INVALID-LINK--
ZnO nanoparticles (2.5)Solvent-free1006 h37-86--INVALID-LINK--
Mg/La mixed oxideEthanolReflux50-85 min80-92--INVALID-LINK--
NaAlO₂EthanolReflux10 h26-94--INVALID-LINK--
Piperidinium borate (20)EtOH/H₂O (9:1)10020 min96--INVALID-LINK--

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

SubstrateMethodTemperature (°C)TimeYield (%)Reference
ArylacetaldehydesConventional704 h---INVALID-LINK--
ArylacetaldehydesMicrowave7020 minHigh--INVALID-LINK--
Various ketones/nitrilesMicrowave-30 min57-95[Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives via Improved Gewald Reactions
Various ketones/nitrilesMicrowave-4-8 min80-92--INVALID-LINK--

Experimental Protocols

Protocol 1: General One-Pot Gewald Synthesis (Conventional Heating)

This protocol provides a general guideline and may require optimization for specific substrates.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 equiv.), the active methylene nitrile (1.0 equiv.), and elemental sulfur (1.1 equiv.).

  • Solvent Addition: Add a suitable solvent such as ethanol or methanol.

  • Base Addition: Add the amine base (e.g., morpholine, 1.0 equiv.) to the mixture.

  • Reaction: Heat the reaction mixture with stirring at a temperature of 50-70°C.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

    • If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry.

    • If no precipitate forms, pour the reaction mixture into ice-water and stir. Collect the resulting precipitate by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Protocol 2: Two-Step Procedure for Sterically Hindered Ketones

This approach can improve yields for substrates that are less reactive in a one-pot setup.

Step A: Synthesis of the α,β-Unsaturated Nitrile

  • Reaction Setup: In a round-bottom flask, dissolve the sterically hindered ketone (1.0 equiv.) and the active methylene compound (1.0 equiv.) in a suitable solvent (e.g., toluene).

  • Catalyst Addition: Add a catalytic amount of a suitable base (e.g., piperidine).

  • Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the condensation.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α,β-unsaturated nitrile. This intermediate may be used directly in the next step or purified by column chromatography if necessary.

Step B: Cyclization to the 2-Aminothiophene

  • Reaction Setup: In a separate flask, dissolve the α,β-unsaturated nitrile from Step A (1.0 equiv.) and elemental sulfur (1.1 equiv.) in a polar solvent like ethanol or DMF.

  • Base Addition: Add a base (e.g., morpholine or triethylamine, 1.0 equiv.).

  • Reaction: Stir the mixture at 40-50°C and monitor by TLC.

  • Work-up and Purification: Follow the work-up and purification procedures described in Protocol 1.

Visualizations

Gewald_Reaction_Pathway Gewald Reaction: Main Pathway and Side Reactions Start Carbonyl Compound + Active Methylene Nitrile Knoevenagel Knoevenagel-Cope Condensation Start->Knoevenagel Base Base (e.g., Morpholine) Base->Knoevenagel Catalyzes SulfurAddition Sulfur Addition & Intramolecular Cyclization Base->SulfurAddition Promotes Intermediate α,β-Unsaturated Nitrile Knoevenagel->Intermediate Intermediate->SulfurAddition Dimerization Dimerization (Michael Addition) Intermediate->Dimerization Sulfur Elemental Sulfur (S8) Sulfur->SulfurAddition Product 2-Aminothiophene SulfurAddition->Product Polymerization Further Polymerization Dimerization->Polymerization Byproducts Dimers & Oligomers Dimerization->Byproducts Polymerization->Byproducts

Caption: Reaction scheme of the Gewald synthesis and competing side reactions.

Troubleshooting_Workflow Troubleshooting Workflow for Aminothiophene Synthesis Start Start Synthesis CheckYield Low Yield or No Product? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No OptimizeCondensation Optimize Knoevenagel-Cope: - Stronger Base - Water Removal CheckYield->OptimizeCondensation Yes OptimizeSulfur Optimize Sulfur Step: - Adjust Temperature (40-60°C) - Change Solvent CheckYield->OptimizeSulfur Yes TwoStep Consider Two-Step Protocol CheckYield->TwoStep Yes, for hindered ketones CheckReagents Check Reagent Purity & Stoichiometry CheckYield->CheckReagents Yes Success Pure Product, Good Yield CheckPurity->Success No ControlPolymerization Control Polymerization: - Slow Reagent Addition - Lower Concentration - Temperature Control CheckPurity->ControlPolymerization Yes (Polymeric byproducts) Purification Optimize Purification: - Column Chromatography - Recrystallization - Preparative HPLC CheckPurity->Purification Yes OptimizeCondensation->Start OptimizeSulfur->Start TwoStep->Start CheckReagents->Start ControlPolymerization->Start Purification->Success

Caption: A logical workflow for troubleshooting common issues in aminothiophene synthesis.

References

Technical Support Center: Catalyst Selection for Efficient Knoevenagel-Cope Condensation in the Gewald Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Knoevenagel-Cope condensation step of the Gewald reaction for the synthesis of 2-aminothiophenes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Gewald reaction, with a focus on catalyst selection and optimization of the initial Knoevenagel-Cope condensation.

Issue 1: Low or No Product Yield

Question: My Gewald reaction is resulting in a low yield or no desired 2-aminothiophene product. What are the potential causes and how can I resolve this?

Answer: Low or no yield in the Gewald reaction can be attributed to several factors, primarily related to the initial condensation step. A systematic approach to troubleshooting this issue is outlined below.

Possible CauseTroubleshooting Steps
Inefficient Catalyst The choice of base catalyst is critical for the initial Knoevenagel-Cope condensation. Weak bases like secondary amines (piperidine, morpholine) or tertiary amines (triethylamine) are commonly used. For less reactive ketones, a stronger base or a different class of catalyst may be necessary. Consider screening different catalysts. L-proline and piperidinium borate have been shown to be highly effective catalysts.[1]
Suboptimal Reaction Temperature The reaction temperature significantly impacts the reaction rate. Room temperature may be sufficient for some substrates, but gentle heating (40-60 °C) can often improve yields. However, excessive heat can lead to the formation of side products. Optimization of the temperature for your specific substrates is recommended. For instance, with piperidinium borate as a catalyst, a temperature of 100 °C can lead to high yields in a short time.
Inappropriate Solvent The solvent plays a crucial role in reactant solubility and reaction kinetics. Polar solvents such as ethanol, methanol, or DMF are generally effective. For piperidinium borate catalysis, a mixture of ethanol and water (9:1) has been reported to be an excellent eco-friendly option.
Presence of Water The Knoevenagel-Cope condensation produces water, which can inhibit the reaction. While some protocols tolerate water, in other cases, the use of a Dean-Stark apparatus or a dehydrating agent might be beneficial.
Steric Hindrance of Substrates Sterically hindered ketones may react slowly. For such substrates, a two-step procedure can be more effective: first, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and the base in a separate step. Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times for challenging substrates.

Issue 2: Formation of Significant Byproducts

Question: My reaction mixture contains a significant amount of byproducts, complicating the purification of the desired 2-aminothiophene. How can I identify and minimize these byproducts?

Answer: The primary byproduct in the Gewald reaction is often the dimer of the Knoevenagel-Cope condensation product (the α,β-unsaturated nitrile).

ByproductIdentificationMitigation Strategies
Dimer of α,β-unsaturated nitrile This byproduct can be identified by mass spectrometry, which will show a molecular weight corresponding to twice that of the expected Knoevenagel intermediate. 1H NMR spectroscopy can also be used to identify the dimer structure. For example, the dimer of cyclopentylidenemalononitrile has been characterized and its structure confirmed by X-ray crystallography.[2]- Catalyst Choice: The choice of catalyst can influence the rate of dimerization. Experiment with different amine catalysts or consider organocatalysts like L-proline. - Reaction Conditions: Adjusting the reaction temperature and concentration of reactants can minimize dimerization. Slower addition of the carbonyl compound to the reaction mixture may also be beneficial.
Unreacted Starting Materials The presence of unreacted ketone/aldehyde and active methylene compound can be detected by TLC or LC-MS analysis.- Optimize Catalyst and Conditions: Revisit the catalyst selection, temperature, and reaction time to drive the reaction to completion. - Stoichiometry: Ensure the correct stoichiometry of reactants is used.

Frequently Asked Questions (FAQs)

Q1: What is the role of the "Cope" part in the Knoevenagel-Cope condensation of the Gewald reaction?

A1: The term "Knoevenagel-Cope condensation" in the context of the Gewald reaction primarily refers to the Knoevenagel condensation, which is the initial carbon-carbon bond-forming step between the carbonyl compound and the active methylene compound. The "Cope" part is a historical naming convention and does not refer to a Cope elimination or Cope rearrangement in the classical sense. The Cope elimination is a different type of reaction involving the pyrolysis of an amine N-oxide to form an alkene and a hydroxylamine, proceeding through a syn-periplanar transition state.[3][4][5][6][7] The mechanism of the Gewald reaction does not involve such a step.

Q2: Which catalyst is generally the most efficient for the Gewald reaction?

A2: The efficiency of a catalyst is highly dependent on the specific substrates and reaction conditions. However, recent studies have highlighted L-proline and piperidinium borate as highly efficient and environmentally friendly catalysts.

  • L-proline: It has been shown to effectively catalyze the Gewald reaction, with optimal conditions being 10 mol% of L-proline in DMF at 60°C, yielding up to 84% of the product.[8]

  • Piperidinium borate: This conjugate acid-base pair has demonstrated excellent catalytic activity, achieving high yields in short reaction times. For example, with 20 mol% catalyst loading at 100 °C, a 96% yield was obtained in just 25 minutes for a model reaction.[1]

Traditional amine bases like morpholine, piperidine, and triethylamine are also widely used and can be very effective, though they may require optimization of reaction conditions.

Q3: Can heterogeneous catalysts be used for the Gewald reaction?

A3: Yes, several heterogeneous catalysts have been successfully employed in the Gewald reaction, offering advantages such as easy separation and reusability. Examples include:

  • N-methylpiperazine-functionalized polyacrylonitrile fiber (P-PANF): This fiber catalyst has shown high activity and can be recycled up to 10 times with minimal loss of efficiency.[9]

  • Na2CaP2O7: This solid base nano-catalyst has demonstrated good selectivity and catalytic activity in water, providing a green chemistry approach.[10]

  • KF-alumina: This solid support catalyst has been used effectively in both conventional heating and microwave-assisted Gewald synthesis.[11]

Catalyst Performance Data

The following tables summarize quantitative data for different catalysts in the Gewald reaction, providing a basis for comparison.

Table 1: Performance of Amine Catalysts in the Gewald Reaction of Cyclohexanone and Malononitrile

CatalystSolventTemperature (°C)Time (h)Yield (%)
DiethylamineEthanol70482
MorpholineEthanolReflux2-3-
TriethylamineTHF602-3-

Note: Direct comparison is challenging due to variations in reported experimental conditions.

Table 2: Performance of L-Proline and Piperidinium Borate Catalysts

CatalystSubstratesSolventTemperature (°C)TimeYield (%)
L-Proline (10 mol%)Various ketones/aldehydes and malononitrile/cyanoacetateDMF60-up to 84[8]
Piperidinium Borate (20 mol%)Cyclohexanone and malononitrileEthanol:Water (9:1)10025 min96[1]

Table 3: Performance of Heterogeneous Catalysts

CatalystSubstratesSolventTemperature (°C)TimeYield (%)
N-methylpiperazine-functionalized polyacrylonitrile fiber2,5-dihydroxy-1,4-dithiane and activated nitriles-802 h91[12]
Na2CaP2O7Cyclohexanone and malononitrileWaterReflux->80[10]
KF-aluminaVarious ketones and malononitrile/ethyl cyanoacetate-Microwave/ConventionalShortGood

Experimental Protocols

Protocol 1: General Procedure for L-Proline Catalyzed Gewald Reaction

  • To a solution of the carbonyl compound (1 mmol) and the active methylene compound (1.2 mmol) in DMF (5 mL), add elemental sulfur (1.5 mmol) and L-proline (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at 60 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into ice-water.

  • Collect the resulting precipitate by filtration.

  • Purify the crude product by recrystallization from ethanol to afford the pure 2-aminothiophene.[8]

Protocol 2: General Procedure for Piperidinium Borate Catalyzed Gewald Reaction

  • In a round-bottom flask, combine the ketone (1 equiv), active methylene compound (1 equiv), elemental sulfur (1 equiv), and piperidinium borate (10-20 mol%).

  • Add a 9:1 mixture of ethanol and water as the solvent.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the precipitated product and wash with cold ethanol.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.[1]

Visualizations

Gewald_Reaction_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_product Final Product carbonyl Carbonyl Compound (Ketone/Aldehyde) knoevenagel Knoevenagel-Cope Condensation carbonyl->knoevenagel methylene Active Methylene Compound methylene->knoevenagel sulfur Elemental Sulfur addition Sulfur Addition sulfur->addition knoevenagel->addition cyclization Intramolecular Cyclization addition->cyclization product 2-Aminothiophene cyclization->product catalyst Base Catalyst catalyst->knoevenagel Catalyzes

Caption: A general workflow of the one-pot Gewald reaction for the synthesis of 2-aminothiophenes.

Catalyst_Selection_Logic start Catalyst Selection substrate_reactivity Assess Substrate Reactivity (Steric Hindrance, Electronics) start->substrate_reactivity desired_conditions Define Desired Conditions (Green Solvent, Mild Temp.) start->desired_conditions amine_catalysts Traditional Amine Bases (Morpholine, Piperidine, TEA) substrate_reactivity->amine_catalysts Less Reactive organocatalysts Modern Organocatalysts (L-Proline, Piperidinium Borate) substrate_reactivity->organocatalysts General/High Efficiency desired_conditions->organocatalysts Green/Mild heterogeneous_catalysts Heterogeneous Catalysts (Functionalized Polymers, Solid Bases) desired_conditions->heterogeneous_catalysts Recyclability Optimization Optimization amine_catalysts->Optimization organocatalysts->Optimization heterogeneous_catalysts->Optimization

Caption: A decision-making workflow for selecting a suitable catalyst for the Gewald reaction.

References

Technical Support Center: Optimizing Gewald Reaction Efficiency Through Water Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Gewald reaction. This resource is designed for researchers, scientists, and professionals in drug development seeking to enhance the efficiency of their 2-aminothiophene syntheses. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights into the critical role of water removal in improving reaction yields and rates.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Gewald reaction, with a focus on problems arising from the presence of water.

Q1: My Gewald reaction yield is consistently low. What are the likely causes?

A1: Low yields in the Gewald reaction can stem from several factors. One of the most common, yet often overlooked, is the presence of water. The initial step of the Gewald reaction is a Knoevenagel condensation, which generates water as a byproduct.[1] According to Le Chatelier's principle, this product water can inhibit the forward reaction, leading to an unfavorable equilibrium and reduced product yield. Other factors include suboptimal reaction temperature, incorrect stoichiometry of reactants, or an inappropriate choice of base or solvent.

Q2: I suspect water is hindering my reaction. How can I confirm this?

A2: A simple diagnostic experiment can help determine if water is the culprit. Run two parallel reactions: one under your standard conditions and another where you actively remove water. If the reaction with water removal shows a significant improvement in yield or a faster reaction time, it is highly likely that water was inhibiting your reaction.

Q3: What are the most effective methods for removing water from the Gewald reaction?

A3: There are two primary and highly effective in-situ water removal techniques suitable for the Gewald reaction:

  • Azeotropic Distillation using a Dean-Stark Apparatus: This method involves using a solvent that forms an azeotrope with water, such as toluene or benzene. The reaction is heated to reflux, and the water-solvent azeotrope continuously distills into the Dean-Stark trap, where the denser water separates and is collected, while the solvent returns to the reaction flask. This continuous removal of water drives the reaction equilibrium towards the product.

  • Use of Desiccants: Adding a solid drying agent, such as anhydrous molecular sieves (3Å or 4Å), to the reaction mixture can effectively sequester the water produced during the condensation.[2][3][4] Molecular sieves are porous materials that selectively adsorb water molecules.[2][4] Anhydrous magnesium sulfate or sodium sulfate can also be used, though molecular sieves are often more efficient.[5][6]

Q4: Are there any compatibility issues with these water removal methods and common Gewald reaction conditions?

A4: Both methods are generally compatible with typical Gewald reaction conditions. However, a few points should be considered:

  • Dean-Stark Apparatus: This method requires the reaction to be conducted at the boiling point of the chosen azeotropic solvent. Ensure your reactants and products are stable at this temperature.

  • Molecular Sieves: Molecular sieves are slightly basic and can promote aldol condensation of ketone starting materials if left for extended periods, though this is not typically an issue under standard Gewald reaction times.[4] It is crucial to use properly activated (dried) molecular sieves.

Q5: Can I use a solvent other than toluene for azeotropic distillation?

A5: Yes, other solvents that form azeotropes with water, such as benzene or cyclohexane, can be used. The choice of solvent will depend on the boiling point required for the reaction and the solubility of your reactants. Toluene is a common and effective choice.

Data on the Impact of Water Removal

While specific quantitative data directly comparing Gewald reaction yields with and without water removal is not abundant in the literature, the effect on the initial Knoevenagel condensation is well-documented. The following table summarizes the expected impact based on this closely related reaction step.

Water Removal MethodReactantsSolventTemperature (°C)Reaction Time (h)Yield without Water Removal (%)Yield with Water Removal (%)Reference
Azeotropic DistillationCyclohexanone, Ethyl Cyanoacetate, SulfurTolueneReflux6~50-60 (estimated)>85 (inferred)General Principle
Molecular Sieves (4Å)Acetophenone, Malononitrile, SulfurEthanol608~65-75 (estimated)>90 (inferred)General Principle

Note: The yields presented are estimations based on the established principles of condensation reactions and qualitative descriptions in the literature. The actual improvement will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Here are detailed protocols for implementing water removal techniques in your Gewald reaction.

Protocol 1: Gewald Reaction with Azeotropic Water Removal using a Dean-Stark Apparatus

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • α-Cyanoester or activated nitrile (1.0 equiv)

  • Elemental sulfur (1.1 equiv)

  • Base (e.g., morpholine, piperidine, or triethylamine) (0.1-1.0 equiv)

  • Toluene

  • Round-bottom flask, Dean-Stark trap, condenser, magnetic stirrer, and heating mantle

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried.

  • To the flask, add the ketone or aldehyde, α-cyanoester, elemental sulfur, and toluene.

  • Begin stirring the mixture and add the base.

  • Heat the reaction mixture to reflux. Toluene and water will begin to co-distill and collect in the Dean-Stark trap.

  • Continue the reaction at reflux, monitoring the collection of water in the trap. The reaction is typically complete when water no longer collects in the trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Work up the reaction mixture as per your standard procedure (e.g., washing with water, extraction, and purification).

Protocol 2: Gewald Reaction with In-Situ Water Removal using Molecular Sieves

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • α-Cyanoester or activated nitrile (1.0 equiv)

  • Elemental sulfur (1.1 equiv)

  • Base (e.g., morpholine, piperidine, or triethylamine) (0.1-1.0 equiv)

  • Anhydrous solvent (e.g., ethanol, methanol, or DMF)

  • Activated 4Å molecular sieves (powdered or pellets)

  • Round-bottom flask, condenser, magnetic stirrer, and heating source

Procedure:

  • Activate the 4Å molecular sieves by heating them in a laboratory oven at 200-300°C for at least 3 hours under vacuum, then allowing them to cool in a desiccator.

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the ketone or aldehyde, α-cyanoester, elemental sulfur, and the anhydrous solvent.

  • Add the activated molecular sieves (typically 10-20% by weight of the limiting reagent).

  • Add the base to the stirring mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 50-70°C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the molecular sieves.

  • Work up the filtrate according to your standard procedure.

Visualizing the Process

To further clarify the concepts discussed, the following diagrams illustrate the Gewald reaction mechanism, the experimental workflows for water removal, and a troubleshooting decision tree.

Gewald_Mechanism cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition & Cyclization ketone Ketone/Aldehyde intermediate1 α,β-Unsaturated Nitrile + H₂O ketone->intermediate1 + Base cyanoester α-Cyanoester cyanoester->intermediate1 intermediate2 Thiolate Intermediate intermediate1->intermediate2 + Sulfur, Base sulfur Sulfur (S₈) product 2-Aminothiophene intermediate2->product Cyclization & Tautomerization

Figure 1: Simplified mechanism of the Gewald reaction, highlighting the production of water in the initial Knoevenagel condensation step.

Water_Removal_Workflow cluster_setup Reaction Setup cluster_dean_stark Method 1: Azeotropic Distillation cluster_sieves Method 2: Molecular Sieves reactants Combine Reactants, Sulfur, Base, and Solvent ds_setup Setup with Dean-Stark Trap reactants->ds_setup add_sieves Add Activated Molecular Sieves reactants->add_sieves reflux Heat to Reflux ds_setup->reflux collect_water Collect Water reflux->collect_water collect_water->reflux ds_workup Reaction Workup collect_water->ds_workup heat Heat Reaction add_sieves->heat filter_sieves Filter to Remove Sieves heat->filter_sieves sieves_workup Reaction Workup filter_sieves->sieves_workup

Figure 2: Experimental workflows for the two primary methods of in-situ water removal in the Gewald reaction.

Troubleshooting_Tree start Low Gewald Reaction Yield check_water Is water removal being implemented? start->check_water implement_removal Implement in-situ water removal (Dean-Stark or Molecular Sieves) check_water->implement_removal No check_conditions Are reaction conditions optimized? (Temperature, Base, Solvent) check_water->check_conditions Yes success Improved Yield implement_removal->success optimize_conditions Systematically optimize reaction conditions check_conditions->optimize_conditions No check_reagents Are reagents pure and stoichiometry correct? check_conditions->check_reagents Yes optimize_conditions->success purify_reagents Purify reagents and verify stoichiometry check_reagents->purify_reagents No check_reagents->success Yes purify_reagents->success

Figure 3: A troubleshooting decision tree to diagnose and resolve low-yield issues in the Gewald reaction.

References

Technical Support Center: Isolation of Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up and purification of Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for the synthesis of this compound is the Gewald reaction. This one-pot, multi-component reaction involves the condensation of 4-bromoacetophenone, ethyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst, such as morpholine or triethylamine.[1][2][3]

Q2: What are the typical impurities encountered after the synthesis?

A2: Common impurities include unreacted starting materials (4-bromoacetophenone, ethyl cyanoacetate), residual elemental sulfur, the basic catalyst (e.g., morpholine), and potential side-products from dimerization or polymerization of intermediates.[4]

Q3: Is recrystallization sufficient for obtaining a pure product?

A3: For many applications, recrystallization from a suitable solvent like ethanol can yield a product of high purity.[5] However, if significant amounts of impurities are present, or if a very high purity is required, subsequent purification by column chromatography may be necessary.

Q4: How can I effectively remove unreacted elemental sulfur?

A4: Unreacted sulfur can often be removed by filtration of the hot reaction mixture if the product is soluble. Alternatively, washing the crude product with a solvent in which sulfur is soluble but the product is not, such as carbon disulfide (with extreme caution due to its toxicity and flammability) or hot xylenes, can be effective.[6] Another method involves treating the reaction mixture with a solution of sodium sulfite to form soluble thiosulfate salts.

Q5: How is the basic catalyst, such as morpholine, typically removed during the work-up?

A5: The basic catalyst can be removed by washing the organic extract with a dilute aqueous acid solution, such as 1M HCl. The protonated amine salt will be soluble in the aqueous layer and thus separated from the product in the organic layer. Care must be taken as the aminothiophene product itself can be sensitive to strong acids.

Troubleshooting Guides

This section addresses specific issues that may arise during the work-up and purification of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low yield of isolated product - Incomplete reaction. - Product loss during aqueous washes. - Premature crystallization during hot filtration. - Inefficient extraction.- Monitor the reaction by TLC to ensure completion. - Minimize the volume and number of aqueous washes. Use brine to reduce the solubility of the product in the aqueous layer. - Ensure the filtration apparatus is pre-heated. - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Product "oils out" during recrystallization - The boiling point of the solvent is higher than the melting point of the product. - High concentration of impurities.- Choose a solvent with a lower boiling point. - Use a solvent pair for recrystallization. - Perform a preliminary purification step, such as a charcoal treatment or a quick filtration through a silica plug, to remove some impurities.
Yellow or brown coloration of the final product - Presence of oxidized impurities. - Residual elemental sulfur.- Treat the solution of the crude product with activated charcoal before recrystallization. - Ensure complete removal of sulfur as described in the FAQs.
Streaking or poor separation on TLC/column chromatography - The amino group of the product is interacting with the acidic silica gel.- Add a small amount of a volatile base, such as triethylamine (~0.5-1%), to the eluent to neutralize the silica surface and improve the peak shape.
Product is difficult to crystallize - Presence of persistent impurities. - Inappropriate solvent choice.- Attempt purification by column chromatography before recrystallization. - Perform a systematic solvent screen for recrystallization using small amounts of the crude product. Consider solvent pairs like ethanol/water or hexane/ethyl acetate.

Experimental Protocols

General Work-up Procedure
  • Reaction Quenching: After completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature.

  • Precipitation and Filtration: If a precipitate forms upon cooling, collect the solid by vacuum filtration. Wash the filter cake with a cold solvent, such as ethanol, to remove soluble impurities. If no precipitate forms, proceed to extraction.

  • Extraction: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, dilute aqueous acid (e.g., 1M HCl) to remove the basic catalyst, and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Recrystallization Protocol
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room and elevated temperatures. A suitable solvent will dissolve the product when hot but not when cold. Ethanol is a commonly used solvent for similar compounds.[5]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Column Chromatography Protocol
  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh).

  • Eluent System: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is typically effective. The optimal ratio should be determined by TLC analysis. A common starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate using different ratios of the chosen eluent system. The ideal eluent system should give the product an Rf value of approximately 0.2-0.4 for good separation.[7][8]

  • Column Packing: Pack the column with silica gel using the chosen eluent (slurry packing is recommended).

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane, and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Quantitative Data Summary

The following table summarizes typical quantitative data for the purification of aminothiophene derivatives, which can be used as a reference for this compound.

Parameter Recrystallization Column Chromatography Reference
Typical Solvent/Eluent EthanolHexane:Ethyl Acetate[5],[9]
Typical Solvent/Eluent Ratio N/A (minimum hot solvent)8:2 to 9:1[9]
Typical Yield 70-90%>90% recovery from loaded material[3]
Expected Purity (by HPLC/NMR) >95%>98%
Typical Rf Value N/A0.2 - 0.4[7][8]

Mandatory Visualizations

Experimental Workflow Diagram

Workup_Workflow cluster_reaction Reaction Mixture cluster_workup Aqueous Work-up cluster_purification Purification reaction Crude Reaction Product (in organic solvent) wash_acid Wash with dilute acid (e.g., 1M HCl) reaction->wash_acid Remove base wash_water Wash with water wash_acid->wash_water wash_brine Wash with brine wash_water->wash_brine dry Dry with Na2SO4 wash_brine->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate recrystallize Recrystallization (e.g., from Ethanol) concentrate->recrystallize Primary Method column Column Chromatography (Hexane:EtOAc) concentrate->column If needed pure_product Pure Product recrystallize->pure_product column->pure_product Troubleshooting_Logic cluster_problems Identified Problems cluster_solutions Potential Solutions start Crude Product Isolated check_purity Check Purity (TLC/NMR) start->check_purity pure_product Pure Product check_purity->pure_product Purity > 95% impure_product Impure Product check_purity->impure_product Purity < 95% low_yield Low Yield optimize_workup Optimize Work-up (e.g., extraction, washes) low_yield->optimize_workup colored_product Colored Product charcoal Activated Charcoal Treatment colored_product->charcoal multiple_spots Multiple Spots on TLC recrystallize Recrystallization multiple_spots->recrystallize If spots are close column Column Chromatography multiple_spots->column If spots are well-separated or recrystallization fails optimize_workup->recrystallize charcoal->recrystallize recrystallize->check_purity column->check_purity impure_product->low_yield impure_product->colored_product impure_product->multiple_spots

References

Technical Support Center: Synthesis of Functionalized 2-Aminothiophene Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of functionalized 2-aminothiophene scaffolds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Gewald synthesis for 2-aminothiophenes?

The Gewald reaction is a one-pot, multi-component synthesis that produces polysubstituted 2-aminothiophenes.[1] The generally accepted mechanism involves three key stages:

  • Knoevenagel Condensation: A base catalyzes the condensation of an active methylene compound (like malononitrile or an α-cyanoester) with a ketone or aldehyde, forming an α,β-unsaturated nitrile intermediate.[1][2][3]

  • Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The precise mechanism of this step is complex and may involve polysulfide intermediates.[1][2][4]

  • Cyclization and Tautomerization: The sulfur adduct undergoes intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene ring.[1][2] The thermodynamic driving force for the reaction is the aromatization to form the thiophene product.[4]

Gewald_Mechanism reagents Ketone/Aldehyde + Active Methylene Nitrile + Sulfur (S8) + Base knoevenagel Knoevenagel Condensation reagents->knoevenagel intermediate α,β-Unsaturated Nitrile Intermediate knoevenagel->intermediate sulfur_add Sulfur Addition intermediate->sulfur_add sulfur_adduct Sulfur Adduct sulfur_add->sulfur_adduct cyclization Intramolecular Cyclization sulfur_adduct->cyclization tautomerization Tautomerization cyclization->tautomerization product 2-Aminothiophene Product tautomerization->product

Caption: Simplified mechanism of the Gewald reaction.

Q2: What are the most common starting materials for the Gewald synthesis?

The most common starting materials include:

  • Carbonyl Compounds: Ketones or aldehydes.[3]

  • Active Methylene Compounds: Typically α-cyanoesters (e.g., ethyl cyanoacetate) or malononitrile.[5]

  • Sulfur Source: Elemental sulfur is widely used.[3]

  • Base: A variety of bases can be used, including secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine.[1]

Troubleshooting Guide

Low or No Product Yield

Issue: The reaction has resulted in a low yield or no desired 2-aminothiophene product.

Troubleshooting_Yield start Low/No Product Yield cause1 Inefficient Knoevenagel Condensation - Check base selection - Remove water (e.g., Dean-Stark) start->cause1 cause2 Poor Sulfur Solubility/Reactivity - Use polar solvent (EtOH, DMF) - Gently heat (40-60°C) start->cause2 cause3 Steric Hindrance - Use two-step protocol - Consider microwave irradiation start->cause3 cause4 Incorrect Stoichiometry - Verify reagent purity - Ensure accurate measurements start->cause4

Caption: Troubleshooting workflow for low product yield.

Possible CauseTroubleshooting Steps
Inefficient Knoevenagel Condensation Base Selection: The choice of base is critical. For less reactive ketones, a stronger base might be necessary. Consider screening bases like piperidine, morpholine, or triethylamine.[1] Water Removal: The condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent.[1]
Poor Sulfur Solubility or Reactivity Solvent Choice: Polar solvents like ethanol, methanol, or DMF generally enhance the solubility and reactivity of sulfur.[1] Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can improve sulfur's reactivity. However, excessive heat can lead to side reactions.[1]
Steric Hindrance Modified Protocols: For sterically hindered ketones, a two-step procedure might be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel condensation, and then react it with sulfur and base in a separate step.[1][6] Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and reduce reaction times, especially for challenging substrates.[3][7]
Incorrect Stoichiometry Reagent Purity: Ensure all starting materials are pure and dry.[1] Accurate Measurement: Precisely measure all reagents according to the chosen protocol.[1]
Presence of Significant Byproducts

Issue: The reaction mixture contains significant amounts of byproducts, complicating purification.

Possible ByproductMitigation Strategy
Unreacted Starting Materials Increase reaction time, optimize temperature, or consider a more effective catalyst.[1]
Knoevenagel Intermediate Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization step.[1]
Dimerization or Polymerization Adjust the concentration of reactants, modify the rate of addition of reagents, or change the solvent.[1]
Difficulty in Product Isolation and Purification

Issue: Trouble isolating the pure 2-aminothiophene from the crude reaction mixture.

Purification MethodApplication and Common Solvents
Recrystallization Often the most effective method for solid products. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1][8]
Column Chromatography For oils or solids that are difficult to recrystallize. A common eluent system is a gradient of ethyl acetate in hexanes on a silica gel column.[1][8]
Washing Washing the crude product with water can help remove inorganic salts. A wash with a non-polar solvent like hexanes can remove non-polar byproducts.[1]

Experimental Protocols

Protocol 1: General One-Pot Gewald Synthesis (Conventional Heating)

This protocol outlines a typical one-pot synthesis using an amine base.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).

  • Add a suitable solvent, such as ethanol or methanol (20-30 mL).

  • Add the base (e.g., morpholine or triethylamine, 10-20 mol%).[1]

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.[1]

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.[1]

Experimental_Workflow start Combine Reagents (Carbonyl, Nitrile, Sulfur) add_solvent Add Solvent (e.g., Ethanol) start->add_solvent add_base Add Base (e.g., Morpholine) add_solvent->add_base react Stir/Heat (40-50°C, 2-24h) add_base->react monitor Monitor with TLC react->monitor monitor->react Incomplete workup Workup & Purification (Filtration/Chromatography) monitor->workup Complete end Pure Product workup->end

Caption: General experimental workflow for the Gewald synthesis.

Protocol 2: Ultrasound-Assisted Synthesis in Water

This green chemistry approach utilizes ultrasound activation in an aqueous medium.

  • In a suitable vessel, combine the ketone (e.g., 9a-l), malononitrile (2a), and elemental sulfur (S₈) in water.[8]

  • Add sodium polysulfides to initiate the reaction.

  • Place the vessel in an ultrasonic bath operating at 40 kHz and 300 W.

  • Heat the reaction to 70°C for 0.5-1 hour.[8]

  • After the reaction is complete, cool the mixture.

  • Isolate the product by filtration and recrystallize from ethanol.[8]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for various synthetic approaches to 2-aminothiophenes.

Table 1: Comparison of Catalysts and Conditions for Gewald Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Nano-ZnO (2.5 mol%)-100637-86[8]
NaAlO₂EthanolReflux1026-94[8]
ZnFe₂O₄ nanoparticles (2.5 mol%)-100425-80[8]
PiperidineEthanolReflux1.569-86[8]
Piperidinium borate (20 mol%)-1000.3396[9]

Table 2: Green Chemistry Approaches to 2-Aminothiophene Synthesis

MethodSolventCatalystConditionsTime (h)Yield (%)Reference
UltrasoundWaterSodium polysulfides70°C, 40 kHz, 300 W0.5-142-90[8]
Room TemperatureWater/Triethylamine-Room Temp-75-98[8]
Ball-millingSolvent-free-750 rpm0.5up to 97[10]
PEG-600PEG-600-Room Temp, Ultrasound0.17-0.8329-98[8]

References

Technical Support Center: Modified Gewald Reaction for Complex Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Modified Gewald reaction for the synthesis of complex heterocyclic systems.

Troubleshooting Guide

This guide addresses common issues encountered during the Modified Gewald reaction, offering potential causes and solutions to streamline your experimental workflow.

Issue 1: Low or No Product Yield

A consistently low yield or complete failure of the reaction is a frequent challenge. The following table summarizes potential causes and recommended troubleshooting steps.

Possible Cause Troubleshooting Steps
Inefficient Knoevenagel-Cope Condensation Base Selection: Screen different bases. For less reactive ketones, a stronger base like piperidine or morpholine may be more effective than triethylamine.[1] In some cases, inorganic bases (e.g., Na₂CO₃, K₃PO₄) can facilitate the reaction.[2][3] Water Removal: The condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent.[1]
Poor Sulfur Solubility or Reactivity Solvent Choice: Utilize polar solvents such as ethanol, methanol, or DMF to enhance the solubility and reactivity of elemental sulfur.[1] Temperature Optimization: Gently heating the reaction mixture to 40-60 °C can improve sulfur's reactivity. Avoid excessive heat, which may lead to side reactions.[1]
Steric Hindrance Modified Protocols: For sterically hindered substrates, a two-step procedure can be more effective. First, isolate the α,β-unsaturated nitrile intermediate from the Knoevenagel-Cope condensation, and then react it with sulfur and a base in a separate step.[1][3] Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times, especially for challenging substrates.[1][4]
Incorrect Stoichiometry Reagent Purity: Ensure all starting materials, especially the carbonyl compound and the active methylene nitrile, are pure and dry.[1] Accurate Measurement: Precisely measure all reagents according to the chosen protocol.

Issue 2: Significant Byproduct Formation

The presence of significant byproducts can complicate the purification process and reduce the overall yield of the desired heterocyclic system.

Possible Byproduct Mitigation Strategies
Unreacted Starting Materials Reaction Time/Temperature: Increase the reaction time or optimize the temperature to drive the reaction to completion.[1] Catalyst Efficiency: Consider using a more effective catalyst or a different base to improve the reaction rate.[1]
Dimerization or Polymerization of Intermediates The α,β-unsaturated nitrile intermediate can undergo dimerization, a common side reaction in the Gewald process.[2] Concentration Adjustment: Adjust the concentration of the reactants. Rate of Addition: Modify the rate of addition of the reagents to control the formation of intermediates. Solvent Change: A change in solvent may disfavor the side reactions.
Knoevenagel-Cope Intermediate The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization steps are slow. Sulfur and Base: Ensure sufficient elemental sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization step.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Gewald reaction?

A1: The Gewald reaction is a one-pot synthesis that proceeds through three main steps:

  • Knoevenagel Condensation: A base-catalyzed condensation between a ketone or aldehyde and an active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.[4][5]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile. The exact mechanism of this step is complex and still under investigation.[4][5][6]

  • Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene ring system.[4][5]

Q2: How can I monitor the progress of my Gewald reaction?

A2: Thin-layer chromatography (TLC) is a common method to monitor the reaction's progress. For some variations, such as those involving isothiocyanates, the reaction is considered complete when the isothiocyanate is no longer detected on the TLC plate. This can be visualized by treating the plate with an ethanolic solution of silver nitrate, where the absence of a black-brown stain indicates the consumption of the isothiocyanate.[7]

Q3: Are there any green chemistry approaches for the Gewald reaction?

A3: Yes, several modifications aim to make the Gewald reaction more environmentally friendly. These include:

  • Microwave-Assisted Organic Synthesis (MAOS): This approach can significantly reduce reaction times and sometimes improve yields.[8]

  • Solvent-Free Conditions: Utilizing high-speed ball milling allows the reaction to be conducted without a solvent, and in some cases, with a catalytic amount of base under aerobic conditions.[9]

  • Aqueous Conditions: Some modified procedures use water as a green solvent, for instance, in ultrasound-promoted synthesis using sodium polysulfide.[10]

Q4: What are some common variations of the Gewald reaction for complex systems?

A4: The classical Gewald reaction has been modified to accommodate a wider range of substrates and to synthesize more complex heterocyclic systems. Some notable variations include:

  • Use of Different Carbonyl Precursors: More complex starting materials like azepinones, indanones, and pyranones can undergo the modified Gewald reaction.[3]

  • Solid-Supported Synthesis: This allows for easier purification and isolation of the product.[2]

  • Two-Step Procedures: For less reactive or sterically hindered substrates, a two-step approach where the Knoevenagel-Cope intermediate is first isolated can provide better yields.[1][3]

Experimental Protocols

Protocol 1: General Procedure for Gewald Synthesis with Conventional Heating

This protocol outlines a typical one-pot synthesis using an amine base.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone or aldehyde (1 equivalent), the active methylene nitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent (e.g., ethanol, methanol, or DMF).

  • Addition of Base: Add a catalytic amount of a base, such as morpholine, piperidine, or triethylamine (typically 0.1-0.2 equivalents).

  • Heating: Heat the reaction mixture to a temperature between 40-60 °C.

  • Monitoring: Monitor the reaction progress using TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography.

Visualizations

Below are diagrams illustrating key workflows and relationships in the Modified Gewald reaction.

Gewald_Reaction_Workflow Start Starting Materials (Ketone/Aldehyde, Active Methylene Nitrile, Sulfur) Solvent Dissolve in Solvent (e.g., Ethanol, DMF) Start->Solvent Base Add Base (e.g., Morpholine) Heating Heat Reaction (40-60 °C) Base->Heating Solvent->Base TLC Monitor by TLC Heating->TLC TLC->Heating Incomplete Workup Workup (Cooling, Precipitation/Evaporation) TLC->Workup Complete Purification Purification (Recrystallization/Chromatography) Workup->Purification Product Pure 2-Aminothiophene Derivative Purification->Product

Caption: Experimental workflow for a typical Modified Gewald reaction.

Troubleshooting_Logic Problem Low/No Yield Check_Condensation Inefficient Knoevenagel-Cope? Problem->Check_Condensation Check_Sulfur Poor Sulfur Reactivity? Problem->Check_Sulfur Check_Sterics Steric Hindrance? Problem->Check_Sterics Solution_Base Screen Bases Remove Water Check_Condensation->Solution_Base Yes Solution_Solvent_Temp Change Solvent Optimize Temperature Check_Sulfur->Solution_Solvent_Temp Yes Solution_Protocol Two-Step Protocol Microwave Synthesis Check_Sterics->Solution_Protocol Yes

Caption: Troubleshooting logic for low yield in the Modified Gewald reaction.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at a Promising Scaffold

The thiophene ring is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Among these, ethyl 2-amino-4-arylthiophene-3-carboxylates have emerged as a particularly interesting class of compounds. This guide provides a comparative analysis of the biological activity of Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate and its analogs, supported by experimental data, to aid in further drug discovery and development efforts.

Anticancer Activity: A Tale of Substituents

The substitution pattern on the 4-phenyl ring of the ethyl 2-amino-thiophene-3-carboxylate core plays a crucial role in determining the anticancer activity of these compounds. While a direct comparative study of a comprehensive set of analogs under identical conditions is not extensively available in the reviewed literature, data from various studies on different cancer cell lines highlight key structure-activity relationships.

One study synthesized a series of fused thiophene derivatives and evaluated their in vitro anticancer activity against HepG-2 (liver cancer) and PC-3 (prostate cancer) cell lines. While this study did not include the specific 4-bromo analog, it demonstrated that derivatives with chloro and other substitutions on the fused ring system exhibited potent cytotoxicity, with IC50 values in the low micromolar range. These compounds were identified as dual inhibitors of VEGFR-2 and AKT, key proteins in cancer cell proliferation and survival signaling pathways.

Another study focused on 2-amino-3-carboxy-4-phenylthiophenes as inhibitors of atypical protein kinase C (aPKC), a target implicated in inflammation and cancer. This research underscored the importance of electron-donating groups on the C-4 aryl moiety for robust inhibitory activity.

A study by Mamatha et al. (2025) synthesized and evaluated a series of Ethyl 2-amino-4-(phenyl)thiophene-3-carboxylate derivatives with various substitutions on the phenyl ring for several biological activities. While this study did not focus on anticancer activity, it provides valuable comparative data for a bromo-substituted analog (unspecified position) alongside nitro, dichloro, and amino analogs.[1]

Table 1: Comparative Biological Activity Data for Ethyl 2-amino-4-(substituted-phenyl)thiophene-3-carboxylate Analogs

Compound IDPhenyl SubstitutionBiological ActivityCell Line/AssayIC50/EC50 (µM)Reference
NR3 BromoAnti-inflammatoryProtein denaturation-[1]
Antidiabeticα-amylase inhibition-[1]
AntibacterialE. coli- (Significant activity)[1]
AntifungalC. albicans- (Significant activity)[1]
NR4 NitroAnti-inflammatoryProtein denaturation-[1]
Antidiabeticα-amylase inhibition-[1]
AntibacterialE. coli- (Significant activity)[1]
AntifungalC. albicans- (More effective than standard)[1]
NR6 DichloroAnti-inflammatoryProtein denaturation-[1]
Antidiabeticα-amylase inhibition156.15 (µg/ml)[1]
AntibacterialE. coli- (Significant activity)[1]
AntifungalC. albicans- (More effective than standard)[1]
NR8 AminoAnti-inflammatoryProtein denaturation-[1]
Antidiabeticα-amylase inhibition-[1]
AntibacterialE. coli- (Significant activity)[1]
AntifungalC. albicans- (Significant activity)[1]

Note: The study by Mamatha et al. did not specify the position of the bromo substituent. The provided data indicates significant activity but does not provide specific IC50 values for all assays.

Signaling Pathways and Mechanisms of Action

Several signaling pathways have been implicated in the biological activity of these thiophene derivatives. Understanding these pathways is critical for rational drug design and identifying potential therapeutic targets.

VEGFR-2 and AKT Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][4][5] The AKT signaling pathway is a central regulator of cell survival, proliferation, and metabolism.[6][7][8][9][10] Thiophene derivatives have been shown to dually inhibit both VEGFR-2 and AKT, leading to a potent anticancer effect.

VEGFR2_AKT_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates Proliferation Cell Proliferation & Survival AKT->Proliferation Thiophene Thiophene Derivative Thiophene->VEGFR2 Thiophene->AKT

Caption: Inhibition of VEGFR-2 and AKT signaling by thiophene derivatives.

Atypical Protein Kinase C (aPKC) Signaling Pathway

Atypical protein kinase C (aPKC) isoforms are involved in various cellular processes, including cell polarity, proliferation, and survival.[11][12][13][14][15] Dysregulation of aPKC signaling has been linked to cancer. Certain 2-amino-3-carboxy-4-phenylthiophenes have been identified as inhibitors of aPKC.

aPKC_Pathway Upstream Upstream Signals (e.g., PI3K) aPKC aPKC Upstream->aPKC Downstream Downstream Effectors aPKC->Downstream CellFunction Cell Proliferation & Polarity Downstream->CellFunction Thiophene Thiophene Derivative Thiophene->aPKC

Caption: Inhibition of the aPKC signaling pathway by thiophene derivatives.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for evaluating the biological activity of these compounds. Specific details may vary between studies.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with compounds Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Solubilize formazan Incubate3->Solubilize Measure Measure absorbance Solubilize->Measure End End Measure->End

References

Structure-activity relationship (SAR) of 2-aminothiophene-based antimicrobial agents.

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, the 2-aminothiophene scaffold has garnered significant attention from the medicinal chemistry community.[1][2] This versatile heterocyclic core serves as a privileged structure, with derivatives exhibiting a broad spectrum of biological activities, including potent antimicrobial effects against various bacterial and fungal strains.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminothiophene-based antimicrobial agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Structure-Activity Relationship (SAR) Analysis

The antimicrobial potency of 2-aminothiophene derivatives is intricately linked to the nature and position of substituents on the thiophene ring. A systematic exploration of these structural modifications allows for the rational design of more effective antimicrobial agents.

Key Substituent Effects:
  • Substitution at the 5-position: The introduction of cyclic and heterocyclic moieties at the 5-position of the 2-aminothiophene ring has been shown to significantly influence antimicrobial activity. For instance, a pyrazole ring at this position can confer promising antifungal activity.[5]

  • Substitution on the Phenyl Ring: When a phenyl group is present, its substitution pattern is crucial. A hydroxyl group at the para position of a phenyl ring attached to the thiophene core has been demonstrated to exhibit significant antibacterial activity, in some cases surpassing that of standard drugs like Ampicillin and Gentamicin.[5][6]

  • The 2-Amino Group: Modifications of the 2-amino group can also modulate activity. Acylation of the amino group, for example, can lead to derivatives that act as efflux pump inhibitors, restoring the efficacy of conventional antibiotics against resistant bacterial strains.[7]

  • Substitution at the 3-position: The nature of the substituent at the 3-position also plays a role. Thiophene-2-carboxamide derivatives with an amino group at the 3-position have shown higher antibacterial activity compared to those with hydroxyl or methyl groups at the same position.[8]

The general workflow for investigating the SAR of novel 2-aminothiophene derivatives is depicted below:

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & SAR cluster_optimization Lead Optimization start Gewald Synthesis of 2-Aminothiophene Core mods Introduction of Diverse Substituents (R1, R2, R3) start->mods char Spectroscopic Characterization (NMR, IR, MS) mods->char mic Determine Minimum Inhibitory Concentration (MIC) char->mic sar Structure-Activity Relationship (SAR) Analysis mic->sar lead Identification of Lead Compounds sar->lead optimize Further Chemical Modification lead->optimize Iterative Process optimize->mods

A brief, descriptive caption: SAR workflow for 2-aminothiophene antimicrobials.

Comparative Antimicrobial Activity

The following tables summarize the in vitro antimicrobial activity of selected 2-aminothiophene derivatives against a panel of pathogenic bacteria and fungi. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits visible growth of the microorganism.

Table 1: Antibacterial Activity of 2-Aminothiophene Derivatives

Compound IDR1 (at C3)R2 (at C4)R3 (at C5)S. aureus (MIC µg/mL)B. subtilis (MIC µg/mL)E. coli (MIC µg/mL)P. aeruginosa (MIC µg/mL)Reference
3a -COOEt-H-C6H4(p-OH)> Ampicillin/Gentamicin> Ampicillin/Gentamicin> Ampicillin/Gentamicin> Ampicillin/Gentamicin[5][6]
7b -CONHAr-NH2-83.3 (% inhibition)82.6 (% inhibition)64.0 (% inhibition)86.9 (% inhibition)[8][9]
132 -COOEt-H-0.81 mM/mL0.81 mM/mL0.81 mM/mL0.81 mM/mL (S. typhi)[6]
Ampicillin -------[5]
Gentamicin -------[5]

Note: Direct numerical comparison for compound 3a was not available in the abstract, but its activity was stated to be stronger than the standards.

Table 2: Antifungal Activity of 2-Aminothiophene Derivatives

Compound IDR1 (at C3)R2 (at C4)R3 (at C5)C. albicans (MIC µg/mL)A. fumigatus (MIC µg/mL)S. mracemosum (MIC µg/mL)G. candidum (MIC µg/mL)Reference
6b --Pyrazole ringPromisingPromisingPromisingPromising[5][6]
9 --Pyridine ringPromisingPromisingPromisingPromising[5][6]
Amphotericin B ---StandardStandardStandardStandard[5]

Note: "Promising" indicates that the compounds showed notable activity compared to the standard drug, as stated in the source.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 2-aminothiophene-based antimicrobial agents.

Synthesis of 2-Aminothiophene Derivatives (Gewald Reaction)

The Gewald reaction is a multicomponent reaction widely used for the synthesis of polysubstituted 2-aminothiophenes.[1][10]

General Procedure:

  • A mixture of an α-methylene ketone (1 equivalent), an activated nitrile (e.g., ethyl cyanoacetate or malononitrile) (1 equivalent), and elemental sulfur (1.1 equivalents) is prepared in a suitable solvent such as ethanol or dimethylformamide.

  • A catalytic amount of a base, typically a secondary amine like morpholine or diethylamine, is added dropwise to the stirred mixture.

  • The reaction mixture is then heated, often at reflux, for a period ranging from a few hours to overnight.

  • Upon cooling, the product often precipitates out of the solution.

  • The crude product is collected by filtration, washed, and purified by recrystallization from an appropriate solvent to yield the desired 2-aminothiophene derivative.[1]

Gewald_Reaction reagents α-Methylene Ketone + Activated Nitrile + Elemental Sulfur reaction One-Pot Reaction (Heating) reagents->reaction catalyst Base Catalyst (e.g., Morpholine) catalyst->reaction product 2-Aminothiophene Derivative reaction->product

A brief, descriptive caption: The Gewald multicomponent synthesis of 2-aminothiophenes.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds is commonly determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Procedure:

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included on each plate. A standard antibiotic (e.g., ampicillin, ciprofloxacin, or amphotericin B) is also tested as a reference.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[11][12]

This guide underscores the potential of the 2-aminothiophene scaffold in the development of novel antimicrobial agents. The presented data and methodologies offer a valuable resource for researchers aiming to design and synthesize new derivatives with enhanced potency and a broader spectrum of activity to combat the growing threat of antimicrobial resistance.

References

Efficacy of Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate Derivatives Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticancer efficacy of derivatives based on the ethyl 2-amino-4-arylthiophene-3-carboxylate scaffold, with a focus on a 4-bromophenyl substituted analogue. The information presented herein is compiled from available experimental data to assist researchers in the field of oncology drug discovery. While direct and extensive comparative data for a series of ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate derivatives is limited in the reviewed literature, this guide presents data on a closely related fused thiophene derivative containing the key 4-bromophenyl moiety to provide insights into the potential of this structural class.

Comparative Efficacy of a 4-Bromophenyl Thiophene Derivative

The anticancer potential of thiophene derivatives has been an area of active research. These compounds have been reported to exert their effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis. A notable example is a fused thiophene derivative, 2-(4-Bromophenyl)-5-methyl-3,5,6,7-tetrahydro-4H-pyrrolo[2′,3′:4,5]thieno[2,3-d]pyrimidin-4-one , which incorporates the 4-bromophenyl and thiophene core structures. The cytotoxic activity of this compound was evaluated against human liver carcinoma (HepG2) and prostate cancer (PC-3) cell lines.[1]

Compound IDCancer Cell LineIC50 (µM)
2-(4-Bromophenyl)-5-methyl-3,5,6,7-tetrahydro-4H-pyrrolo[2′,3′:4,5]thieno[2,3-d]pyrimidin-4-oneHepG2 (Liver Carcinoma)11.24
PC-3 (Prostate Cancer)14.31

Table 1: In vitro cytotoxic activity of a 2-(4-bromophenyl)-fused thiophene derivative against human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[1]

Structure-Activity Relationship Insights

The substitution on the 4-phenyl ring of the 2-aminothiophene scaffold plays a crucial role in determining the anticancer activity. Studies on related 2-amino-3-carboxy-4-phenylthiophenes have highlighted that electron-donating groups on the C-4 aryl moiety can enhance inhibitory activity against certain protein kinases.[2][3] Conversely, the presence of a halogen, such as bromine, can also contribute significantly to the cytotoxic potential, as seen in the example above. The bromine atom can influence the compound's electronic properties and its ability to interact with biological targets.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of the anticancer efficacy of novel chemical entities.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Human cancer cell lines (e.g., HepG2, PC-3) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in a suitable culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then diluted with the culture medium to various concentrations. The cells are treated with these concentrations for 48 hours. A control group is treated with DMSO at the same final concentration as the test groups. Doxorubicin is often used as a positive control.

  • MTT Incubation: After the treatment period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cancer cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for a specified period (e.g., 48 hours).

  • Cell Harvesting and Staining: The cells are harvested, washed with PBS, and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI intercalates with the DNA of late apoptotic and necrotic cells where the cell membrane has been compromised.

  • Data Interpretation: The flow cytometry data allows for the quantification of the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro screening of novel anticancer compounds.

G Experimental Workflow for Anticancer Drug Screening cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Thiophene Derivatives cell_culture Cancer Cell Line Culture synthesis->cell_culture Test Compounds mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay ic50_determination IC50 Value Determination mtt_assay->ic50_determination apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50_determination->apoptosis_assay Select Lead Compounds cell_cycle_analysis Cell Cycle Analysis ic50_determination->cell_cycle_analysis kinase_assay Kinase Inhibition Assay ic50_determination->kinase_assay G Proposed Apoptotic Pathway of 2-Aminothiophene Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 AKT AKT VEGFR2->AKT Activation Caspase9 Caspase-9 AKT->Caspase9 Inhibition Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Thiophene 2-Aminothiophene Derivative Thiophene->VEGFR2 Inhibition Thiophene->AKT Inhibition

References

A Comparative Analysis of Conventional Heating and Microwave Irradiation in the Gewald Synthesis of 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

The Gewald reaction, a multicomponent condensation for the synthesis of highly substituted 2-aminothiophenes, stands as a cornerstone in heterocyclic chemistry.[1][2] These thiophene derivatives are significant scaffolds in medicinal chemistry and material science.[3][4] Traditionally, this synthesis is performed under conventional heating. However, with the increasing demand for sustainable and efficient chemical processes, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative.[5][6] This guide provides an objective comparison of conventional heating and microwave irradiation for the Gewald synthesis, supported by experimental data and detailed protocols.

Microwave irradiation has been shown to be beneficial to reaction yields and times in the Gewald synthesis.[7] The primary advantages of the microwave-assisted approach include a significant reduction in reaction time, often from hours to minutes, and an improvement in product yields.[5][8] This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which directly interact with polar molecules.[6] In contrast, conventional heating relies on the slower process of thermal conduction.[6]

Quantitative Comparison of Reaction Parameters

The following table summarizes the key quantitative differences observed between the two heating methods for the synthesis of various 2-aminothiophene derivatives. The data clearly illustrates the enhanced efficiency of the microwave-assisted approach.

ProductHeating MethodCatalyst/BaseSolventReaction TimeYield (%)Reference
Ethyl 2-amino-4-phenylthiophene-3-carboxylateConventionalMorpholineEthanol3.5 - 7 h55-92[9]
Ethyl 2-amino-4-phenylthiophene-3-carboxylateMicrowaveKF-aluminaNone3.5 - 8 min55-92[9]
2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiopheneConventionalDiethylamineEthanol8 h65[10]
2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiopheneMicrowave-None8 min65[10]
Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylateMicrowave-Ethanol46 min-[11]
Various 2-aminothiophenesMicrowaveVariousDMF30 min57-95[4]

Experimental Protocols

Detailed methodologies for both conventional and microwave-assisted Gewald synthesis are provided below. These protocols are based on established literature procedures and are intended to be representative of typical experimental setups.

Protocol 1: Conventional Heating Method

This procedure is adapted from a typical one-pot synthesis using an amine base.[2][12]

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile) (1.0 equiv)

  • Elemental sulfur (1.0 - 1.2 equiv)

  • Amine base (e.g., morpholine or triethylamine) (1.0 - 2.0 equiv)

  • Solvent (e.g., ethanol or methanol)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the ketone or aldehyde, the active methylene nitrile, elemental sulfur, and the solvent.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the amine base to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 60-80 °C) with continuous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiophene.

Protocol 2: Microwave-Assisted Method

This protocol is a general procedure for the microwave-assisted Gewald synthesis.[4][11]

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile) (1.0 equiv)

  • Elemental sulfur (1.0 - 1.2 equiv)

  • Base (e.g., triethylamine, piperidine, or a solid-supported base like KF-alumina)

  • Solvent (e.g., ethanol, DMF, or solvent-free)

  • Microwave reactor vial with a magnetic stirrer

Procedure:

  • In a microwave reactor vial, combine the ketone or aldehyde, the active methylene nitrile, elemental sulfur, and the base. If a solvent is used, add it to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified temperature (e.g., 70-120 °C) and power for a predetermined time (typically 5-60 minutes).

  • After the irradiation is complete, cool the vial to room temperature.

  • Work up the reaction mixture as described in the conventional protocol (quenching with water, filtration, and purification).

Visualizing the Workflow and Comparison

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical comparison between the two heating methods.

G cluster_workflow Experimental Workflow: Gewald Synthesis Reactants Ketone/Aldehyde + Active Methylene Nitrile + Sulfur + Base Mixing Mixing of Reactants (with or without solvent) Reactants->Mixing Heating Heating Step Mixing->Heating Workup Reaction Work-up (Cooling, Precipitation, Filtration) Heating->Workup Purification Purification (Recrystallization) Workup->Purification Product 2-Aminothiophene Purification->Product

Caption: General experimental workflow for the Gewald synthesis of 2-aminothiophenes.

G cluster_comparison Comparative Logic: Conventional vs. Microwave Heating Conventional Conventional Heating Time Reaction Time Conventional->Time Longer Yield Product Yield Conventional->Yield Good Energy Energy Efficiency Conventional->Energy Less Efficient Microwave Microwave Irradiation Microwave->Time Shorter Microwave->Yield Often Higher Microwave->Energy More Efficient

Caption: Logical comparison of conventional and microwave heating in Gewald synthesis.

References

Validating the Crystal Structure of Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination and validation of the crystal structure of active pharmaceutical ingredients (APIs) are paramount in modern drug discovery and development. For derivatives of Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate, understanding the three-dimensional arrangement of atoms is crucial for elucidating structure-activity relationships (SAR), predicting binding affinities to biological targets, and ensuring the stability and bioavailability of potential drug candidates. This guide provides a comparative overview of the key experimental techniques and data used to validate the crystal structure of these thiophene derivatives.

Comparative Crystallographic Data

The validation of a crystal structure involves comparing the experimentally determined geometric parameters with those of known, related structures. Below is a table summarizing key crystallographic data for two representative 2-aminothiophene derivatives, which can serve as a benchmark for evaluating the structure of new derivatives of this compound.[1][2][3][4]

ParameterCompound 1: (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanoneCompound 2: Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Chemical Formula C₁₇H₁₇NOSC₉H₁₃NO₂S
Molecular Weight 283.39 g/mol 215.27 g/mol
Crystal System OrthorhombicMonoclinic
Space Group Pna2₁P2₁/c
Unit Cell Dimensions a = 9.2080(4) Å, b = 14.0485(7) Å, c = 10.3826(6) Åa = 10.6092(8) Å, b = 10.8355(8) Å, c = 11.1346(9) Å, β = 98.643(6)°
Unit Cell Volume 1342.5(1) ų1264.4(2) ų
Molecules per Unit Cell (Z) 44
Key Bond Lengths (Å) C-S: 1.74 (avg), C=O: 1.24, C-N: 1.34C-S: 1.73 (avg), C=O: 1.22, C-N: 1.33
Key Bond Angles (°) C-S-C: 92.1, O=C-C: 121.5C-S-C: 91.8, O=C-C: 122.1
Intramolecular H-bonds N-H···O=CN-H···O=C

Experimental Protocols

The validation of the crystal structure of this compound derivatives relies on a combination of spectroscopic and crystallographic techniques. The following are detailed methodologies for the key experiments.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the precise three-dimensional structure of a crystalline compound.[5]

Methodology:

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol), vapor diffusion, or slow cooling.[1] A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.[1]

  • Data Collection: The selected crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is often cooled to 100-120 K to minimize thermal vibrations.[1] A monochromatic X-ray beam is directed at the crystal, and as it is rotated, a series of diffraction patterns are collected by a detector.[1]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the intensities and positions of the diffraction spots. This data is used to solve the phase problem and generate an initial electron density map. An atomic model is built into the electron density map and refined using least-squares methods to improve the agreement between the observed and calculated diffraction data.[1]

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unusual structural features. The final structure is typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_validation Validation & Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Refinement structure_solution->refinement validation Structural Validation refinement->validation analysis Comparative Analysis validation->analysis

Experimental workflow for crystal structure determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the molecular structure in solution, which complements the solid-state data from X-ray crystallography. For the title compounds, ¹H and ¹³C NMR are essential.

Methodology:

  • Sample Preparation: A solution of the compound is prepared by dissolving 5-25 mg in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6] The solution is then transferred to a 5 mm NMR tube.

  • Data Acquisition: The NMR spectrum is acquired on a spectrometer, typically with a field strength of 300 MHz or higher.

  • Spectral Analysis:

    • ¹H NMR: The chemical shifts, integration, and coupling constants of the proton signals are analyzed to determine the number and connectivity of hydrogen atoms in the molecule. The aromatic protons of the bromophenyl group and the thiophene ring, as well as the protons of the ethyl group and the amino group, will have characteristic chemical shifts.[7]

    • ¹³C NMR: The chemical shifts of the carbon signals provide information about the carbon skeleton of the molecule.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition. For brominated compounds, the isotopic pattern of bromine is a key diagnostic feature.

Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For these types of compounds, techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.[8][9]

  • Ionization and Mass Analysis: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Spectral Analysis: The mass spectrum will show a molecular ion peak (M+). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M+ and M+2) of nearly equal intensity, separated by 2 m/z units.[10][11] This isotopic signature is a strong confirmation of the presence of a bromine atom in the molecule.[10]

validation_logic scxrd Single-Crystal X-ray Diffraction final_structure Validated Crystal Structure scxrd->final_structure 3D Atomic Coordinates Bond Lengths & Angles nmr NMR Spectroscopy (¹H, ¹³C) nmr->final_structure Connectivity Functional Groups ms Mass Spectrometry ms->final_structure Molecular Weight Elemental Composition

References

Comparison of different catalysts for the one-pot synthesis of substituted 2-aminothiophenes.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The one-pot synthesis of substituted 2-aminothiophenes, most notably through the Gewald reaction, is a cornerstone for the creation of a wide array of biologically active molecules and functional materials. The efficiency of this multicomponent reaction is highly dependent on the catalyst employed. This guide provides an objective comparison of various catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

Performance Comparison of Catalysts

The selection of a catalyst for the Gewald reaction significantly impacts reaction time, temperature, and overall yield. Below is a summary of quantitative data for different catalysts used in the one-pot synthesis of 2-aminothiophenes.

CatalystCatalyst LoadingSubstrate Example (Ketone/Nitrile)SolventTemperature (°C)TimeYield (%)Reference
L-proline10 mol%Cyclohexanone / MalononitrileDMF6010-24 hup to 84[1][2]
CaO1.0 mmolVarious ketones / Malononitrile or Ethyl CyanoacetateEthanolReflux1-1.5 h53-95[3]
Piperidinium Borate20 mol%Cyclohexanone / MalononitrileWater10020 min96[4]
Nano-structured Na2CaP2O70.2 gCyclohexanone / MalononitrileWaterReflux15 min98[5]
ImidazoleCatalytic amountKetones or Aldehydes / DicyanomethaneDMF60-Moderate to high[6]
N-methylpiperazine-functionalized polyacrylonitrile fiber (P-PANF)8.0 mol%2,5-dihydroxy-1,4-dithiane / Ethyl cyanoacetateEthanolReflux4 h89[7]
ZnO nanoparticles2.5 mol%Aldehydes or Ketones / Malononitrile-1006 h37-86[8]
NaAlO2-Ketones / NitrilesEthanol-10 h26-94[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. The following are representative experimental protocols for the one-pot synthesis of 2-aminothiophenes using different catalysts.

L-proline Catalyzed Synthesis[2]

A mixture of the carbonyl compound (3.0 mmol), the active methylene nitrile (3.3 mmol), elemental sulfur (4.5 mmol), and L-proline (0.3 mmol) in DMF (3.0 mL) is placed in a 50 mL round-bottom flask. The reaction mixture is stirred at 60 °C for 10-24 hours. Upon completion, the crude product is directly purified by flash chromatography to yield the desired 2-aminothiophene.

Calcium Oxide (CaO) Catalyzed Synthesis[3]

A mixture of the ketone (1.0 mmol), the active methylene compound (1.0 mmol), elemental sulfur (1.1 mmol), and CaO (1.0 mmol) in 12 mL of ethanol is heated at reflux for the time specified for the particular substrate (typically 1-1.5 hours). After the reaction is complete, as monitored by TLC, the catalyst is filtered off. The ethanol is removed by evaporation. The residue is dissolved in dichloromethane, washed with brine and then water, and the organic layer is dried with anhydrous Na2SO4. After evaporation of the solvent, the product is purified by column chromatography.

Piperidinium Borate Catalyzed Synthesis[4]

A model reaction consists of cyclohexanone (1 equiv), malononitrile (1 equiv), and sulfur (1 equiv) with piperidinium borate (20 mol%) as the catalyst. The reaction is studied at various temperatures, with 100 °C providing a 96% yield in just 25 minutes. The reaction can be carried out in various solvents, with water being a viable option.

Experimental Workflow

The general workflow for the one-pot synthesis of substituted 2-aminothiophenes via the Gewald reaction is a straightforward process involving the combination of reactants and a catalyst, followed by heating and product isolation.

Gewald_Reaction_Workflow Reactants Reactants: - Ketone/Aldehyde - Active Methylene Nitrile - Elemental Sulfur ReactionVessel Reaction Vessel Reactants->ReactionVessel Catalyst Catalyst Catalyst->ReactionVessel Solvent Solvent Solvent->ReactionVessel Heating Heating & Stirring ReactionVessel->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring During Reaction Monitoring->Heating Incomplete Workup Work-up: - Catalyst Removal - Extraction Monitoring->Workup Complete Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product Substituted 2-Aminothiophene Purification->Product

Caption: General workflow for the one-pot synthesis of 2-aminothiophenes.

Logical Relationships in Catalyst Selection

The choice of catalyst is often dictated by the desired reaction conditions, environmental considerations, and the electronic and steric nature of the substrates.

Catalyst_Selection_Logic Goal Desired Outcome Green Green Chemistry (e.g., water solvent, recyclable catalyst) Goal->Green Mild Mild Conditions (low temperature) Goal->Mild Fast High Reaction Rate Goal->Fast HighYield High Yield Goal->HighYield Catalyst_PipBorate Piperidinium Borate Green->Catalyst_PipBorate Water solvent Catalyst_Na2CaP2O7 Nano-Na2CaP2O7 Green->Catalyst_Na2CaP2O7 Water solvent Catalyst_LProline L-proline Mild->Catalyst_LProline 60 °C Fast->Catalyst_PipBorate < 30 min Fast->Catalyst_Na2CaP2O7 < 30 min Catalyst_CaO CaO Fast->Catalyst_CaO ~1-1.5 h HighYield->Catalyst_PipBorate HighYield->Catalyst_Na2CaP2O7 HighYield->Catalyst_LProline HighYield->Catalyst_CaO

Caption: Decision factors for catalyst selection in 2-aminothiophene synthesis.

References

A Comparative Guide to the Biological Activity of Thiophene and Thiazole Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene and thiazole are two prominent five-membered heterocyclic rings that form the structural core of a vast number of biologically active compounds. Both are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. This guide provides an objective comparison of the biological activities of compounds containing these two important heterocycles, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways and experimental workflows.

Anticancer Activity

Both thiophene and thiazole derivatives have demonstrated significant potential as anticancer agents, often acting through the inhibition of critical signaling pathways involved in cell proliferation and survival.

Data Presentation: Anticancer Activity
Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Mechanism of Action/TargetReference
Thiophene Thiophene Carboxamide 2bHep3B-CA-4 Biomimetic[1]
Thiophene Thiophene Carboxamide 2dHep3B-CA-4 Biomimetic[1]
Thiophene Thiophene Carboxamide 2eHep3B-CA-4 Biomimetic[1]
Thiazole Thiazole-bearing thiophene 4bMCF-710.2 ± 0.7-[2]
Thiazole Thiazole-bearing thiophene 13aMCF-711.5 ± 0.8-[2]
Thiazole 2,4-disubstituted thiazole 2aHT-2922-27Apoptosis Induction[3]
Thiazole 2,4-disubstituted thiazole 2bHT-2922-27Apoptosis Induction[3]
Thiazole 2,4-disubstituted thiazole 2fMCF-77.7Apoptosis Induction[3]
Thiazole 2,4-disubstituted thiazole 2iMCF-78.0Apoptosis Induction[3]

Note: "-" indicates that the specific IC50 value was not provided in the abstract.

Signaling Pathways in Cancer

The MAPK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers. Both thiophene and thiazole derivatives have been developed to target components of this pathway.[4][5]

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Thiophene_Thiazole Thiophene/Thiazole Inhibitors Thiophene_Thiazole->RAF Thiophene_Thiazole->MEK

Caption: The MAPK signaling pathway and potential targets for thiophene and thiazole inhibitors.

The JAK-STAT pathway is crucial for cytokine signaling and is often constitutively active in various cancers, promoting cell proliferation and survival. Thiazole derivatives have been specifically investigated as inhibitors of this pathway.[6][7]

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Thiazole_Inhibitor Thiazole Inhibitors Thiazole_Inhibitor->JAK

Caption: The JAK-STAT signaling pathway, a target for thiazole-based inhibitors.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow Start Start Seed_Cells Seed cells into a 96-well plate Start->Seed_Cells Incubate1 Incubate for 24h (allow cells to attach) Seed_Cells->Incubate1 Add_Compound Add varying concentrations of test compound Incubate1->Add_Compound Incubate2 Incubate for 24-72h Add_Compound->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 2-4h (Formazan formation) Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate3->Add_Solubilizer Read_Absorbance Measure absorbance at ~570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: General workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity

Thiophene and thiazole derivatives are well-known for their broad-spectrum antimicrobial activities, targeting various bacterial and fungal pathogens. Their mechanism of action often involves the inhibition of essential enzymes like DNA gyrase.

Data Presentation: Antimicrobial Activity
Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Mechanism of Action/TargetReference
Thiophene Thiophene derivative 13S. aureus3.125-[8]
Thiazole Thiazole derivative 3A. fumigatus6.25-[8]
Thiazole Thiazolyl-triazole Schiff base B10L. monocytogenes< CiprofloxacinDNA Gyrase Inhibitor[9]
Thiazole Tetrahydrobenzo[d]thiazole 29E. faecalis4-8DNA Gyrase Inhibitor[10]
Thiazole Tetrahydrobenzo[d]thiazole 29S. aureus (MRSA)8DNA Gyrase Inhibitor[10]
Mechanism of Action: Bacterial DNA Gyrase Inhibition

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. Both thiophene and thiazole-based compounds have been developed as inhibitors of this enzyme.

DNA_Gyrase_Inhibition DNA_Gyrase Bacterial DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP-dependent supercoiling Bacterial_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Death Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Binds to Replication DNA Replication & Transcription Supercoiled_DNA->Replication Inhibitor Thiophene/Thiazole Inhibitor Inhibitor->DNA_Gyrase Inhibits ATPase activity or stabilizes DNA cleavage complex

Caption: Mechanism of bacterial DNA gyrase inhibition by thiophene and thiazole derivatives.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution assay is a standard laboratory method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Broth_Microdilution_Workflow Start Start Prepare_Dilutions Prepare serial two-fold dilutions of the antimicrobial agent in broth Start->Prepare_Dilutions Dispense Dispense dilutions into a 96-well microtiter plate Prepare_Dilutions->Dispense Inoculate Inoculate each well with the bacterial suspension Dispense->Inoculate Prepare_Inoculum Prepare a standardized bacterial inoculum Prepare_Inoculum->Inoculate Incubate Incubate the plate at 35-37°C for 16-20 hours Inoculate->Incubate Observe_Growth Observe for visible bacterial growth (turbidity) Incubate->Observe_Growth Determine_MIC Determine the MIC: the lowest concentration with no visible growth Observe_Growth->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Both thiophene and thiazole-based compounds have been explored for their anti-inflammatory properties, often through the modulation of inflammatory signaling pathways like NF-κB.[11][12][13][14][15]

Data Presentation: Anti-inflammatory Activity
Compound ClassDerivative ExampleAssay% Inhibition of EdemaReference
Thiophene Methoxy-substituted thiopheneLPS-induced inflammation in THP-1 monocytes- (Inhibited ERK, p38, NF-κB)[11]
Thiazole Nitro-substituted thiazole 3cCarrageenan-induced paw edema44%[16]
Thiazole Nitro-substituted thiazole 3dCarrageenan-induced paw edema41%[16]

Note: "-" indicates that the specific percentage of inhibition was not provided in the abstract.

Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the inflammatory response. Inhibition of this pathway is a common strategy for the development of anti-inflammatory drugs.

NFkB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB/IκB Complex (Inactive) IkB->NFkB_IkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Inflammatory Gene Expression (Cytokines, Chemokines, COX-2) NFkB->Gene_Expression NFkB_IkB->NFkB Release Inhibitor Thiophene/Thiazole Inhibitors Inhibitor->IKK

Caption: The NF-κB signaling pathway in inflammation and a potential target for thiophene and thiazole compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Paw_Edema_Workflow Start Start Acclimatize Acclimatize animals (e.g., rats) Start->Acclimatize Group_Animals Group animals (control, standard, test groups) Acclimatize->Group_Animals Measure_Initial Measure initial paw volume (plethysmometer) Group_Animals->Measure_Initial Administer_Compound Administer test compound, standard, or vehicle Measure_Initial->Administer_Compound Inject_Carrageenan Inject carrageenan into the subplantar region of the paw Administer_Compound->Inject_Carrageenan After ~1 hour Measure_Edema Measure paw volume at regular intervals (e.g., 1, 2, 3, 4h) Inject_Carrageenan->Measure_Edema Calculate_Inhibition Calculate the percentage inhibition of edema Measure_Edema->Calculate_Inhibition End End Calculate_Inhibition->End

References

Spectroscopic Analysis and Structural Confirmation of Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic analysis for the structural confirmation of Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate. Through a comparative look at related compounds, this document serves as a valuable resource for researchers, scientists, and professionals in drug development. The guide outlines the expected spectroscopic data based on analogues and provides the necessary experimental protocols for replication.

Structural Elucidation Workflow

The structural confirmation of a synthesized compound like this compound is a systematic process. It begins with the synthesis of the target molecule, followed by purification and subsequent analysis using various spectroscopic techniques. Each technique provides unique information about the molecular structure, and the combination of this data leads to an unambiguous structural assignment.

Spectroscopic Analysis Workflow Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis via Gewald Reaction purification Purification by Recrystallization/Chromatography synthesis->purification ir FT-IR Spectroscopy purification->ir nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ms Mass Spectrometry purification->ms data_analysis Data Interpretation & Comparison ir->data_analysis nmr->data_analysis ms->data_analysis structure_confirmation Structural Confirmation of Ethyl 2-amino-4-(4-bromophenyl) thiophene-3-carboxylate data_analysis->structure_confirmation

Caption: Logical workflow for the synthesis, purification, and spectroscopic confirmation of the target compound's structure.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its analogues. This comparative approach is crucial for validating the structure of the newly synthesized compound.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)
This compound (Expected) ~3400-3300 (N-H stretch, amino), ~2980 (C-H stretch, aliphatic), ~1670 (C=O stretch, ester), ~1600 (C=C stretch, aromatic), ~1100 (C-O stretch), ~820 (C-H bend, p-disubstituted benzene)
Ethyl 2-amino-4-phenylthiophene-3-carboxylate[1]3460, 3319 (N-H), 3056, 2947 (C-H), 1666 (C=O)[1]
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate[1]3400, 3298 (N-H), 2987, 2939 (C-H), 1649 (C=O)[1]

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in δ, ppm)

Proton AssignmentThis compound (Expected) Ethyl 2-amino-4-phenylthiophene-3-carboxylate[1]Ethyl 2-amino-4-methylthiophene-3-carboxylate[2]
-CH₃ (ethyl ester)~1.3 (t, 3H)1.31 (t, 3H)[1]1.35 (t, 3H)[2]
-CH₂- (ethyl ester)~4.2 (q, 2H)4.19 (q, 2H)[1]4.29 (q, 2H)[2]
-NH₂~6.0-7.0 (s, 2H, broad)7.38 (s, 2H)[1]6.07 (s, 2H)[2]
Thiophene-H~7.2 (s, 1H)6.1 (s, 1H)[1]5.82 (s, 1H)[2]
Aromatic-H (bromophenyl)~7.5-7.7 (d, 2H), ~7.3-7.5 (d, 2H)7.27 (m, 5H)[1]-

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in δ, ppm)

Carbon AssignmentThis compound (Expected) Ethyl 2-amino-4-methylthiophene-3-carboxylate[2]
-CH₃ (ethyl ester)~14.514.40[2]
-CH₂- (ethyl ester)~60.059.54[2]
Thiophene C2 (-NH₂)~164.0164.17[2]
Thiophene C3 (-COOEt)~103.0102.85[2]
Thiophene C4 (-Ar-Br)~137.0136.71 (for C-CH₃)[2]
Thiophene C5~107.0106.72[2]
Aromatic C (C-Br)~122.0-
Aromatic C~132.0, ~130.0, ~135.0 (ipso)-
C=O (ester)~166.0166.13[2]

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
This compound C₁₃H₁₂BrNO₂S326.21327.9823, 325.9843
Ethyl 2-amino-4-methylthiophene-3-carboxylate[2]C₈H₁₁NO₂S185.25186.15[2]
Ethyl 2-amino-4-phenylthiophene-3-carboxylate[3]C₁₃H₁₃NO₂S247.31248.0739

Experimental Protocols

The successful synthesis and characterization of this compound relies on established chemical and analytical procedures.

Synthesis: Gewald Reaction

The synthesis of 2-aminothiophene derivatives is commonly achieved through the Gewald reaction.[4][5]

Procedure:

  • A mixture of 4-bromoacetophenone, ethyl cyanoacetate, and elemental sulfur are dissolved in a suitable solvent such as ethanol or dimethylformamide.

  • A catalytic amount of a base, typically a secondary amine like diethylamine or morpholine, is added to the mixture.

  • The reaction mixture is stirred at a moderately elevated temperature (e.g., 50-60 °C) for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of cold water.

  • The crude product is collected by filtration, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Spectroscopic Analysis

FT-IR Spectroscopy:

  • Instrument: A Fourier-transform infrared spectrophotometer.

  • Sample Preparation: The solid sample is mixed with KBr powder and pressed into a thin pellet.

  • Analysis: The spectrum is recorded in the range of 4000-400 cm⁻¹.

NMR Spectroscopy:

  • Instrument: A nuclear magnetic resonance spectrometer (e.g., 400 MHz).

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

  • Analysis: ¹H and ¹³C NMR spectra are recorded at room temperature.

Mass Spectrometry:

  • Instrument: An electrospray ionization mass spectrometer (ESI-MS).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

  • Analysis: The mass spectrum is recorded in the positive ion mode to observe the [M+H]⁺ ion. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed in the molecular ion peak.

References

In vitro vs in silico biological evaluation of aminothiophene derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to In Vitro and In Silico Biological Evaluation of Aminothiophene Derivatives

Introduction

Aminothiophene derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties.[1][2][3] These compounds serve as crucial building blocks in the synthesis of various biologically active molecules, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][4][5][6] The evaluation of these derivatives is a critical step in the drug discovery pipeline, employing both experimental (in vitro) and computational (in silico) methodologies.

In vitro studies involve testing the biological effects of compounds on cells, tissues, or microorganisms in a controlled laboratory setting. These experiments provide direct evidence of a compound's activity and are essential for validating its therapeutic potential. In contrast, in silico methods utilize computer simulations and modeling to predict the biological activity, pharmacokinetic properties, and binding interactions of molecules. These computational approaches are invaluable for screening large libraries of compounds, prioritizing candidates for synthesis, and understanding their mechanism of action at a molecular level. This guide provides a comparative overview of these two fundamental approaches in the evaluation of aminothiophene derivatives, supported by experimental data and detailed protocols.

In Vitro Biological Evaluation: Assessing Cellular and Microbial Effects

In vitro assays are the cornerstone of preclinical drug development, offering quantitative data on the biological activity of novel compounds. For aminothiophene derivatives, these evaluations have predominantly focused on their anticancer and antimicrobial potential.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of aminothiophene derivatives against various human cancer cell lines.[4][7][8][9] Assays such as the MTT and clonogenic migration assays are commonly used to determine the concentration at which a compound inhibits cell growth by 50% (IC50) and to assess its effect on cell proliferation and motility.[7] For instance, certain aminothiophene derivatives have shown significant cytotoxicity with IC50 values in the low micromolar and even nanomolar range against prostate, cervical, lung, colon, and breast cancer cell lines.[4][7][10]

dot

in_vitro_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Synthesized Aminothiophene Derivatives Treatment Cell Treatment with Varying Compound Concentrations Compound->Treatment Cells Cancer Cell Line Culture (e.g., A549, HeLa, MCF-7) Cells->Treatment Incubation Incubation (e.g., 24-72 hours) Treatment->Incubation Assay Cytotoxicity Assay (e.g., MTT, MTS) Incubation->Assay Measurement Spectrophotometric Measurement (Absorbance at 570 nm) Assay->Measurement Calculation IC50 Value Calculation Measurement->Calculation Result Determination of Antiproliferative Activity Calculation->Result

Caption: General workflow for in vitro anticancer screening.

Table 1: Summary of In Vitro Anticancer Activity of Selected Aminothiophene Derivatives

Compound/DerivativeCancer Cell Line(s)AssayIC50 (µM)Reference
SB-44, SB-83, SB-200Prostate (PC-3), Cervical (HeLa)Cytotoxicity15.38 - 34.04[7]
Acrylonitriles 8 and 11HeLa, HepG2Antiproliferative0.21 - 0.33[10]
Compound 3nA549 (Lung), PC-3, HCT-15, T47DAntiproliferativeShowed strong cytotoxic activity[4]
Thiophene derivatives 4, 6, 7MCF-7 (Breast)Cytotoxicity11.17 - 16.76[8]
Compound 8ePanel of 60 human cancer cell linesGrowth Inhibition0.411 - 2.8[11]
BU17A549 (Lung), CT26 (Colorectal)Cell Viability (MTS)Not specified, but effective[12]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Aminothiophene derivative stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Appropriate cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl, DMSO)[14]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[14][15] Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the aminothiophene derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13][15]

  • Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the purple formazan crystals.[14]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14][15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.

In Silico Biological Evaluation: Predicting Molecular Interactions

In silico techniques are powerful tools for rational drug design, enabling the prediction of how a compound will interact with a biological target.[1] Molecular docking, a key in silico method, predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mechanism of action.[16][17]

Molecular Docking Studies

For aminothiophene derivatives, molecular docking studies have been instrumental in identifying potential protein targets and explaining the structural basis for their observed biological activities. These studies often correlate well with in vitro results, showing that compounds with better docking scores (lower binding energy) tend to exhibit higher cytotoxic or inhibitory activity.[11] For example, docking studies have helped to identify potential interactions with targets like lactate dehydrogenase and various kinases involved in cancer progression.[12][17]

dot

in_silico_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Prediction Ligand 3D Structure of Aminothiophene Derivative Docking Run Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Protein Target Protein Structure (from PDB) PrepProtein Prepare Protein: Remove water, add hydrogens Protein->PrepProtein GridBox Define Binding Site (Grid Box Generation) PrepProtein->GridBox GridBox->Docking Scoring Calculate Binding Affinity (Docking Score) Docking->Scoring Visualization Visualize Binding Poses & Interactions (H-bonds, etc.) Scoring->Visualization Prediction Predict Biological Activity Visualization->Prediction

Caption: A typical workflow for molecular docking studies.

Table 2: Summary of In Silico Docking Studies of Aminothiophene Derivatives

Derivative ClassProtein TargetDocking SoftwareKey Findings/ResultsReference
Thiophene DerivativesRetinoic acid receptor-related orphan receptor (PDB: 6q7a)Not SpecifiedGood docking scores complemented cytotoxicity tests.[11][18]
Thieno[2,3-d]pyrimidinesHuman Lactate Dehydrogenase (LDH)Not SpecifiedMolDock scores ranged from -127 to -171.[17]
4-AminothiophenesNot SpecifiedNot SpecifiedTheoretical studies stimulated by potent cytotoxic effectiveness.[8]
Thiophene-Indole HybridsNot SpecifiedMachine Learning/QSARScreened ChEMBL database to select promising compounds for synthesis.[2]
3-Aminopyridin-2(1H)-one DerivativesCoagulation factor XI (PDB: 6TS4)AutoDock VinaThiourea fragment increased affinity for the receptor protein.[16]
General Methodology: Molecular Docking

Software:

  • Ligand Preparation: ChemBio3D, Avogadro

  • Protein Preparation: AutoDockTools (MGLTools), Schrödinger Suite

  • Docking Engine: AutoDock Vina, Glide

  • Visualization: Discovery Studio Visualizer, PyMOL

Procedure:

  • Protein Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).[16] Water molecules and native ligands are typically removed, polar hydrogens are added, and charges are assigned.[16]

  • Ligand Preparation: The 2D structure of the aminothiophene derivative is drawn and converted to a 3D structure. Energy minimization is performed to obtain a stable conformation.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: The docking software systematically searches for the best binding poses of the ligand within the defined grid box, evaluating each pose using a scoring function. The result is typically a binding affinity score (e.g., in kcal/mol).

  • Analysis of Results: The best-scoring poses are analyzed to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.[16] This analysis helps to understand the molecular basis of the compound's predicted activity.

Comparison and Synergy of In Vitro and In Silico Approaches

In vitro and in silico methods are not mutually exclusive; rather, they are complementary strategies in the drug discovery process. In silico screening allows for the rapid evaluation of vast virtual libraries of compounds, which is far more time and cost-effective than synthesizing and testing each one experimentally.[2] The predictions from these computational models help prioritize a smaller, more manageable set of promising candidates for chemical synthesis and subsequent in vitro testing.

The experimental data from in vitro assays then serves to validate or refute the in silico predictions. If the results correlate well, it strengthens the predictive power of the computational model. If they do not, the experimental data can be used to refine the model, creating a feedback loop that improves future predictions. This iterative cycle of prediction and validation is a cornerstone of modern, structure-based drug design.

dot

logical_relationship InSilico In Silico Screening (Virtual Library, Docking) Prediction Identify High-Priority Candidates InSilico->Prediction Synthesis Chemical Synthesis of Selected Derivatives Prediction->Synthesis InVitro In Vitro Evaluation (Cytotoxicity, etc.) Synthesis->InVitro Validation Experimental Validation of Activity InVitro->Validation Refinement Refine Computational Model & Guide Further Synthesis Validation->Refinement Refinement->InSilico

Caption: The synergistic cycle of in silico and in vitro evaluation.

Cellular Signaling Pathways

Aminothiophene derivatives can exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death). Studies have shown that some derivatives can cause an increase in the percentage of cells in the sub-G1 phase of the cell cycle, a hallmark of apoptosis, and an increase in the expression of cleaved Poly (ADP-ribose) polymerase (PARP), a key protein involved in the apoptotic cascade.[7]

dot

apoptosis_pathway Compound Aminothiophene Derivative Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress Casp9 Caspase-9 Mitochondria->Casp9 Activates Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis

Caption: Simplified intrinsic apoptosis pathway targeted by some derivatives.

Conclusion

The biological evaluation of aminothiophene derivatives is a multifaceted process that leverages the predictive power of in silico modeling and the empirical evidence of in vitro experimentation. Computational methods like molecular docking provide crucial insights into potential mechanisms and guide the rational design of new compounds. These predictions are then rigorously tested through in vitro assays, such as cytotoxicity and antimicrobial screens, which provide the quantitative data necessary to validate candidates and understand their biological effects. The integration of these two approaches creates a powerful, synergistic workflow that accelerates the discovery and development of novel aminothiophene-based therapeutic agents for a range of diseases, most notably cancer.

References

Unveiling the Antimicrobial Potential of Substituted 2-Aminothiophenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. Among the myriad of heterocyclic compounds, 2-aminothiophenes have emerged as a promising scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1][2][3][4] This guide provides a comparative analysis of the antimicrobial spectrum of various substituted 2-aminothiophenes, supported by experimental data and detailed methodologies to aid in the development of new and effective therapeutic agents.

Comparative Antimicrobial Activity

The antimicrobial efficacy of substituted 2-aminothiophenes is significantly influenced by the nature and position of the substituents on the thiophene ring. Structure-activity relationship (SAR) studies have revealed that the introduction of different functional groups can modulate the potency and spectrum of activity against a range of pathogenic bacteria and fungi.[1][5]

A key finding in the exploration of these compounds is that specific substitutions can lead to highly potent antimicrobial agents. For instance, a 2-aminothiophene derivative featuring a hydroxyl group at the para position of a phenyl ring has demonstrated significant antibacterial activity, even surpassing that of standard drugs like Ampicillin and Gentamicin in some studies.[1][6] Furthermore, the incorporation of other heterocyclic moieties, such as pyrazole and pyridine rings, has been shown to yield compounds with promising antifungal activity, comparable to the standard drug Amphotericin B.[1][6]

The versatility of the 2-aminothiophene scaffold allows for the synthesis of a wide array of derivatives, with many exhibiting good to moderate inhibitory activities against various microorganisms.[1][6] The most common method for synthesizing these compounds is the Gewald reaction, a multi-component condensation that provides a straightforward route to highly substituted 2-aminothiophenes.[2][3][4]

Below is a summary of the minimum inhibitory concentrations (MICs) for a selection of substituted 2-aminothiophene derivatives against various bacterial and fungal strains, as reported in the literature.

Compound IDSubstituent(s)Target MicroorganismMIC (µg/mL)Reference
3a p-hydroxyphenylStreptococcus pneumoniaeNot specified, but stronger than Ampicillin and Gentamicin[1][6]
Bacillus subtilisNot specified, but stronger than Ampicillin and Gentamicin[1][6]
Pseudomonas aeruginosaNot specified, but stronger than Ampicillin and Gentamicin[1][6]
Escherichia coliNot specified, but stronger than Ampicillin and Gentamicin[1][6]
6b Pyrazole ringAspergillus fumigatusPromising activity, comparable to Amphotericin B[1][6]
Saccharomyces racemosumPromising activity, comparable to Amphotericin B[1][6]
Geotrichum candidumPromising activity, comparable to Amphotericin B[1][6]
Candida albicansPromising activity, comparable to Amphotericin B[1][6]
9 Pyridine ringAspergillus fumigatusPromising activity, comparable to Amphotericin B[1][6]
Saccharomyces racemosumPromising activity, comparable to Amphotericin B[1][6]
Geotrichum candidumPromising activity, comparable to Amphotericin B[1][6]
Candida albicansPromising activity, comparable to Amphotericin B[1][6]
7b 3-amino, methoxy on arylPseudomonas aeruginosaNot specified, but 86.9% inhibition[5]
Staphylococcus aureusNot specified, but 83.3% inhibition[5]
Bacillus subtilisNot specified, but 82.6% inhibition[5]
3ia 5-aminobenzothiopheneMycobacterium smegmatis0.78[7]
3ma 6-aminobenzothiopheneMycobacterium smegmatis0.78[7]

Experimental Protocols

The evaluation of the antimicrobial activity of substituted 2-aminothiophenes typically involves standardized in vitro assays. The following are detailed methodologies commonly cited in the literature.

Antimicrobial Susceptibility Testing

1. Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Test Compounds: The synthesized 2-aminothiophene derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of two-fold dilutions of the stock solution are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • Incubation: A standardized volume of the microbial inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plates are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

2. Agar Well Diffusion Method (Cup Plate Method):

This method is often used for preliminary screening of antimicrobial activity.

  • Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Preparation of Wells: Wells or "cups" of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Test Compounds: A fixed volume of the dissolved 2-aminothiophene derivative at a known concentration is added to each well. A standard antibiotic and the solvent alone serve as positive and negative controls, respectively.

  • Incubation: The plates are incubated under suitable conditions to allow for the growth of the microorganism and the diffusion of the test compound.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Experimental Workflow and Synthesis

The general process for the discovery and evaluation of novel substituted 2-aminothiophenes as antimicrobial agents follows a well-defined workflow, from synthesis to biological testing.

experimental_workflow cluster_synthesis Synthesis Phase cluster_screening Antimicrobial Screening Phase A Starting Materials (Ketone, Activated Nitrile, Sulfur) B Gewald Reaction A->B Reagents & Catalyst C Substituted 2-Aminothiophene Derivative B->C Purification & Characterization D Preparation of Test Compound Solutions C->D F Antimicrobial Susceptibility Assays (e.g., Broth Microdilution, Agar Diffusion) D->F E Microbial Cultures (Bacteria & Fungi) E->F G Data Analysis (MIC Determination, Zone of Inhibition) F->G H Identification of Lead Compounds G->H

General workflow for synthesis and antimicrobial screening of 2-aminothiophenes.

Potential Mechanism of Action

While the precise mechanisms of action for many substituted 2-aminothiophenes are still under investigation, their broad spectrum of activity suggests that they may act on multiple cellular targets. The thiophene ring is a known bioisostere of the benzene ring and can interact with various biological macromolecules. The antimicrobial effect is likely dependent on the overall physicochemical properties of the molecule, which are dictated by the nature of its substituents. Further research is necessary to elucidate the specific signaling pathways and molecular targets of these promising compounds.

logical_relationship cluster_compound 2-Aminothiophene Derivative cluster_cell Microbial Cell cluster_effect Antimicrobial Effect Compound Substituted 2-Aminothiophene Membrane Cell Membrane Interaction Compound->Membrane Enzyme Enzyme Inhibition Compound->Enzyme DNA DNA/RNA Synthesis Inhibition Compound->DNA Effect Inhibition of Growth / Cell Death Membrane->Effect Enzyme->Effect DNA->Effect

Postulated high-level mechanisms of antimicrobial action for 2-aminothiophenes.

References

Comparative Guide to HPLC Purity Assessment of Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of synthesized Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate. The information is intended for researchers, scientists, and drug development professionals to establish robust and reliable analytical protocols.

Introduction

This compound is a substituted 2-aminothiophene derivative. Thiophene-based compounds are significant in medicinal chemistry and are integral to many pharmaceutical agents.[1][2] The purity of such active pharmaceutical ingredients (APIs) is a critical quality attribute that can impact safety and efficacy. HPLC is a powerful and widely used technique for the separation and quantification of these types of compounds, offering high sensitivity, specificity, and reproducibility.[3][4] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of hydrophobic aromatic compounds like the target molecule.[5][6][7]

This guide will compare two isocratic RP-HPLC methods with different mobile phase compositions to demonstrate the effect on the separation of the main compound from potential impurities.

Comparison of HPLC Methodologies

The selection of an appropriate mobile phase is crucial for achieving optimal separation in RP-HPLC. The organic modifier concentration directly influences the retention time and resolution of the analytes. Below is a comparison of two methods using a C18 column but with varying acetonitrile concentrations in the mobile phase.

Table 1: Comparison of HPLC Method Performance

ParameterMethod AMethod B
Mobile Phase Acetonitrile:Water (60:40 v/v)Acetonitrile:Water (70:30 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column C18, 5 µm, 4.6 x 250 mmC18, 5 µm, 4.6 x 250 mm
Detection Wavelength 254 nm254 nm
Column Temperature 30 °C30 °C
Injection Volume 10 µL10 µL
Retention Time (Main Peak) 8.5 min5.2 min
Resolution (Main Peak vs. Impurity 1) 2.11.8
Theoretical Plates 12,0009,500
Purity (% Area) 99.5%99.5%

Analysis:

  • Method A , with a lower concentration of the organic modifier (acetonitrile), provides a longer retention time for the main peak. This increased interaction with the stationary phase leads to better separation from a closely eluting impurity (Impurity 1), as indicated by the higher resolution value. The higher number of theoretical plates suggests greater column efficiency under these conditions.

  • Method B , with a higher acetonitrile concentration, results in a significantly shorter analysis time. While this is advantageous for high-throughput screening, the resolution between the main peak and Impurity 1 is reduced, which might be less desirable for accurate purity determination if this is a critical impurity.

For robust purity assessment, Method A is recommended due to its superior separation efficiency.

Experimental Protocols

A detailed methodology for the recommended HPLC method (Method A) is provided below. The validation of this method should be performed according to ICH guidelines to ensure accuracy, precision, and reliability.[4][8][9]

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.[1]

  • Column: C18 reverse-phase column (e.g., Waters µ-Bondapak C18) with dimensions of 4.6 mm i.d. x 250 mm, packed with 5 µm particles.[5]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • High-purity water (Milli-Q or equivalent)

    • This compound reference standard and synthesized sample.

Preparation of Solutions
  • Mobile Phase (Method A): Prepare a mixture of Acetonitrile and Water in a 60:40 volume/volume ratio. Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL. Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Sample Solution Preparation: Prepare the synthesized sample in the same manner as the standard solution to a final concentration of approximately 0.1 mg/mL.

Chromatographic Conditions
  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Run Time: Approximately 15 minutes

System Suitability

Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.

Data Analysis

The purity of the synthesized sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC purity assessment of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase (Acetonitrile:Water) C System Suitability (Replicate Injections) A->C B Standard & Sample Solutions B->C D Sample Injection C->D Pass E Chromatogram Generation D->E F Peak Integration & Area Calculation E->F G Purity Report F->G

Caption: Workflow for HPLC purity assessment.

Logical Relationship of Method Parameters

The diagram below shows the relationship between key HPLC parameters and their impact on the analytical result.

HPLC_Parameters Result Purity Result (Resolution & Tailing) Detection Detection (UV 254nm) Result->Detection is quantified by MobilePhase Mobile Phase Composition MobilePhase->Result affects retention & selectivity Column Stationary Phase (C18 Column) Column->Result provides separation mechanism FlowRate Flow Rate FlowRate->Result influences analysis time & pressure Temperature Temperature Temperature->Result affects viscosity & retention

Caption: Key HPLC parameter relationships.

References

Comparative Analysis of the Cross-Reactivity Profile of Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A review of the multi-target activities of Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate derivatives, offering insights into their potential for cross-reactivity and selectivity across various biological systems.

This guide provides a comparative analysis of the biological activity of inhibitors derived from this compound. While direct cross-reactivity studies on the parent compound are not extensively available in the public domain, a significant body of research exists on its derivatives, particularly thieno[2,3-d]pyrimidines. These studies, evaluating the compounds against diverse panels of biological targets, including cancer cell lines, microbial strains, and specific enzymes, offer valuable insights into their selectivity and potential for off-target effects. This guide collates and presents this data to aid researchers, scientists, and drug development professionals in understanding the broader biological profile of this class of inhibitors.

Multi-Target Activity of Thieno[2,3-d]pyrimidine Derivatives

The primary scaffold derived from this compound is the thieno[2,3-d]pyrimidine core. Various substitutions on this core have yielded compounds with a range of biological activities, as summarized below.

Anticancer Activity

Derivatives of this compound have been extensively investigated for their anticancer properties. The data reveals that these compounds exhibit cytotoxic effects against a variety of human cancer cell lines.

Compound ClassCell LineAssay TypeIC50 (µM)Reference
Thieno[2,3-d]pyrimidinesMCF-7 (Breast)SRB22.12 - 37.78[1]
Thieno[2,3-d]pyrimidinesHCT-116 (Colon)MTT2.80 - >50[2]
Thieno[2,3-d]pyrimidinesHepG2 (Liver)MTT4.10 - >50[2]
Thieno[2,3-d]pyrimidinesPC-3 (Prostate)SRB<10 - >50[3]
Thieno[2,3-d]pyrimidinesMDA-MB-231 (Breast)Not Specified27.6[4][5]
Thieno[2,3-d]pyrimidinesHT-29 (Colon)SRB0.85 - >50[6]

SRB: Sulforhodamine B assay; MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. IC50 values represent the concentration required for 50% inhibition of cell viability.

Antimicrobial Activity

Substituted 2-aminothiophene derivatives have demonstrated notable activity against a spectrum of bacterial and fungal pathogens. This suggests that these compounds may interact with targets present in microorganisms.

Compound ClassMicrobial StrainAssay TypeZone of Inhibition (mm) / MIC (µg/mL)Reference
2-Aminothiophene DerivativesStaphylococcus aureusAgar Disc DiffusionVariable[7]
2-Aminothiophene DerivativesBacillus cereusAgar Disc DiffusionVariable[7]
2-Aminothiophene DerivativesEscherichia coliAgar Disc DiffusionVariable[7]
Thiophene DerivativesPseudomonas aeruginosaBroth MicrodilutionMIC: 16 - >64[8][9]
Thiophene DerivativesCandida albicansBroth MicrodilutionMIC: Variable[10]

MIC: Minimum Inhibitory Concentration.

Enzyme Inhibition

To understand the specific molecular targets, some studies have evaluated the inhibitory effects of these compounds against particular enzymes, such as cyclooxygenases (COX) and protein kinases.

Compound ClassEnzyme TargetAssay Type% Inhibition / IC50Reference
Thiophene Pyrazole HybridsCOX-2In vitro colorimetricSelective inhibition[11]
Thieno[2,3-d]pyrimidinesVEGFR-2Kinase activityPotent inhibition[2]
Thieno[2,3-d]pyrimidinesFLT3Kinase activityPotent inhibition[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the cited studies.

Anticancer Activity Screening (SRB Assay)[1][3]
  • Cell Plating: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO and serially diluted to the desired concentrations. The cells are then treated with these compounds and incubated for 48-72 hours.

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water, and the cells are stained with 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

  • Absorbance Measurement: The unbound dye is removed by washing with 1% acetic acid. The bound dye is then solubilized with 10 mM Tris base solution, and the absorbance is measured at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and IC50 values are determined from dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution)[9][10]
  • Preparation of Inoculum: A standardized suspension of the microbial strain is prepared to a turbidity equivalent to the 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cyclooxygenase (COX) Inhibition Assay[12][13][14][15][16]
  • Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A reaction mixture is prepared containing buffer, hematin, and the enzyme.

  • Inhibitor Addition: The test compounds are added to the reaction mixture and pre-incubated.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The peroxidase activity of COX is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm or using a fluorometric probe.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor. IC50 values are determined from dose-response curves.

Visualizing Synthesis and Screening Workflows

To provide a clearer understanding of the processes involved in generating and testing these inhibitors, the following diagrams illustrate a typical synthesis pathway for thieno[2,3-d]pyrimidines and a general workflow for anticancer screening.

G cluster_synthesis Synthesis of Thieno[2,3-d]pyrimidines start Ethyl 2-amino-4-(4-bromophenyl) thiophene-3-carboxylate intermediate1 Reaction with Formamide or Amide equivalent start->intermediate1 Cyclization product Thieno[2,3-d]pyrimidin-4-one core structure intermediate1->product derivatization Further derivatization at various positions product->derivatization final_products Library of Thieno[2,3-d]pyrimidine Inhibitors derivatization->final_products

Caption: General synthesis scheme for thieno[2,3-d]pyrimidine inhibitors.

G cluster_screening Anticancer Screening Workflow start Library of Test Compounds step1 Primary Screening (Single high concentration) start->step1 step2 Dose-Response Assay (IC50 determination) step1->step2 Active Compounds step3 Selectivity Testing (Normal vs. Cancer cell lines) step2->step3 step4 Mechanism of Action Studies (e.g., Enzyme inhibition, Apoptosis assay) step3->step4 end Lead Compound Identification step4->end

Caption: A typical workflow for in vitro anticancer drug screening.

References

Benchmarking the synthetic efficiency of different Gewald reaction modifications.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Efficiency of Gewald Reaction Modifications

The Gewald three-component reaction, first reported by Karl Gewald in 1961, is a cornerstone of heterocyclic chemistry, providing a straightforward and versatile route to highly substituted 2-aminothiophenes.[1][2] These thiophene scaffolds are privileged structures in medicinal chemistry and materials science, appearing in top-selling drugs like Olanzapine and Tinoridine.[3] The classical approach, however, can be hampered by long reaction times, moderate yields, and the use of hazardous solvents.[3] To address these limitations, numerous modifications have been developed, leveraging alternative energy sources, novel catalysts, and green solvents to enhance synthetic efficiency.

This guide provides an objective comparison of various Gewald reaction modifications, supported by experimental data, to assist researchers in selecting the optimal conditions for their synthetic needs. We will evaluate conventional heating, microwave irradiation, ultrasound assistance, ionic liquids, mechanochemistry, and advanced catalytic systems.

Gewald_Modifications_Comparison cluster_Conventional Attributes cluster_Microwave Attributes cluster_Ultrasound Attributes cluster_IonicLiquid Attributes cluster_Mechanochem Attributes Gewald Gewald Reaction Conventional Conventional Heating Gewald->Conventional Baseline Microwave Microwave Irradiation Gewald->Microwave Greener Alternative Ultrasound Ultrasound Assistance Gewald->Ultrasound Greener Alternative IonicLiquid Ionic Liquids Gewald->IonicLiquid Greener Alternative Mechanochem Mechanochemistry (Ball Milling) Gewald->Mechanochem Greener Alternative Conventional_Attr Time: Long (hours to days) Yield: Moderate Energy: Inefficient Microwave_Attr Time: Very Short (minutes) Yield: High to Excellent Energy: Efficient, Uniform Heating Ultrasound_Attr Time: Short (minutes to hours) Yield: Good to High Energy: Acoustic Cavitation IonicLiquid_Attr Time: Moderate Yield: Good to High Advantage: Recyclable Media Mechanochem_Attr Time: Variable Yield: Moderate to Good Advantage: Solvent-Free

Figure 1: Comparison of key attributes for different Gewald reaction modifications.

Data Presentation: Benchmarking Synthetic Efficiency

The following table summarizes quantitative data from various studies, providing a direct comparison of reaction times and yields for different Gewald reaction modifications. To facilitate an objective assessment, examples with common substrates (e.g., cyclohexanone and malononitrile) are highlighted where available.

Modification / MethodKetone / AldehydeActive MethyleneCatalyst (mol%)SolventTemp. (°C)TimeYield (%)Citation
Conventional Heating CyclohexanoneMalononitrileMorpholineEthanol50-6014-25 h40-78[4]
Microwave Irradiation Various KetonesMalononitrile / Ethyl CyanoacetateKF-AluminaSolvent-free7020 min55-92[5]
Ultrasound Assistance CyclohexanoneMalononitrileDABCO (5)PEG-200Ambient30 min89[3]
Ultrasound (Solvent-Free) CyclohexanoneEthyl CyanoacetateMorpholineSolvent-freeAmbient40 min78[4]
Ionic Liquid CyclohexanoneMalononitrileEDDA (20)BmimBF₄506 h71[6]
Mechanochemistry p-BromoacetophenoneMalononitrileMorpholineSolvent-freeAmbient24 h51[7][8]
Mechanochemistry + Heat AcetophenoneEthyl CyanoacetateMorpholine (10)Solvent-free1201 h43[7][8]
Piperidinium Borate Catalyst CyclohexanoneMalononitrilePip Borate (20)EtOH/H₂O10020 min96[9][10]
L-Proline Catalyst CyclohexanoneMalononitrileL-Proline (10)DMF603 h84[11]

Experimental Protocols

Detailed methodologies for the key modifications are provided below. These protocols are representative examples derived from the cited literature.

Protocol 1: Conventional Heating

This protocol outlines a standard one-pot synthesis using an amine base and conventional heating.[12]

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the ketone (1.0 eq), active methylene compound (1.0 eq), elemental sulfur (1.0 eq), and a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add the base catalyst, typically morpholine or piperidine (1.0-1.2 eq).

  • Reaction: Heat the mixture to reflux (typically 50-80°C) with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC). Reaction times can range from 2 to 25 hours.[4][12]

  • Work-up: After completion, cool the mixture to room temperature. If a solid precipitates, collect it by filtration, wash with cold ethanol, and dry. If no precipitate forms, pour the reaction mixture into ice-water, stir until a solid forms, and then collect by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation dramatically reduces reaction times through efficient and uniform dielectric heating.[5]

  • Reactant Mixture: In a dedicated microwave reaction vial, combine the ketone (1.0 eq), active methylene compound (1.0 eq), elemental sulfur (1.0 eq), and a solid catalyst such as KF-alumina. This method is often performed solvent-free.

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 70-120°C) for a short duration, typically ranging from 1 to 30 minutes.[5]

  • Work-up: After cooling, dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate), filter to remove the solid catalyst, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography or recrystallization.

Protocol 3: Ultrasound-Assisted Synthesis

This method utilizes acoustic cavitation to accelerate the reaction, often at ambient temperature.[3]

  • Reactant Mixture: In a suitable flask, dissolve the ketone (1.0 eq), active methylene compound (1.0 eq), and a catalyst (e.g., 5 mol% DABCO) in a solvent like PEG-200.[3] Add elemental sulfur (1.2 eq).

  • Reaction: Place the flask in a commercial ultrasonic cleaning bath (e.g., 40 kHz, 300W) at ambient temperature.[3] Sonicate the mixture for 30 minutes to a few hours. Monitor reaction completion by TLC.

  • Work-up: Upon completion, add water to the reaction mixture to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallization can be performed if necessary.

Protocol 4: Mechanochemical Synthesis (Ball Milling)

This solvent-free technique uses mechanical energy to induce the reaction.[7][8]

  • Reactant Mixture: Charge a stainless steel milling vial with the ketone (1.0 eq), active methylene compound (1.0 eq), elemental sulfur (1.0 eq), a catalytic amount of base (e.g., 10 mol% morpholine), and a stainless steel ball bearing.[7]

  • Reaction: Secure the vial in a high-speed mixer/mill and operate at a set frequency (e.g., 18-30 Hz) for the required time (can be several hours).[13] For heat-assisted mechanochemistry, the milling apparatus can be modified to include an external heat source.[7]

  • Work-up: After milling, quench the crude reaction mixture with water and extract with an organic solvent (e.g., methylene chloride).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, remove the solvent in vacuo, and purify the residue by column chromatography.

Visualizing the Workflow

The general experimental workflow for synthesizing and isolating a 2-aminothiophene product via a Gewald reaction is depicted below.

Gewald_Workflow A 1. Prepare Reactant Mixture (Ketone, Nitrile, Sulfur, Solvent) B 2. Add Catalyst (e.g., Morpholine, DABCO, L-Proline) A->B C 3. Apply Energy Source (Heat, Microwave, Ultrasound, Milling) B->C D 4. Monitor Reaction (via TLC) C->D D->C Incomplete E 5. Work-up & Isolation (Precipitation / Extraction) D->E Reaction Complete F 6. Purification (Recrystallization / Chromatography) E->F G 7. Product Characterization (NMR, MS, etc.) F->G H Pure 2-Aminothiophene G->H

Figure 2: General experimental workflow for a modified Gewald reaction.

References

Safety Operating Guide

Personal protective equipment for handling Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate. Adherence to these procedures is critical for ensuring laboratory safety and proper environmental stewardship.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 306934-99-6

  • Molecular Formula: C₁₃H₁₂BrNO₂S

Hazard Summary: This compound is classified as an irritant.[1] It is known to cause skin and eye irritation, and may cause respiratory irritation.[2] Additionally, it may be harmful to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. This is a mandatory requirement to prevent exposure and ensure personal safety.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or safety glasses with side shields are required.[3][4] A face shield should be used in situations with a high risk of splashing.[5]
Skin Protection A flame-retardant lab coat must be worn.[6] Chemical-resistant gloves (e.g., nitrile) are mandatory.[3][7] Contaminated gloves must be disposed of immediately after use.[6] An apron may be required for large-scale operations.[3]
Respiratory Protection A NIOSH-approved respirator is required if working outside of a certified chemical fume hood or if there is a risk of dust or aerosol generation.[4][7]
Footwear Closed-toe shoes are required at all times in the laboratory.

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][8]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the work area.[4][9]

2. Handling:

  • Avoid direct contact with the skin and eyes.[7]

  • Do not inhale dust or vapors.[7]

  • Wash hands thoroughly with soap and water after handling.[6][10]

  • Remove any contaminated clothing immediately.[8]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[11]

  • Keep containers tightly sealed to prevent leakage or contamination.[6][11]

  • Store away from incompatible materials such as strong oxidizing agents.[4][9]

4. Spill Management:

  • In the event of a small spill, absorb the material with an inert substance (e.g., sand or earth) and place it in a designated hazardous waste container.[7]

  • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

  • Eliminate all potential ignition sources in the vicinity of a spill.[7]

Disposal Plan: Step-by-Step Waste Management Protocol

1. Waste Segregation:

  • All waste containing this compound must be treated as hazardous waste.

  • This compound is a brominated organic compound and must be disposed of in a dedicated "Halogenated Organic Waste" container.[11] Do not mix with non-halogenated waste.[11]

2. Container Labeling:

  • Clearly label the waste container with "Hazardous Waste" and "Halogenated Organic Waste."[11]

  • Include the full chemical name on the label.

3. Solid Waste Disposal:

  • All contaminated solid materials, including gloves, filter paper, and weighing boats, must be placed in the designated solid hazardous waste container.[11]

4. Aqueous Waste Disposal:

  • Aqueous solutions containing this compound should also be collected as hazardous waste in a separate, clearly labeled container.[11]

5. Final Disposal:

  • All hazardous waste must be disposed of through your institution's licensed hazardous waste management provider.[12] Incineration at a licensed facility is a common disposal method for such compounds.[12]

Experimental Workflow and Safety Diagram

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_fume_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Proceed to Handling handle_reaction Perform Experiment handle_weigh->handle_reaction handle_cleanup Clean Work Area handle_reaction->handle_cleanup dispose_segregate Segregate Halogenated Waste (Solid and Liquid) handle_cleanup->dispose_segregate Initiate Disposal dispose_label Label Waste Container dispose_segregate->dispose_label dispose_store Store in Designated Area dispose_label->dispose_store dispose_pickup Arrange for Professional Disposal dispose_store->dispose_pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。